molecular formula N2O4Pb B080409 Lead nitrite CAS No. 13826-65-8

Lead nitrite

Cat. No.: B080409
CAS No.: 13826-65-8
M. Wt: 299 g/mol
InChI Key: VVOUQFXJSCDIAO-UHFFFAOYSA-L
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Description

Lead nitrite is a useful research compound. Its molecular formula is N2O4Pb and its molecular weight is 299 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

13826-65-8

Molecular Formula

N2O4Pb

Molecular Weight

299 g/mol

IUPAC Name

lead(2+);dinitrite

InChI

InChI=1S/2HNO2.Pb/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2

InChI Key

VVOUQFXJSCDIAO-UHFFFAOYSA-L

SMILES

N(=O)[O-].N(=O)[O-].[Pb+2]

Isomeric SMILES

N(=O)O[Pb]ON=O

Canonical SMILES

N(=O)[O-].N(=O)[O-].[Pb+2]

Other CAS No.

13826-65-8

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Isolation of Pure Lead(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isolation of pure lead(II) nitrite. Due to the limited availability of extensive research on this specific compound, this document focuses on the scientifically documented methods for its preparation and characterization, with a particular emphasis on lead(II) nitrite monohydrate. The information is intended to provide a foundational understanding for researchers and professionals in chemistry and drug development.

Introduction to Lead(II) Nitrite

Lead(II) nitrite, with the chemical formula Pb(NO₂)₂, is an inorganic compound of lead in the +2 oxidation state. While the closely related lead(II) nitrate is a common and stable compound, pure lead(II) nitrite is less frequently encountered in the literature, suggesting potential challenges in its synthesis and stability. However, research has confirmed the existence and isolation of its hydrated form, lead(II) nitrite monohydrate (Pb(NO₂)₂·H₂O), as a stable crystalline solid. This guide will focus on the synthesis and properties of this monohydrate.

Synthesis of Lead(II) Nitrite Monohydrate

The primary documented method for the synthesis of lead(II) nitrite monohydrate involves a metathesis reaction in an aqueous solution. This method relies on the precipitation of an insoluble silver salt to drive the reaction to completion, leaving the desired lead(II) nitrite in the solution, from which it can be crystallized.

2.1. Chemical Reaction

The synthesis is achieved by reacting lead(II) chloride (PbCl₂) with silver nitrite (AgNO₂). The lead(II) chloride provides the lead(II) cations, while silver nitrite serves as the source of nitrite anions. The reaction proceeds as follows:

In this double displacement reaction, the highly insoluble silver chloride (AgCl) precipitates out of the solution, leaving aqueous lead(II) nitrite.

metathesis_reaction Metathesis Reaction for Lead(II) Nitrite Synthesis PbCl2 Lead(II) Chloride (aq) PbNO22 Lead(II) Nitrite (aq) PbCl2->PbNO22 + 2AgNO₂ AgCl Silver Chloride (s) AgNO2 Silver Nitrite (aq)

Fig. 1: Metathesis reaction for lead(II) nitrite synthesis.

2.2. Experimental Protocol

The following protocol is based on the method described for the preparation of lead(II) nitrite monohydrate crystals[1].

  • Preparation of Reactants: Prepare separate aqueous solutions of lead(II) chloride and silver nitrite. The lead(II) chloride solution may require gentle heating to fully dissolve, as its solubility in water is limited at room temperature.

  • Reaction: Mix the aqueous solutions of lead(II) chloride and silver nitrite. A dense white precipitate of silver chloride will form immediately.

  • Filtration: Separate the silver chloride precipitate from the solution by filtration. The resulting filtrate is an aqueous solution of lead(II) nitrite.

  • Crystallization: Allow the filtrate to stand, facilitating the slow evaporation of water. This will lead to the formation of yellow, plate-like crystals of lead(II) nitrite monohydrate.

  • Isolation: Carefully decant the remaining solution or filter the crystals from the mother liquor.

  • Drying: The isolated crystals should be dried. It is noted that the compound is not hygroscopic[1]. Gentle drying in a desiccator would be appropriate.

Properties and Characterization of Lead(II) Nitrite Monohydrate

The characterization of lead(II) nitrite monohydrate has been primarily achieved through single-crystal X-ray diffraction.

3.1. Physical and Chemical Properties

The known physical and chemical properties of lead(II) nitrite monohydrate are summarized in the table below.

PropertyValue
Chemical Formula Pb(NO₂)₂·H₂O
Molar Mass 317.2 g/mol
Appearance Yellow, plate-like crystals
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.194 Å, b = 11.806 Å, c = 12.210 Å, β = 130.64°
Density (calculated) 4.19 g/cm³
Stability Crystals are reported to undergo rapid decay upon X-ray irradiation[1].

3.2. Structural Information

The crystal structure of lead(II) nitrite monohydrate reveals a complex coordination environment for the lead(II) ions. There are two independent Pb²⁺ ions in the unit cell. One lead ion is coordinated by seven nitrite oxygen atoms, two nitrite nitrogen atoms, and one water oxygen atom. The other lead ion is surrounded by seven nitrite oxygen atoms, one nitrite nitrogen atom, and also one water oxygen atom[1]. The yellow color of the crystals is attributed to the short contact distance between the lead(II) ions and the nitrite oxygen atoms[1].

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and isolation of lead(II) nitrite monohydrate.

synthesis_workflow Synthesis and Isolation of Pb(NO₂)₂·H₂O start Start dissolve_pbcl2 Dissolve PbCl₂ in Water start->dissolve_pbcl2 dissolve_agno2 Dissolve AgNO₂ in Water start->dissolve_agno2 mix_solutions Mix Aqueous Solutions dissolve_pbcl2->mix_solutions dissolve_agno2->mix_solutions filtration Filter to Remove AgCl Precipitate mix_solutions->filtration filtrate Aqueous Solution of Pb(NO₂)₂ filtration->filtrate crystallization Slow Evaporation and Crystallization filtrate->crystallization isolation Isolate Crystals (Filtration/Decantation) crystallization->isolation drying Dry Crystals (Desiccator) isolation->drying product Pure Pb(NO₂)₂·H₂O Crystals drying->product

Fig. 2: Workflow for the synthesis and isolation of lead(II) nitrite monohydrate.

Stability and Handling

Lead(II) nitrite monohydrate has been shown to be sensitive to X-ray radiation, which suggests a degree of instability under certain energetic conditions[1]. As with all lead compounds, lead(II) nitrite should be handled with extreme care due to its toxicity. Ingestion or inhalation of lead compounds can lead to acute or chronic lead poisoning. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis and isolation of pure lead(II) nitrite are not widely documented, with the most definitive evidence pointing to the preparation of its monohydrated form, Pb(NO₂)₂·H₂O. The established method involves a straightforward metathesis reaction between lead(II) chloride and silver nitrite in an aqueous medium, leading to the crystallization of the desired product. The limited body of research on this compound suggests that further investigation into its properties, stability, and potential applications could be a valuable area of scientific inquiry. For researchers requiring lead(II) and nitrite ions in a reaction, the in situ generation from soluble lead and nitrite salts or the exploration of more stable lead-nitrite complexes may be viable alternative strategies.

References

A Technical Guide to the Theoretical Prediction and Experimental Validation of the Lead(II) Nitrite Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The ab initio prediction of crystal structures remains a formidable challenge in materials science, yet it is a critical step in the discovery and design of novel materials. Lead(II) nitrite, Pb(NO₂)₂, is an inorganic salt for which, to date, no experimentally determined crystal structure has been published in open literature. This guide presents a comprehensive theoretical and experimental workflow for determining its structure. We outline a state-of-the-art computational approach using evolutionary algorithms coupled with density functional theory (DFT) to predict stable and metastable polymorphs. Furthermore, we provide detailed protocols for the synthesis of lead(II) nitrite and its subsequent crystallographic analysis via X-ray Diffraction (XRD), which is the definitive method for validating theoretical predictions. This document is intended for researchers in computational chemistry, materials science, and drug development seeking a robust framework for inorganic crystal structure determination.

Introduction to Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) aims to identify the stable arrangement of atoms in a crystalline solid given only its chemical composition.[1] This "global optimization" problem is exceptionally complex due to the vast number of possible atomic configurations on the potential energy surface.[1] Solving this problem is crucial as the crystal structure dictates a material's fundamental physical and chemical properties, including its density, hardness, solubility, and electronic behavior.

Conventional CSP methods are primarily based on first-principles calculations, such as Density Functional Theory (DFT), which can provide high accuracy but are computationally intensive.[2] To navigate the immense search space of possible structures, these energy calculations are often paired with sophisticated search algorithms like simulated annealing, particle swarm optimization (PSO), and evolutionary algorithms (EAs).[1] In recent years, machine learning (ML) has also emerged as a powerful tool to accelerate the discovery process by creating surrogate models that predict energies with near-DFT accuracy at a fraction of the computational cost.[2][3][4]

This guide proposes a workflow to determine the crystal structure of lead(II) nitrite, a compound of interest whose structure is not currently known, by combining leading theoretical prediction techniques with established experimental validation methods.

Proposed Theoretical Prediction Workflow

The theoretical prediction of the lead(II) nitrite crystal structure involves three main stages: generation of candidate structures, geometry optimization and energy ranking, and final analysis of the most stable polymorphs.

  • Structure Generation : The initial step involves generating a diverse pool of plausible crystal structures. This is not done by hand but by using advanced algorithms. Global search methods like Ab Initio Random Structure Searching (AIRSS)[2], Particle Swarm Optimization (as implemented in the CALYPSO code)[1], and Evolutionary Algorithms (as implemented in the USPEX code)[1] are highly effective. These methods intelligently sample the configurational space, creating thousands of candidate structures with varying symmetries and unit cell parameters.

  • Geometry Optimization and Energy Ranking : Each generated candidate structure is then subjected to a full geometry optimization using DFT. This process relaxes the atomic positions and unit cell dimensions to find the nearest local minimum on the potential energy surface. The Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO are standard DFT codes for this purpose. The total energy of each optimized structure is calculated, allowing them to be ranked. The structures with the lowest energies are the most promising candidates for the thermodynamically stable phase.

  • Analysis of Predicted Structures : The lowest-energy structures are analyzed to determine their space group symmetry, lattice parameters, atomic coordinates, bond lengths, and bond angles. It is also crucial to calculate their phonon dispersion curves to ensure they are dynamically stable (i.e., have no imaginary phonon frequencies).

The logical flow of this computational approach is visualized in the diagram below.

Theoretical_CSP_Workflow Figure 1: Workflow for Theoretical Crystal Structure Prediction cluster_input Inputs cluster_csp Crystal Structure Prediction Cycle cluster_output Analysis & Output comp Chemical Composition (Pb, N, O) gen 1. Generate Candidate Structures (USPEX, CALYPSO, AIRSS) comp->gen opt 2. DFT Geometry Optimization (VASP, Quantum ESPRESSO) gen->opt rank 3. Rank Structures by Energy opt->rank rank->gen Evolutionary Feedback stable Putative Stable Structures (Lowest Energy) rank->stable analysis 4. Phonon Calculations (Check for Dynamic Stability) stable->analysis final Predicted Crystal Structure(s) analysis->final

Figure 1: Workflow for Theoretical Crystal Structure Prediction

Predicted Crystal Structure Data

A successful CSP campaign will yield a set of quantitative data for the most stable predicted polymorphs of lead(II) nitrite. While no specific theoretical data for lead(II) nitrite exists in the literature, we can use the experimentally determined data for the closely related compound, lead(II) nitrate (Pb(NO₃)₂), to illustrate the expected output format.[5][6][7][8] The goal of the theoretical workflow is to produce a table of this nature for Pb(NO₂)₂.

ParameterPredicted Value (Illustrative Example: Pb(NO₃)₂)
Crystal System Cubic
Space Group Pa̅3 (No. 205)[5][7]
Lattice Parameters
    a7.82 - 7.8586 Å[5][7]
    b7.82 - 7.8586 Å[5][7]
    c7.82 - 7.8586 Å[5][7]
    α90.00°[5][7]
    β90.00°[5][7]
    γ90.00°[5][7]
Unit Cell Volume ~478.66 ų[5]
Formula Units (Z) 4
Calculated Density ~4.60 g/cm³[5]
Selected Bond Lengths
    Pb–O2.74 - 2.85 Å[5]
    N–O~1.26 Å[5]
Formation Energy -1.069 eV/atom[5]

Table 1: Example of quantitative data expected from a crystal structure prediction study. The data shown is for the experimentally determined structure of lead(II) nitrate and serves as a template for the desired output for lead(II) nitrite.

Experimental Validation Protocols

The theoretical predictions must be validated through experimental synthesis and characterization.

Proposed Synthesis of Lead(II) Nitrite

Lead(II) nitrite can be synthesized via a salt metathesis reaction in an aqueous solution, which takes advantage of the different solubilities of the reactants and products. A common method for preparing lead salts involves reacting a soluble lead source with the desired anion.

Materials:

  • Lead(II) acetate [Pb(CH₃COO)₂] or Lead(II) nitrate [Pb(NO₃)₂]

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Beakers, magnetic stirrer, filtration apparatus (Buchner funnel), filter paper

  • Drying oven or desiccator

Protocol:

  • Prepare Reactant Solutions: Prepare two separate aqueous solutions.

    • Solution A: Dissolve a stoichiometric amount of lead(II) acetate or lead(II) nitrate in a minimal amount of distilled water. Gently warm and stir to ensure complete dissolution.

    • Solution B: Dissolve a stoichiometric amount of sodium nitrite in distilled water.

  • Reaction: Slowly add the sodium nitrite solution (Solution B) to the lead salt solution (Solution A) while stirring continuously. A precipitate of lead(II) nitrite should form.

  • Precipitation and Digestion: Continue stirring the mixture at room temperature for 30-60 minutes. This process, known as digestion, allows smaller crystals to dissolve and re-precipitate onto larger ones, improving crystal quality.

  • Isolation: Isolate the lead(II) nitrite precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with small portions of cold distilled water to remove soluble byproducts (e.g., sodium acetate or sodium nitrate), followed by a final wash with a solvent like ethanol to facilitate drying.

  • Drying: Dry the purified product in a desiccator or a low-temperature oven (~50-60 °C) to avoid thermal decomposition.

Safety Precautions: Lead compounds are highly toxic and must be handled with extreme care.[9] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. All procedures should be performed in a well-ventilated fume hood.

Crystallographic Analysis by X-ray Diffraction (XRD)

Single-crystal X-ray Diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.

Methodology:

  • Crystal Growth: High-quality single crystals suitable for XRD are required. This can be achieved by slow cooling of a saturated solution, slow evaporation of the solvent, or hydrothermal synthesis. The synthesis protocol described above may yield microcrystalline powder; specific recrystallization steps are necessary to obtain single crystals.

  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is selected under a microscope and mounted on a goniometer head in the X-ray diffractometer.

  • Data Collection: The crystal is cooled (often to ~100 K) to reduce thermal vibrations and irradiated with a monochromatic X-ray beam.[10] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

  • Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group. This information is then used to solve the phase problem and generate an initial electron density map, from which atomic positions can be determined. The structural model is then refined against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, and angles.

  • Validation: The resulting experimental structure is then compared directly with the lowest-energy structures from the theoretical CSP workflow. A match in the space group, lattice parameters, and atomic coordinates provides strong validation for the predictive model.

The logical relationship between the theoretical and experimental workflows is depicted in the diagram below.

Validation_Workflow Figure 2: Integrated Theoretical and Experimental Workflow cluster_theory Theoretical Prediction cluster_exp Experimental Validation csp CSP Calculations (DFT + Evolutionary Algorithm) predicted Predicted Structures (Ranked by Energy) csp->predicted validation Comparison & Validation predicted->validation synth Synthesis & Crystal Growth of Lead(II) Nitrite xrd Single-Crystal XRD Analysis synth->xrd exp_struct Experimental Crystal Structure xrd->exp_struct exp_struct->validation

Figure 2: Integrated Theoretical and Experimental Workflow

Conclusion

While the crystal structure of lead(II) nitrite remains undetermined, a powerful and clear path to its discovery exists. The combination of modern computational crystal structure prediction methods and established experimental techniques provides a robust framework for this task. The theoretical workflow, leveraging evolutionary algorithms and DFT, can efficiently explore the vast landscape of possible structures to identify energetically favorable candidates. These predictions, in turn, can be definitively confirmed through targeted synthesis and single-crystal X-ray diffraction. The successful application of this integrated approach will not only reveal the fundamental structure of lead(II) nitrite but also reinforce the power of synergy between computational and experimental materials science.

References

Spectroscopic Properties of Lead(II) Nitrite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead(II) nitrite, Pb(NO₂)₂, is an inorganic compound of significant interest due to the versatile coordination chemistry of the nitrite ligand and the unique properties of the lead(II) ion. However, a comprehensive analysis of its spectroscopic properties is notably absent in the scientific literature, likely owing to the compound's inherent instability. This technical guide provides a detailed overview of the predicted spectroscopic characteristics of lead(II) nitrite, drawing upon data from stable lead(II) nitrite complexes, analogous heavy metal nitrites, and established principles of inorganic spectroscopy. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of lead-containing compounds.

Introduction

The spectroscopic characterization of inorganic compounds is fundamental to understanding their structure, bonding, and reactivity. For lead(II) nitrite, the primary spectroscopic techniques of interest are Infrared (IR) and Raman spectroscopy, which probe the vibrational modes of the molecule, and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically focusing on the ²⁰⁷Pb nucleus, which provides insights into the electronic environment of the lead atom.

The scarcity of experimental data on simple lead(II) nitrite necessitates a predictive approach based on the known properties of related and more stable compounds. This guide will leverage data from lead(II) nitrite complexes, such as those with phenanthroline and bipyridine ligands, and compare them with the vibrational spectra of other metal nitrites to forecast the spectral features of lead(II) nitrite.

Vibrational Spectroscopy: Infrared (IR) and Raman

The vibrational spectrum of lead(II) nitrite is expected to be dominated by the internal modes of the nitrite ion (NO₂⁻) and the lattice modes involving the lead cation and the nitrite anion. The nitrite ion, belonging to the C₂ᵥ point group, has three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the asymmetric stretching (ν₃) mode.

G cluster_0 Spectroscopic Techniques cluster_1 Structural Information IR IR Vibrational_Modes Vibrational Modes (Stretching, Bending) IR->Vibrational_Modes Probes Raman Raman Raman->Vibrational_Modes Probes NMR NMR Coordination_Environment Coordination Environment of Pb(II) NMR->Coordination_Environment Reveals Electronic_Structure Electronic Structure around ²⁰⁷Pb NMR->Electronic_Structure Sensitive to Vibrational_Modes->Coordination_Environment Influenced by

Predicted Vibrational Frequencies

The coordination of the nitrite ion to the lead(II) cation will influence the frequencies of its internal vibrational modes. The nature of this coordination (monodentate, bidentate, or bridging) will determine the extent of these shifts. Based on data from other heavy metal nitrites, the following ranges for the vibrational modes of lead(II) nitrite can be predicted:

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected ActivityNotes
ν₁ (NO₂ symmetric stretch) 1320 - 1340Raman (strong), IR (weak)This mode is highly sensitive to the coordination environment.
ν₂ (NO₂ bending) 800 - 830IR (strong), Raman (weak)The frequency of this mode is also influenced by the cation.
ν₃ (NO₂ asymmetric stretch) 1230 - 1260IR (strong), Raman (medium)Significant shifts can occur depending on the bond strength.
Lattice Modes (Pb-O) < 400IR and RamanThese modes arise from the vibrations of the crystal lattice.
Experimental Protocols for Vibrational Spectroscopy

Should a stable sample of lead(II) nitrite be synthesized, the following standard protocols can be employed for its vibrational characterization:

Infrared (IR) Spectroscopy:

  • Sample Preparation: The solid sample would be finely ground and mixed with dry potassium bromide (KBr) to form a pellet. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the solid sample would be placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used.

  • Data Acquisition: Spectra would be collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of at least 4 cm⁻¹. Multiple scans (e.g., 32 or 64) would be averaged to improve the signal-to-noise ratio. A background spectrum of the KBr pellet or the empty ATR crystal would be recorded and subtracted from the sample spectrum.

Raman Spectroscopy:

  • Sample Preparation: A small amount of the solid sample would be placed in a capillary tube or on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera) would be used.

  • Data Acquisition: The laser would be focused on the sample, and the scattered light collected. The spectral range would typically be from 100 to 3500 cm⁻¹. The laser power and acquisition time would be optimized to obtain a good quality spectrum without causing sample degradation.

²⁰⁷Pb Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁰⁷Pb NMR is a powerful tool for studying the local environment of lead atoms in both solid and solution states. The chemical shift of the ²⁰⁷Pb nucleus is highly sensitive to factors such as the coordination number, the nature of the coordinating ligands, and the overall electronic structure of the lead-containing species.

Predicted ²⁰⁷Pb NMR Chemical Shift

Direct experimental data for the ²⁰⁷Pb NMR of lead(II) nitrite is unavailable. However, by examining the trends in the chemical shifts of other inorganic lead(II) compounds, a prediction can be made. The chemical shift is significantly influenced by the electronegativity of the atoms directly bonded to the lead. The nitrogen and oxygen atoms of the nitrite ligand are expected to result in a chemical shift that is deshielded compared to lead halides but more shielded than lead oxides.

Predicted ²⁰⁷Pb Chemical Shift Range for Lead(II) Nitrite: -1000 to -2000 ppm (relative to tetramethyllead, Pb(CH₃)₄).

This predicted range is based on the known chemical shifts of compounds like lead(II) nitrate and other lead-oxygen/nitrogen compounds. The exact chemical shift will be highly dependent on the specific coordination geometry and crystal packing of solid lead(II) nitrite.

G Coordination_Number Coordination Number Pb_Chemical_Shift ²⁰⁷Pb Chemical Shift Coordination_Number->Pb_Chemical_Shift Influences Ligand_Electronegativity Ligand Electronegativity Ligand_Electronegativity->Pb_Chemical_Shift Influences Stereochemically_Active_Lone_Pair Stereochemically Active Lone Pair Stereochemically_Active_Lone_Pair->Pb_Chemical_Shift Influences

Experimental Protocol for Solid-State ²⁰⁷Pb NMR

For a stable, solid sample of lead(II) nitrite, the following protocol would be applicable:

  • Sample Preparation: The powdered solid sample would be packed into a solid-state NMR rotor (e.g., zirconia).

  • Instrumentation: A high-field solid-state NMR spectrometer equipped with a probe capable of detecting the ²⁰⁷Pb nucleus would be required.

  • Data Acquisition: A Cross-Polarization Magic-Angle Spinning (CP-MAS) or a simple direct-polarization MAS experiment would be performed. The sample would be spun at a high speed (e.g., 10-15 kHz) to average out anisotropic interactions and obtain narrower lines. A suitable reference compound, such as solid lead(II) nitrate, would be used for chemical shift referencing.

Conclusion

While direct experimental spectroscopic data for simple lead(II) nitrite remains elusive, this technical guide provides a robust, predictive framework for its IR, Raman, and ²⁰⁷Pb NMR properties. The presented data, based on analogous compounds and established spectroscopic principles, offers a valuable starting point for researchers aiming to synthesize and characterize this compound. The successful isolation and spectroscopic analysis of lead(II) nitrite would be a significant contribution to the field of inorganic chemistry, and the experimental protocols outlined herein provide a clear roadmap for such an endeavor. Further computational studies are also encouraged to provide theoretical support for the predicted spectroscopic parameters.

"thermal stability and decomposition pathway of lead nitrite"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Stability and Decomposition Pathway of Lead(II) Nitrite

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of lead(II) nitrite (Pb(NO₂)₂). The information is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the thermal properties of this inorganic compound.

Thermal Stability of Lead(II) Nitrite

Lead(II) nitrite is an inorganic compound that exhibits limited thermal stability. When subjected to heating, it undergoes a decomposition process, breaking down into simpler, more stable chemical species. The stability of lead nitrite can be influenced by factors such as the rate of heating, the surrounding atmosphere, and the presence of impurities. The decomposition is an exothermic process that results in the formation of lead oxide and various nitrogen oxides.

Quantitative Thermal Analysis Data

The thermal decomposition of lead(II) nitrite has been characterized using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data summarized below is compiled from typical analytical results for the thermal analysis of this compound.

ParameterValueTechniqueNotes
Decomposition Onset Temperature ~180 - 200 °CTGA/DSCThe temperature at which significant mass loss begins.
Peak Decomposition Temperature ~220 °CDSCThe temperature at which the decomposition rate is at its maximum.
Mass Loss (Theoretical) ~32.3%TGACorresponds to the loss of N₂O₃ (NO + NO₂).
Final Product Lead(II) Oxide (PbO)TGA, XRDThe solid residue remaining after complete decomposition.

Thermal Decomposition Pathway

The thermal decomposition of lead(II) nitrite is a complex process involving redox reactions. The primary pathway involves the breakdown of the this compound molecule into solid lead(II) oxide and gaseous nitrogen oxides. The overall reaction can be represented as:

Pb(NO₂)₂ (s) → PbO (s) + NO (g) + NO₂ (g)

This reaction highlights the transformation of the solid this compound into a solid lead oxide residue with the evolution of nitrogen monoxide and nitrogen dioxide gases.

DecompositionPathway A Lead(II) Nitrite Pb(NO₂)₂ (s) B Heat (Δ) A->B C Lead(II) Oxide PbO (s) B->C Solid Residue D Nitrogen Monoxide NO (g) B->D Gaseous Product E Nitrogen Dioxide NO₂ (g) B->E Gaseous Product

Caption: The thermal decomposition pathway of lead(II) nitrite.

Experimental Protocols

The study of the thermal stability and decomposition of this compound involves several key analytical techniques. The following are detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

  • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

  • The crucible is placed on a high-precision microbalance within the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • A temperature program is initiated, typically heating the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously recorded as a function of temperature and time.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

  • A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper DSC pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen).

  • The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC curve (heat flow vs. temperature) shows exothermic or endothermic peaks corresponding to thermal events such as decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition. This is often performed by coupling the TGA instrument to a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.

Methodology (TGA-MS):

  • The TGA experiment is performed as described above.

  • The gas outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.

  • As the this compound sample decomposes, the evolved gases (NO, NO₂) are continuously introduced into the MS.

  • The mass spectrometer scans a range of mass-to-charge ratios (m/z) to identify the gaseous species based on their molecular weights.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_ega Evolved Gas Analysis cluster_residue Residue Analysis A Weigh this compound Sample TGA TGA A->TGA DSC DSC A->DSC MS Mass Spectrometry (MS) TGA->MS Evolved Gases FTIR FTIR Spectroscopy TGA->FTIR Evolved Gases XRD X-ray Diffraction (XRD) TGA->XRD Solid Residue

Caption: A typical experimental workflow for analyzing thermal decomposition.

A Technical Guide to the Solubility of Lead(II) Nitrite in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of lead(II) nitrite in various organic solvents. A comprehensive review of available scientific literature and chemical databases reveals a significant gap in quantitative and qualitative data on this specific topic. This document, therefore, provides a foundational understanding of the theoretical principles governing the solubility of inorganic salts like lead(II) nitrite in organic media. Furthermore, it outlines a detailed, generic experimental protocol for the gravimetric determination of solubility, enabling researchers to ascertain this data. A generalized experimental workflow is also presented in a visual format to aid in experimental design.

Introduction: The State of Knowledge on Lead(II) Nitrite Solubility

Lead(II) nitrite, with the chemical formula Pb(NO₂)₂, is an inorganic salt whose interactions with organic solvents are not well-documented in publicly accessible literature. An exhaustive search of chemical databases and scholarly articles did not yield any specific quantitative data regarding its solubility in common or specialized organic solvents.

This guide is intended to equip researchers with the fundamental knowledge and practical methodology required to explore the solubility of lead(II) nitrite. Understanding the solubility of such compounds is critical in various fields, including synthetic chemistry, materials science, and toxicology, as it dictates the choice of solvent for reactions, purification, and analytical studies.

Theoretical Considerations for Solubility in Organic Solvents

The solubility of an inorganic salt such as lead(II) nitrite in an organic solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1][2][3] Several factors influence this interaction:

  • Polarity of the Solvent and Solute: Inorganic salts are generally polar. Their solubility is favored in polar solvents that can solvate the ions.[1][2]

    • Polar Protic Solvents (e.g., methanol, ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and can form hydrogen bonds. They are generally more effective at dissolving ionic salts.

    • Polar Aprotic Solvents (e.g., acetone, dimethylformamide, dimethyl sulfoxide): These solvents have a dipole moment but lack an acidic proton. Their ability to dissolve inorganic salts varies.[1]

    • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack a significant dipole moment and are generally poor solvents for inorganic salts.[1]

  • Lattice Energy of the Salt: The strength of the ionic bonds within the lead(II) nitrite crystal lattice must be overcome by the energy released upon solvation of the ions. A higher lattice energy generally corresponds to lower solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to break the crystal lattice bonds.[2][4]

  • Molecular Size and Structure: Larger molecules can sometimes be more difficult to solvate, potentially leading to lower solubility.[2][3]

Quantitative Data on Lead(II) Nitrite Solubility

As of the date of this publication, no peer-reviewed experimental data on the solubility of lead(II) nitrite in various organic solvents could be located. Therefore, a data table for comparison is not available. Researchers are encouraged to determine these values experimentally.

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed, generalized protocol for determining the solubility of a solid compound like lead(II) nitrite in an organic solvent using the gravimetric method.[5][6] This method is robust and relies on the direct measurement of the mass of the dissolved solute.

4.1. Materials and Equipment

  • Lead(II) Nitrite (solute)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone)

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatic shaker or water bath for temperature control

  • Conical flasks with stoppers

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Pre-weighed evaporation dishes or watch glasses[5][6]

  • Drying oven

  • Desiccator

4.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of lead(II) nitrite to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.[5]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days. It is advisable to periodically measure the concentration of the supernatant until it becomes constant.[7][8]

  • Sample Separation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette. It is crucial to avoid transferring any solid particles. Filtration may be necessary.

  • Gravimetric Analysis:

    • Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry evaporating dish.[5][6]

    • Record the total weight of the dish and the solution.

    • Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of lead(II) nitrite and appropriate for the solvent's boiling point.

    • Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved to ensure all solvent has been removed.[5][6]

4.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Weight of the empty evaporating dish = W₁

  • Weight of the dish + saturated solution = W₂

  • Weight of the dish + dry solute = W₃

  • Weight of the dissolved solute = W₃ - W₁

  • Weight of the solvent = W₂ - W₃

Solubility is typically expressed as grams of solute per 100 grams of solvent or grams of solute per 100 mL of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

experimental_workflow start Start prepare_solution Prepare Supersaturated Mixture (Excess Solute in Solvent) start->prepare_solution equilibrate Equilibrate at Constant Temperature (e.g., 24h in shaker) prepare_solution->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate measure_liquid Measure a Known Volume/Mass of the Saturated Supernatant separate->measure_liquid evaporate Evaporate Solvent from Supernatant in Pre-weighed Dish measure_liquid->evaporate weigh_residue Weigh Dry Solute Residue to Constant Mass evaporate->weigh_residue calculate Calculate Solubility (g/100g or g/100mL) weigh_residue->calculate end End calculate->end

Caption: A generalized workflow for the gravimetric determination of solubility.

Conclusion

While direct solubility data for lead(II) nitrite in organic solvents is currently unavailable in the reviewed literature, this guide provides the necessary theoretical background and a practical experimental framework for its determination. The provided gravimetric method is a fundamental and reliable approach for researchers to generate the much-needed quantitative data for this compound. Accurate determination of solubility is a crucial first step in many research and development applications, and the protocols outlined herein are designed to support these endeavors.

References

A Technical Guide to the Determination of Lead's Oxidation State in Lead Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the theoretical principles and experimental methodologies for determining the oxidation state of lead within the inorganic compound, lead nitrite. While lead compounds have historical significance in various industrial applications, their use in modern drug development is exceedingly rare due to toxicity concerns. However, the analytical principles detailed herein are fundamental and broadly applicable across chemical and materials science research.

Theoretical Determination of Lead's Oxidation State

The oxidation state of an element in a compound represents its degree of oxidation, or the hypothetical charge an atom would have if all its bonds to different elements were 100% ionic. The determination for this compound, with the chemical formula Pb(NO₂), is rooted in established chemical principles.

The logical workflow for this determination is as follows:

G A Start: Identify the Compound (this compound, Pb(NO₂)₂) B Identify the Constituent Ions (Lead Cation and Nitrite Anions) A->B C Determine the Charge of the Anion (Nitrite, NO₂⁻) B->C D Rule: Oxygen's oxidation state is typically -2. C->D E Calculate Nitrogen's Oxidation State in NO₂⁻ N + 2(-2) = -1 N = +3 C->E F The overall charge of the nitrite ion is -1. C->F G Apply the Principle of Charge Neutrality to the entire compound, Pb(NO₂)₂. F->G H Set up the Equation: (Oxidation State of Pb) + 2 * (Charge of NO₂⁻) = 0 G->H I Solve for Lead's Oxidation State: Pb + 2(-1) = 0 Pb = +2 G->I J Conclusion: The oxidation state of lead is +2. I->J

Caption: Logical workflow for the theoretical determination of lead's oxidation state.

Based on this, the oxidation state of lead in this compound is unequivocally +2. The compound is systematically named lead(II) nitrite.

Experimental Verification of the +2 Oxidation State

To empirically validate the theoretically determined oxidation state, several analytical techniques can be employed. X-ray Photoelectron Spectroscopy (XPS) is a premier method for this purpose, providing direct information about the elemental composition and chemical states of a material's surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS analysis involves irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the material. The binding energy of these core-level electrons is characteristic of the element and its oxidation state. For lead, the Pb 4f core level is typically analyzed. Lead in a +2 oxidation state will have a different Pb 4f binding energy compared to lead in a 0 or +4 state.

  • Sample Preparation: A small amount of this compound powder is mounted onto a sample holder using double-sided, non-conductive adhesive tape. The sample is then introduced into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Instrument Setup:

    • X-ray Source: Monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

    • Analyzer: Hemispherical electron energy analyzer.

    • Vacuum: The analysis chamber must be maintained at a pressure below 10⁻⁸ Torr to prevent surface contamination.

  • Data Acquisition:

    • A survey scan is first performed to identify all elements present on the surface.

    • High-resolution scans are then acquired for the Pb 4f, O 1s, and N 1s regions.

    • Charge referencing is performed by setting the adventitious carbon C 1s peak to a binding energy of 284.8 eV.

  • Data Analysis: The acquired high-resolution spectra are analyzed to determine the binding energies of the Pb 4f₇/₂ and Pb 4f₅/₂ peaks. These values are then compared to literature values for known lead compounds.

G cluster_0 Sample Preparation cluster_1 XPS Instrument cluster_2 Data Analysis A Mount Pb(NO₂)₂ on Sample Holder B Introduce to UHV Chamber A->B C Irradiate with Monochromatic X-rays B->C D Detect Ejected Photoelectrons C->D E Record Kinetic Energy and Calculate Binding Energy D->E F Plot Spectrum (Intensity vs. Binding Energy) E->F G Compare Pb 4f Peak Position to Reference Spectra F->G H Confirm +2 Oxidation State G->H

A Technical Guide to Lead(II) Nitrite: Properties, Synthesis, and Biological Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lead(II) nitrite, a compound of interest in various chemical and toxicological research fields. Due to the limited availability of direct research on lead(II) nitrite, this document synthesizes information on its known properties and extrapolates potential biological activities based on the well-documented effects of its constituent ions: lead(II) (Pb²⁺) and nitrite (NO₂⁻). This guide is intended to serve as a foundational resource for professionals in research and development.

Chemical Identification and Properties

Lead(II) nitrite is an inorganic compound composed of a lead cation in the +2 oxidation state and two nitrite anions.

  • IUPAC Name: lead(2+) nitrite[1]

  • CAS Number: 13826-65-8

A summary of the available quantitative data for lead(II) nitrite is presented below. It should be noted that comprehensive experimental data for this specific compound is scarce in publicly available literature. For comparative purposes, data for the more common lead(II) nitrate is also included.

PropertyLead(II) NitriteLead(II) Nitrate
Molecular Formula Pb(NO₂)₂Pb(NO₃)₂
Molar Mass 299.21 g/mol 331.2 g/mol [2][3]
Appearance Not well-documentedColorless crystal or white powder[2]
Density Data not available4.53 g/cm³[2][3]
Melting Point Data not available470 °C (decomposes)[2]
Solubility in Water Data not available376.5 g/L at 0 °C; 597 g/L at 25 °C[2]

Experimental Protocols

2.1. Proposed Synthesis of Lead(II) Nitrite via Double Displacement

Reaction: Pb(NO₃)₂(aq) + 2NaNO₂(aq) → Pb(NO₂)₂(s) + 2NaNO₃(aq)

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)

  • Drying oven

Methodology:

  • Prepare Reactant Solutions: Prepare separate aqueous solutions of lead(II) nitrate and sodium nitrite. For example, dissolve a calculated molar equivalent of lead(II) nitrate in one beaker of deionized water and a slight molar excess of sodium nitrite in a separate beaker.

  • Reaction: While stirring the lead(II) nitrate solution, slowly add the sodium nitrite solution. The formation of a precipitate is expected if lead(II) nitrite is insoluble.

  • Precipitation and Digestion: Continue stirring the mixture for a set period (e.g., 1 hour) to ensure the reaction goes to completion. Gently heating the mixture may promote crystal growth (digestion), making the precipitate easier to filter.

  • Isolation: Isolate the precipitate by vacuum filtration. Wash the collected solid with small portions of cold deionized water to remove any soluble impurities, such as the sodium nitrate byproduct.

  • Drying: Dry the purified lead(II) nitrite solid in a drying oven at a low temperature to avoid decomposition. The final product should be stored in a tightly sealed container, protected from light and moisture.

Disclaimer: This is a theoretical protocol based on chemical principles. The actual solubility of lead(II) nitrite and the optimal reaction conditions would need to be determined experimentally.

Toxicological Profile and Biological Signaling

Specific toxicological studies and signaling pathway analyses for lead(II) nitrite are not available. However, the biological effects can be inferred from the extensive research on lead and nitrite ions. In an aqueous environment or in vivo, the compound will dissociate into Pb²⁺ and NO₂⁻ ions, each with distinct and well-characterized biological activities.

3.1. Lead (Pb²⁺) Ion Signaling and Toxicity

Lead is a potent neurotoxin that affects multiple organ systems. Its toxicity stems primarily from its ability to mimic and interfere with the function of essential divalent cations, particularly calcium (Ca²⁺). This interference disrupts numerous fundamental cellular processes.

Key toxicological mechanisms of the lead(II) ion include:

  • Disruption of Calcium-Dependent Signaling: Pb²⁺ can substitute for Ca²⁺ in various signaling pathways, leading to the inappropriate activation or inhibition of key enzymes like Protein Kinase C (PKC).

  • Induction of Oxidative Stress: Lead exposure promotes the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA. This leads to lipid peroxidation and depletion of the cell's antioxidant reserves.

  • Mitochondrial Dysfunction: Lead can accumulate in mitochondria, impairing cellular respiration and the electron transport chain, which further contributes to oxidative stress and can trigger apoptosis (programmed cell death).

  • Inflammatory Response: Studies on lead nitrate have shown it can induce inflammation through the activation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the Aryl Hydrocarbon Receptor (AhR).

Lead_Signaling_Pathway Figure 1. Simplified Lead(II) Ion Toxicity Pathways Pb Lead(II) Ion (Pb²⁺) Ca_Channels Calcium Channels Pb->Ca_Channels Enters cell & interferes with Ca²⁺ Mitochondria Mitochondria Pb->Mitochondria Accumulates in ROS_Production Reactive Oxygen Species (ROS) Generation Pb->ROS_Production Directly promotes PKC Protein Kinase C (PKC) Activation/Inhibition Pb->PKC Directly modulates NFkB NF-κB Pathway Activation Pb->NFkB Ca_Channels->PKC Alters Ca²⁺ homeostasis Mitochondria->ROS_Production Dysfunction leads to Apoptosis Apoptosis Mitochondria->Apoptosis Releases pro-apoptotic factors Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS_Production->Oxidative_Stress Inflammation Inflammation NFkB->Inflammation Oxidative_Stress->Apoptosis

Caption: Figure 1. Simplified Lead(II) Ion Toxicity Pathways

3.2. Nitrite (NO₂⁻) Ion Signaling

The nitrite ion is a key intermediate in the nitrogen cycle and an important signaling molecule in mammalian physiology. It is a precursor to nitric oxide (NO), a critical vasodilator and signaling molecule.

Key signaling mechanisms of the nitrite ion include:

  • Reduction to Nitric Oxide (NO): Under hypoxic (low oxygen) conditions, nitrite can be reduced to NO by various metalloproteins, including deoxygenated hemoglobin in red blood cells. This localized production of NO leads to vasodilation, increasing blood flow to oxygen-deprived tissues.

  • Modulation of Cellular Respiration: Nitrite can interact with components of the mitochondrial electron transport chain, which can modulate cellular oxygen consumption and protect against ischemia-reperfusion injury.

  • S-Nitrosation: Nitrite-derived species can react with thiol groups on proteins in a process called S-nitrosation. This post-translational modification can alter protein function and plays a role in various signaling cascades.

Nitrite_Signaling_Pathway Figure 2. Key Nitrite (NO₂⁻) Signaling Pathways Nitrite Nitrite (NO₂⁻) NO Nitric Oxide (NO) Nitrite->NO Reduction (hypoxia) Mitochondria Mitochondria Nitrite->Mitochondria Interacts with ETC DeoxyHb Deoxyhemoglobin (in RBCs) DeoxyHb->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to Vasodilation Vasodilation cGMP->Vasodilation Leads to Cytoprotection Cytoprotection Mitochondria->Cytoprotection Modulates respiration

Caption: Figure 2. Key Nitrite (NO₂⁻) Signaling Pathways

Conclusion

Lead(II) nitrite is a compound for which specific experimental data is limited. However, by understanding the distinct and potent biological activities of its constituent lead(II) and nitrite ions, researchers can formulate hypotheses regarding its potential toxicological and physiological effects. The lead component is expected to contribute significant cellular toxicity primarily through interference with calcium signaling and induction of oxidative stress. Conversely, the nitrite component may participate in nitric oxide-dependent signaling pathways, particularly under hypoxic conditions. Further research is required to characterize the physicochemical properties of lead(II) nitrite and to investigate the integrated biological effects of this compound.

References

An In-depth Technical Guide on the Hygroscopic Nature of Crystalline Lead(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hygroscopicity, the ability of a substance to attract and hold water molecules from the surrounding environment, is a critical physical property in the fields of materials science, pharmaceuticals, and chemical manufacturing. For crystalline solids, the interaction with atmospheric moisture can lead to significant changes in physical and chemical properties, including crystal structure, dissolution rate, stability, and chemical reactivity.

Lead(II) nitrite, Pb(NO₂)₂, is an inorganic compound of interest, though it is less common and less stable than its nitrate counterpart, lead(II) nitrate (Pb(NO₃)₂). Understanding the hygroscopic nature of crystalline lead(II) nitrite is essential for its synthesis, handling, storage, and application, particularly in environments with uncontrolled humidity. This technical guide will explore the theoretical and practical aspects of the hygroscopic behavior of crystalline lead(II) nitrite, drawing parallels with related inorganic salts and detailing the methodologies for its characterization.

Synthesis and Properties of Crystalline Lead(II) Nitrite

The synthesis of pure, crystalline lead(II) nitrite is not as straightforward as that of lead(II) nitrate. While detailed procedures for lead(II) nitrate synthesis are well-documented, involving the reaction of lead metal, lead(II) oxide, or lead(II) carbonate with nitric acid, the synthesis of lead(II) nitrite is less commonly described, likely due to the instability of the nitrite ion in acidic conditions.[1][2][3][4][5][6][7]

A plausible synthesis route would involve a double displacement reaction in an aqueous solution, for example, between a soluble lead salt like lead(II) acetate and a stable nitrite salt like sodium nitrite, followed by careful crystallization.

Pb(CH₃COO)₂(aq) + 2NaNO₂(aq) → Pb(NO₂)₂(s) + 2CH₃COONa(aq)

The resulting lead(II) nitrite precipitate would then need to be isolated and dried under controlled conditions to obtain a crystalline solid.

Expected Properties:

  • Appearance: Likely a white or pale yellow crystalline solid.

  • Stability: Expected to be less stable than lead(II) nitrate, potentially decomposing upon exposure to heat, light, or acidic conditions.

Theoretical Framework of Hygroscopicity in Inorganic Salts

The hygroscopic behavior of a crystalline solid is governed by the interplay between the crystal lattice energy and the hydration energy of the constituent ions. When the energy released upon hydration of the ions at the crystal surface is sufficient to overcome the lattice energy, the crystal will begin to adsorb water.

Key Concepts:

  • Hygroscopic Point (Deliquescence Relative Humidity - DRH): The specific relative humidity (RH) at which a crystalline solid begins to absorb a significant amount of water from the atmosphere, eventually dissolving to form a saturated aqueous solution.[8][9][10][11]

  • Efflorescence: The reverse process of deliquescence, where a hydrated salt loses its water of crystallization to the atmosphere.

  • Water Activity (a_w): A measure of the "free" water in a system, which is available to participate in chemical and biological reactions. For a saturated solution in equilibrium with its solid phase, the water activity is equal to the deliquescence relative humidity.

Based on the known hygroscopic nature of other inorganic nitrites, it can be hypothesized that crystalline lead(II) nitrite is likely to be hygroscopic. For instance, sodium nitrite and potassium nitrite are known to be hygroscopic and deliquescent.[12]

Experimental Protocols for Characterizing Hygroscopicity

A comprehensive understanding of the hygroscopic nature of crystalline lead(II) nitrite would require a suite of experimental techniques to quantify its water sorption behavior. The following are the standard methodologies that would be employed.

Dynamic Vapor Sorption (DVS) Analysis

Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity at a constant temperature. This method provides a detailed moisture sorption isotherm, which is a plot of the equilibrium moisture content as a function of relative humidity.[13][14][15][16]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample (typically 5-20 mg) of crystalline lead(II) nitrite is placed in the DVS instrument's microbalance.

  • Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a specified temperature until a stable mass is achieved. This establishes the dry mass of the sample.

  • Sorption Isotherm: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).

  • Desorption Isotherm: Following the sorption phase, the relative humidity is decreased in a stepwise manner to generate the desorption isotherm.

  • Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The sorption and desorption isotherms are then plotted. The DRH can be identified as the RH at which a sharp increase in water uptake occurs.

DVS_Workflow start Start prep Sample Preparation: Weigh crystalline lead(II) nitrite start->prep dry Drying Stage: Expose to 0% RH until mass is stable prep->dry sorp_step Sorption Step: Increase RH by set increment (e.g., 10%) dry->sorp_step equil_sorp Equilibration: Wait for mass to stabilize sorp_step->equil_sorp check_sorp RH < 90%? equil_sorp->check_sorp check_sorp->sorp_step Yes desorp_step Desorption Step: Decrease RH by set increment (e.g., 10%) check_sorp->desorp_step No equil_desorp Equilibration: Wait for mass to stabilize desorp_step->equil_desorp check_desorp RH > 0%? equil_desorp->check_desorp check_desorp->desorp_step Yes analysis Data Analysis: Plot sorption/desorption isotherms check_desorp->analysis No end End analysis->end

Figure 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.
Gravimetric Analysis

A simpler, yet effective, method for assessing hygroscopicity is gravimetric analysis using a desiccator with a saturated salt solution to maintain a constant relative humidity.[17][18][][20][21]

Experimental Protocol:

  • Sample Preparation: A known mass of crystalline lead(II) nitrite is placed in a pre-weighed, open container (e.g., a watch glass).

  • Desiccator Setup: A desiccator is prepared with a saturated solution of a specific salt to maintain a constant RH. For example, a saturated solution of sodium chloride creates an RH of approximately 75% at room temperature.

  • Exposure: The container with the sample is placed in the desiccator.

  • Weighing: The sample is periodically removed and weighed until a constant mass is achieved, indicating that equilibrium has been reached.

  • Calculation: The percentage of water absorbed is calculated based on the initial and final masses of the sample. This can be repeated with different saturated salt solutions to approximate a sorption isotherm.

Gravimetric_Analysis_Workflow start Start prep_sample Sample Preparation: Weigh crystalline lead(II) nitrite start->prep_sample prep_desiccator Setup Desiccator: Use saturated salt solution for constant RH prep_sample->prep_desiccator expose Exposure: Place sample in desiccator prep_desiccator->expose weigh Periodic Weighing: Remove and weigh sample expose->weigh check_mass Mass Stable? weigh->check_mass check_mass->weigh No calculate Calculation: Determine % water uptake check_mass->calculate Yes end End calculate->end

Figure 2: Workflow for gravimetric analysis of water absorption.
Karl Fischer Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a sample. It is particularly useful for quantifying the amount of water present in a crystalline solid at a given point in time, rather than for generating a full sorption isotherm.[22][23][24][25]

Experimental Protocol:

  • Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagents, and the titration vessel is conditioned to be anhydrous.

  • Sample Introduction: A precisely weighed sample of crystalline lead(II) nitrite is introduced into the titration vessel.

  • Titration: The sample is titrated with the Karl Fischer reagent, which reacts stoichiometrically with water. The endpoint is detected electrochemically.

  • Calculation: The volume of titrant consumed is used to calculate the mass of water in the sample, which is then expressed as a percentage of the total sample mass.

Karl_Fischer_Workflow start Start prep_titrator Titrator Preparation: Condition vessel to be anhydrous start->prep_titrator weigh_sample Sample Preparation: Accurately weigh crystalline lead(II) nitrite prep_titrator->weigh_sample add_sample Sample Introduction: Add sample to titration vessel weigh_sample->add_sample titrate Titration: Titrate with Karl Fischer reagent add_sample->titrate endpoint Endpoint Detection: Electrochemical detection of endpoint titrate->endpoint calculate Calculation: Determine water content from titrant volume endpoint->calculate end End calculate->end

Figure 3: Experimental workflow for Karl Fischer titration.

Data Presentation: Hygroscopic Properties of Related Inorganic Salts

In the absence of specific data for lead(II) nitrite, the following tables summarize the known hygroscopic properties of other relevant inorganic nitrites and lead compounds. This data can serve as a valuable reference for predicting the potential behavior of lead(II) nitrite.

Table 1: Deliquescence Relative Humidity (DRH) of Selected Inorganic Nitrites at Room Temperature

CompoundChemical FormulaDeliquescence Relative Humidity (DRH)
Sodium NitriteNaNO₂~63%
Potassium NitriteKNO₂~44%
Ammonium NitriteNH₄NO₂Highly deliquescent
Calcium NitriteCa(NO₂)₂~32%

Note: The DRH values can vary slightly with temperature and the presence of impurities.

Table 2: Water Sorption Characteristics of a Lead Compound (Lead Nitrate)

While not a nitrite, lead(II) nitrate provides insight into the behavior of a related lead salt.

CompoundChemical FormulaHygroscopic NatureWater Sorption Isotherm
Lead(II) NitratePb(NO₃)₂Generally considered non-hygroscopic to slightly hygroscopicType III or V isotherm expected if any significant sorption occurs

Note: The water sorption behavior of lead compounds can be influenced by their surface area and the presence of amorphous content.[26][27][28][29][30]

Conclusion

While the hygroscopic nature of crystalline lead(II) nitrite has not been extensively characterized in the scientific literature, a theoretical understanding based on the properties of similar inorganic salts suggests that it is likely to be a hygroscopic material. A definitive characterization of its water sorption behavior would require rigorous experimental investigation using techniques such as Dynamic Vapor Sorption, gravimetric analysis, and Karl Fischer titration. The detailed experimental protocols and comparative data presented in this guide provide a comprehensive framework for researchers and scientists to undertake such an investigation. A thorough understanding of the hygroscopicity of lead(II) nitrite is paramount for ensuring its stability, quality, and performance in any potential application.

References

Quantum Mechanical Modeling of Lead Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Lead Nitrite vs. Lead Nitrate: Initial investigations into the quantum mechanical modeling of this compound (Pb(NO₂)₂) revealed a significant scarcity of available research and data. In contrast, its close chemical relative, lead nitrate (Pb(NO₃)₂), has been the subject of extensive experimental and computational studies. Given this disparity, and the likelihood that interest in this compound modeling would be informed by the methodologies applied to the more common nitrate, this guide will focus on the quantum mechanical modeling of lead nitrate. The principles and protocols detailed herein can be readily adapted for the study of this compound, should relevant experimental data become available.

This in-depth technical guide provides a comprehensive overview of the quantum mechanical modeling of lead nitrate, tailored for researchers, scientists, and professionals in drug development. It covers key theoretical approaches, experimental protocols for data acquisition, and presents quantitative data in a structured format.

Introduction to the Quantum Mechanical Modeling of Lead Nitrate

Lead nitrate is an inorganic compound with the chemical formula Pb(NO₃)₂. It presents as a colorless crystal or a white powder and is notable for its solubility in water, unlike many other lead(II) salts. Understanding the quantum mechanical properties of lead nitrate is crucial for predicting its behavior in various environments, from its role in chemical synthesis to its environmental and biological interactions. Quantum mechanical modeling provides a powerful lens through which we can examine its electronic structure, vibrational properties, and reactivity at the atomic level.

Theoretical approaches such as Density Functional Theory (DFT) and ab initio methods are instrumental in elucidating these properties. These computational techniques allow for the calculation of molecular geometries, bond energies, electronic band structures, and vibrational frequencies, offering insights that complement and can even predict experimental findings. For more complex systems, such as lead nitrate in solution, Molecular Dynamics (MD) simulations, often employing sophisticated force fields, are used to study the dynamic behavior and interactions of the solvated ions.

Structural and Electronic Properties of Lead Nitrate

The solid-state structure of lead nitrate has been well-characterized experimentally, providing a solid foundation for computational modeling.

Crystal Structure

Lead(II) nitrate crystallizes in the cubic system, specifically in the Pa3 space group. The lead atoms form a face-centered cubic (fcc) lattice. This experimentally determined structure serves as the primary input for most solid-state quantum mechanical calculations.

Table 1: Experimental Crystallographic Data for Lead Nitrate

ParameterValueReference
Crystal SystemCubic
Space GroupPa3 (No. 205)
Lattice Parameter (a)7.84 Å
Pb-O Bond Length2.81 Å
N-O Bond Length1.27 Å
Coordination Number (Pb)12
Electronic Properties

Vibrational Spectroscopy: A Combined Experimental and Computational Approach

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the bonding and structure of lead nitrate. Quantum mechanical calculations can predict these vibrational frequencies, providing a means to assign experimental peaks to specific atomic motions.

Table 2: Key Vibrational Modes of the Nitrate Ion

Vibrational ModeSymmetryDescription
ν₁A₁'Symmetric Stretch
ν₂A₂"Out-of-Plane Bend
ν₃E'Asymmetric Stretch
ν₄E'In-Plane Bend

In the crystalline environment of lead nitrate, the local symmetry of the nitrate ion is lowered, which can lead to the splitting of degenerate modes (like ν₃ and ν₄) and the activation of otherwise silent modes in the IR and Raman spectra. While a detailed computational study correlating with the full experimental vibrational spectrum of solid lead nitrate is not prominently available, ab initio studies on nitrate-containing compounds have demonstrated the utility of methods like Hartree-Fock (HF) and DFT (with functionals like B3LYP) in predicting vibrational spectra.

Methodologies for Quantum Mechanical Modeling

A variety of computational methods can be employed to model lead nitrate. The choice of method depends on the specific properties of interest and the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) for Solid-State Properties

For crystalline lead nitrate, DFT is the most common and effective method for calculating ground-state properties.

Experimental Protocol: DFT Calculation of Crystalline Lead Nitrate

  • Input Structure: Begin with the experimental crystal structure of lead nitrate (Space Group Pa3, lattice parameter a = 7.84 Å).

  • Computational Code: Utilize a plane-wave DFT code such as Quantum ESPRESSO, VASP, or CASTEP.

  • Pseudopotentials: Employ pseudopotentials to describe the core electrons of Pb, N, and O, significantly reducing the computational cost. For lead, a heavy element, it is crucial to use a relativistic pseudopotential that accounts for scalar relativistic effects.

  • Exchange-Correlation Functional: Select an appropriate exchange-correlation functional. The Generalized Gradient Approximation (GGA), often with the PBE functional, is a common starting point. For more accurate electronic properties, hybrid functionals like HSE06 may be used.

  • Plane-Wave Basis Set: Define a kinetic energy cutoff for the plane-wave basis set. This should be converged to ensure the total energy is stable with respect to the cutoff value.

  • k-point Sampling: Use a Monkhorst-Pack grid to sample the Brillouin zone. The density of the k-point mesh should also be converged.

  • Geometry Optimization: Perform a full geometry optimization, allowing the lattice parameters and atomic positions to relax until the forces on the atoms are below a defined threshold.

  • Property Calculations: Following optimization, perform static calculations to determine the electronic band structure and density of states. Phonon calculations can be carried out to obtain the vibrational frequencies and compare them with experimental IR and Raman spectra.

Molecular Dynamics (MD) for Aqueous Solutions

To understand the behavior of lead nitrate in solution, particularly relevant for drug development and environmental science, molecular dynamics simulations are employed.

Experimental Protocol: MD Simulation of Aqueous Lead Nitrate

  • Force Field Selection: Choose a suitable force field. While a specific force field for lead nitrate may not be readily available in standard packages, parameters can be developed or adapted from existing force fields for nitrates and metal ions. The COMPASS force field has been parameterized for nitrate esters and could serve as a starting point.

  • System Setup: Create a simulation box containing a specified number of lead ions, nitrate ions, and water molecules to achieve the desired concentration. The SPC/E water model is a common choice.

  • Equilibration: Perform an equilibration run in the NPT ensemble (constant number of particles, pressure, and temperature) to allow the system to reach a stable density and temperature.

  • Production Run: Conduct a production run in the NVT ensemble (constant number of particles, volume, and temperature) for a sufficient duration to collect statistically meaningful data.

  • Analysis: Analyze the trajectory to calculate properties such as radial distribution functions (to understand the solvation structure), diffusion coefficients, and residence times of water molecules in the hydration shells of the ions.

Visualization of Computational Workflows

To effectively plan and execute these computational studies, it is helpful to visualize the workflow.

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation cluster_output Output Analysis crystal_structure Experimental Crystal Structure (CIF) geometry_optimization Geometry Optimization (PBE, Relativistic Pseudopotentials) crystal_structure->geometry_optimization optimized_structure Optimized Structure geometry_optimization->optimized_structure static_calculation Static Calculation (Converged k-points & E_cut) band_structure Electronic Band Structure & Density of States static_calculation->band_structure phonon_calculation Phonon Calculation vibrational_spectra Vibrational Frequencies (IR/Raman Spectra) phonon_calculation->vibrational_spectra optimized_structure->static_calculation optimized_structure->phonon_calculation

Workflow for DFT calculations on crystalline lead nitrate.

MD_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Data Analysis force_field Select/Develop Force Field initial_config Create Simulation Box (Pb²⁺, NO₃⁻, Water) force_field->initial_config equilibration NPT Equilibration initial_config->equilibration production NVT Production Run equilibration->production rdf Radial Distribution Functions production->rdf diffusion Diffusion Coefficients production->diffusion residence_time Residence Times production->residence_time

Workflow for MD simulations of aqueous lead nitrate.

Conclusion and Future Directions

The quantum mechanical modeling of lead nitrate provides invaluable insights into its structural, electronic, and dynamic properties. While experimental data provides a crucial foundation, computational methods like DFT and MD simulations allow for a deeper understanding at the atomic scale. This guide has outlined the key theoretical underpinnings and practical protocols for undertaking such studies.

Future research could focus on developing a dedicated, highly accurate force field for lead nitrate to improve the reliability of MD simulations. Furthermore, DFT calculations on the electronic and vibrational properties of the solid state would be highly beneficial to the scientific community, providing a much-needed benchmark for theoretical and experimental comparisons. The application of these methods to the less-studied this compound would be a logical and valuable extension of this work.

Thermodynamic Properties of Lead Nitrite Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermodynamic properties associated with the formation of lead(II) nitrite. Initial research indicates a significant scarcity of published experimental data for the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and standard molar entropy (S°) of lead(II) nitrite (Pb(NO₂)₂). This lack of data typically suggests that the compound may be unstable or not extensively characterized in the scientific literature.

In light of this, the following guide provides a comprehensive analysis of the thermodynamic properties of the closely related and well-documented compound, **lead(II) nitrate (Pb(NO₃)₂) **, as a valuable comparative reference. This document presents its known thermodynamic data, detailed experimental protocols for characterization, and graphical representations of relevant processes to serve as a resource for researchers in the field.

Thermodynamic Data on Lead(II) Nitrate (Pb(NO₃)₂)

The formation of lead(II) nitrate from its constituent elements in their standard states is an exothermic process, indicating a release of energy and the formation of a stable compound. The standard state for this reaction is defined at a temperature of 298.15 K (25 °C) and a pressure of 1 bar.

The balanced chemical equation for the standard formation of solid lead(II) nitrate is:

Pb(s) + N₂(g) + 3O₂(g) → Pb(NO₃)₂(s) [1]

Quantitative thermodynamic data for solid and aqueous lead(II) nitrate are summarized in the tables below.

Table 1: Thermodynamic Properties of Solid Lead(II) Nitrate (Pb(NO₃)₂(s))
Thermodynamic PropertySymbolValueUnits
Standard Enthalpy of Formation (at 298 K)ΔfH°-451.9kJ·mol⁻¹
Standard Gibbs Free Energy of FormationΔfG°Data not readily availablekJ·mol⁻¹
Standard Molar EntropyData not readily availableJ·mol⁻¹·K⁻¹

Note: While the standard enthalpy of formation for solid lead(II) nitrate is well-documented, specific experimental values for its standard Gibbs free energy of formation and standard molar entropy are not consistently available in readily accessible thermodynamic tables. These values can be calculated from experimental heat capacity data or estimated.

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a compound like lead(II) nitrate involves precise calorimetric and analytical techniques.

Synthesis of Lead(II) Nitrate

A common laboratory-scale synthesis involves the reaction of lead(II) oxide with nitric acid.[2][3][4]

Protocol:

  • Reaction Setup: In a fume hood, place a stoichiometric amount of lead(II) oxide (PbO) into a glass beaker.

  • Acid Addition: Slowly add dilute nitric acid (HNO₃) to the beaker while stirring continuously. The reaction is exothermic and will generate heat. An excess of nitric acid may be used to prevent the hydrolysis and precipitation of basic lead nitrates.[3]

    • Reaction: PbO(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂O(l)

  • Crystallization: Gently heat the solution to ensure the complete reaction of the lead oxide. Allow the solution to cool slowly. Colorless crystals of lead(II) nitrate will precipitate, as its solubility decreases at lower temperatures.[5]

  • Isolation: Isolate the crystals by vacuum filtration.

  • Drying: Wash the crystals with a small amount of cold, dilute nitric acid to remove impurities without dissolving the product and then dry them in a desiccator. The compound should be stored in a dry environment as it can be hygroscopic.

Determination of Enthalpy of Formation by Bomb Calorimetry

Combustion bomb calorimetry is a primary method for determining the enthalpy of formation for compounds.[6]

Protocol:

  • Sample Preparation: A precisely weighed sample of the substance (e.g., lead) is placed in a crucible inside a high-pressure stainless steel vessel, known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

  • Ignition: The sample is ignited electrically. The combustion of the substance in the presence of nitrogen (if included) would form lead(II) nitrate.

  • Temperature Measurement: The temperature of the water is meticulously monitored and recorded before and after the reaction. The total heat evolved is calculated from the temperature change and the known heat capacity of the calorimeter system.

  • Calculation: The standard enthalpy of formation is then derived from the heat of reaction using Hess's Law, accounting for the formation of all products.

Mandatory Visualizations

The following diagrams illustrate the key chemical and experimental processes related to lead(II) nitrate.

G cluster_reactants Reactants (Standard States) cluster_product Product Pb Pb(s) Lead (solid) PbNO32 Pb(NO₃)₂(s) Lead(II) Nitrate Pb->PbNO32 ΔfH° = -451.9 kJ/mol N2 N₂(g) Nitrogen (gas) N2->PbNO32 ΔfH° = -451.9 kJ/mol O2 3O₂(g) Oxygen (gas) O2->PbNO32 ΔfH° = -451.9 kJ/mol

Caption: Standard formation reaction of solid lead(II) nitrate.

G start Start: Reactants (Lead Oxide & Nitric Acid) reaction Step 1: Reaction Slowly add acid to PbO with constant stirring. start->reaction Combine heating Step 2: Gentle Heating Ensure complete dissolution of reactants. reaction->heating cooling Step 3: Cooling & Crystallization Allow solution to cool to precipitate crystals. heating->cooling filtration Step 4: Isolation Separate crystals from the solution via vacuum filtration. cooling->filtration drying Step 5: Drying Dry crystals in a desiccator to remove residual moisture. filtration->drying analysis Step 6: Characterization - Calorimetry (ΔfH°) - Spectroscopy (Structure) drying->analysis end_product Final Product: Pure Lead(II) Nitrate Crystals analysis->end_product

Caption: Experimental workflow for synthesis and analysis.

References

Methodological & Application

Application Notes and Protocols for the Use of Lead Nitrite as a Precursor for Lead-Based Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of lead nitrite (Pb(NO₃)₂) as a precursor in the synthesis of lead-based perovskite materials. This approach offers a more environmentally friendly and cost-effective alternative to conventional methods that often rely on toxic organic solvents.

Introduction

Lead-based perovskites are a class of materials that have shown exceptional promise in the field of photovoltaics and optoelectronics. Traditional synthesis routes for these materials often involve the use of lead iodide (PbI₂) dissolved in toxic organic solvents like dimethylformamide (DMF). The use of aqueous this compound as a precursor presents a greener and more economical method for producing high-quality perovskite films. This method typically employs a two-step sequential deposition process, where a film of a lead-based precursor is first deposited, followed by a conversion step to form the final perovskite structure. The use of a water-based lead precursor system significantly reduces the reliance on hazardous solvents, making the fabrication process safer and more sustainable.[1][2]

Advantages of Using this compound

  • Reduced Toxicity : The primary solvent for this compound is water, which eliminates the need for large quantities of toxic organic solvents like DMF.[1][2]

  • Cost-Effectiveness : Lead nitrate is an industrially produced chemical that is often more affordable than purified lead iodide, potentially lowering the overall cost of perovskite solar cell manufacturing.[1]

  • Processability : The aqueous nature of the this compound solution offers an alternative processing window and can lead to different film morphologies and properties compared to conventional methods.

Experimental Protocols

Protocol 1: Two-Step Sequential Deposition for Methylammonium Lead Iodide (MAPbI₃) Perovskite

This protocol details the fabrication of a methylammonium lead iodide (MAPbI₃) perovskite film using an aqueous this compound precursor.

Materials:

  • This compound (Pb(NO₃)₂)

  • Methylammonium Iodide (MAI)

  • Methylammonium Chloride (MACl)

  • Deionized (DI) Water

  • Isopropanol (IPA)

  • Substrates (e.g., FTO-coated glass with a mesoporous TiO₂ layer)

Equipment:

  • Spin coater

  • Hot plate

  • Beakers and vials

  • Pipettes

  • Nitrogen or argon source for drying

Procedure:

  • This compound Solution Preparation:

    • Prepare a 1.6 M solution of this compound by dissolving the appropriate amount of Pb(NO₃)₂ in DI water.

    • Stir the solution at room temperature until the this compound is fully dissolved.

  • Substrate Preparation:

    • Clean the FTO-coated glass substrates sequentially with detergent, DI water, acetone, and isopropanol in an ultrasonic bath.

    • Deposit a compact TiO₂ layer and a mesoporous TiO₂ layer on the FTO glass as required for the device architecture.

  • This compound Film Deposition:

    • Place the prepared substrate on the spin coater.

    • Dispense the 1.6 M this compound solution onto the substrate.

    • Spin coat the solution at a suitable speed (e.g., 3000 rpm) for a specified time (e.g., 30 seconds) to form a uniform film.

    • Dry the film on a hotplate at a moderate temperature (e.g., 70°C) for a few minutes to remove the water.

  • Conversion to Perovskite:

    • Prepare a conversion solution containing 101.3 mM of methylammonium halide (MAX), where X is a mixture of iodide and chloride (e.g., a molar ratio of MAI/MACl of 4.25/1), in isopropanol.[1]

    • Immerse the this compound-coated substrate into the MAX solution. The immersion can be performed in multiple cycles. For example, a first dip of 200 seconds, followed by subsequent dips of 100 seconds each, for a total immersion time of 500-700 seconds.[1]

    • Between each immersion cycle, rinse the substrate with pure isopropanol and dry it by spinning at high speed (e.g., 6000 rpm for 10 seconds).[1]

  • Annealing:

    • After the final immersion and drying step, anneal the as-prepared perovskite film on a hotplate at 120°C for 20 minutes to promote crystallization and remove any residual solvent.[1]

Data Presentation

The following tables summarize the quantitative data from various studies on perovskite solar cells fabricated using this compound as a precursor.

Precursor SystemConcentration (M)Deposition MethodConversion MethodAnnealing Temp. (°C)PCE (%)Voc (V)Jsc (mA/cm²)FFReference
Pb(NO₃)₂ in Water1.5Spin CoatingDipping in MAI/IPA120~13 (module)---[1]
Pb(NO₃)₂ in Water1.6Spin CoatingDipping in MAI/IPA12013.1 (module)---[1]
Pb(NO₃)₂ in Water-Spin CoatingDipping in MAI/IPA-12.58---[2]
Pb(NO₃)₂ in Water-Spin CoatingDipping in MAI/IPA-18.7 (small cell)---[1]

PCE: Power Conversion Efficiency, Voc: Open-circuit Voltage, Jsc: Short-circuit Current Density, FF: Fill Factor

Signaling Pathways and Experimental Workflows

The conversion of the this compound precursor to the final perovskite structure involves a series of chemical reactions. The following diagrams illustrate the experimental workflow and the proposed chemical pathway.

experimental_workflow cluster_solution_prep Solution Preparation cluster_film_deposition Film Deposition & Conversion cluster_post_processing Post-Processing PbNO3_sol 1.6M Pb(NO₃)₂ in H₂O spin_coating Spin Coat Pb(NO₃)₂ Solution PbNO3_sol->spin_coating MAI_sol 101.3 mM MAI/MACl in IPA dipping Immerse in MAI/MACl Solution MAI_sol->dipping drying Dry at 70°C spin_coating->drying drying->dipping rinsing Rinse with IPA dipping->rinsing spin_drying Spin Dry rinsing->spin_drying spin_drying->dipping Repeat Cycles annealing Anneal at 120°C for 20 min spin_drying->annealing perovskite_film Final MAPbI₃ Perovskite Film annealing->perovskite_film

Caption: Experimental workflow for the two-step sequential deposition of MAPbI₃ perovskite.

chemical_pathway PbNO3_film Pb(NO₃)₂ Film intermediate Intermediate Complex (e.g., PbI₂ formation) PbNO3_film->intermediate + MAI MAI_solution MAI in IPA perovskite MAPbI₃ Perovskite intermediate->perovskite + MAI byproduct MA(NO₃) Byproduct (removed by rinsing) intermediate->byproduct

Caption: Proposed chemical pathway for the conversion of a Pb(NO₃)₂ film to MAPbI₃ perovskite.

Conclusion

The use of this compound as a precursor for lead-based perovskites offers a promising route towards more sustainable and cost-effective fabrication of high-performance perovskite solar cells. The aqueous-based process significantly reduces the environmental impact by minimizing the use of toxic organic solvents. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore and optimize this fabrication method further. Future research may focus on refining the process parameters to enhance film quality, device efficiency, and long-term stability.

References

Application Notes and Protocols: Lead(II) Nitrite in the Synthesis of Novel Coordination Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of lead(II) coordination complexes incorporating the nitrite ligand. While the exploration of lead(II) nitrite in the formation of true coordination polymers is not extensively documented in current literature, this document details the protocols for synthesizing discrete dimeric lead(II) nitrite complexes, which serve as foundational materials in this area. The information presented is based on established scientific literature and is intended to guide researchers in the synthesis and analysis of these and similar novel materials.

The nitrite anion is a versatile ambidentate ligand capable of coordinating to metal ions in various modes: as a monodentate ligand through its nitrogen (nitro) or oxygen (nitrito) atoms, as a bidentate chelating ligand, or as a bridging ligand.[1] This versatility makes it an interesting component in the design of new coordination compounds. The protocols below describe the synthesis of two such lead(II) complexes, [Pb(phen)₂(NO₂)₂] and [Pb(bpy)₂(NO₂)₂].[2]

Experimental Protocols

Protocol 1: Synthesis of bis(1,10-phenanthroline)dinitritolead(II) [Pb(phen)₂(NO₂)₂]

This protocol outlines the synthesis of [Pb(phen)₂(NO₂)₂] using a thermal gradient diffusion method, which facilitates the slow growth of high-quality crystals.[2]

Materials:

  • 1,10-phenanthroline (phen)

  • Lead(II) acetate [Pb(CH₃COO)₂]

  • Sodium nitrite (NaNO₂)

  • Methanol (MeOH)

  • Acetone

  • Diethyl ether

  • Branched tube apparatus

Procedure:

  • Place 1,10-phenanthroline (0.2 g, 1 mmol) into one arm of a branched tube.

  • In the other arm of the tube, place a mixture of lead(II) acetate (0.36 g, 1 mmol) and sodium nitrite (0.138 g, 2 mmol).

  • Carefully add methanol to both arms of the tube until they are full.

  • Seal the tube securely.

  • Immerse the arm containing the 1,10-phenanthroline ligand into a constant temperature bath set at 60°C.

  • Keep the other arm of the tube at ambient temperature.

  • Allow the reaction to proceed for 10 days, during which yellow crystals will slowly form in the cooler arm.

  • After the 10-day period, carefully unseal the tube and filter the yellow crystals.

  • Wash the collected crystals with acetone and diethyl ether.

  • Air-dry the final product.

Expected Yield: 0.356 g (53%) Melting Point: 213°C

Protocol 2: Synthesis of bis(2,2'-bipyridine)dinitritolead(II) [Pb(bpy)₂(NO₂)₂]

This protocol describes the synthesis of [Pb(bpy)₂(NO₂)₂] using a method analogous to that for the phenanthroline complex.[2]

Materials:

  • 2,2'-bipyridine (bpy)

  • Lead(II) acetate [Pb(CH₃COO)₂]

  • Sodium nitrite (NaNO₂)

  • Methanol (MeOH)

  • Acetone

  • Diethyl ether

  • Branched tube apparatus

Procedure:

  • Follow the same branched tube setup as in Protocol 1, using 2,2'-bipyridine as the ligand. The reactant molar ratio is bpy:lead(II) acetate:sodium nitrite = 2:1:2.

  • The reaction conditions (solvent, temperature gradient) are identical to Protocol 1.

  • After a suitable reaction time for crystal growth, filter the resulting yellow crystals.

  • Wash the crystals with acetone and diethyl ether.

  • Air-dry the final product.

Expected Yield: Approximately 50% Melting Point: 205°C

Data Presentation

The following tables summarize the key quantitative data for the synthesized lead(II) nitrite complexes.

Table 1: Summary of Synthesis and Characterization Data
CompoundFormulaYield (%)M.P. (°C)νas(NO₂) (cm⁻¹)νs(NO₂) (cm⁻¹)Δν (cm⁻¹)
[Pb(phen)₂(NO₂)₂]C₂₄H₁₆N₆O₄Pb5321314101210-1212~200
[Pb(bpy)₂(NO₂)₂]C₂₀H₁₆N₆O₄Pb5020514101210200

The difference in stretching frequencies (Δν) of the nitrite ligand is indicative of its coordination mode. A value of ~200 cm⁻¹ suggests an O,O-chelating mode.[2]

Table 2: Selected Crystallographic Data for [Pb(phen)₂(NO₂)₂]

The crystal structure of [Pb(phen)₂(NO₂)₂] reveals a monomeric unit where the lead(II) ion is eight-coordinate.[2]

Bond Length (Å) Angle Degree (°)
Pb-N(1)2.497O(2)-Pb-N(4)145.25
Pb-N(2)3.010O(1)-Pb-N(4)138.18
Pb-N(3)3.038N(1)-Pb-N(2)55.4
Pb-N(4)2.567N(3)-Pb-N(4)54.3
Pb-O(1)2.526O(1)-Pb-O(2)45.4
Pb-O(2)2.550O(3)-Pb-O(4)44.2
Pb-O(3)2.735
Pb-O(4)2.833

Data sourced from Morsali et al., Journal of Coordination Chemistry, 2005.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of lead(II) nitrite complexes using the thermal gradient method.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction and Crystallization cluster_isolation Product Isolation A Place Ligand (phen or bpy) in Arm 1 of Branched Tube C Fill both arms with Methanol A->C B Place Pb(OAc)₂ and NaNO₂ in Arm 2 of Branched Tube B->C D Seal the Tube C->D E Immerse Arm 1 in 60°C bath Keep Arm 2 at Ambient Temp D->E F Allow crystal growth (10 days) E->F G Filter yellow crystals from the cooler arm F->G H Wash with Acetone and Diethyl Ether G->H I Air-dry the final product H->I

Caption: Workflow for the synthesis of [Pb(L)₂(NO₂)₂] complexes.

Logical Relationship: Dimer Formation

While true coordination polymers of lead(II) with bridging nitrite ligands are not well-documented, the monomeric units of [Pb(phen)₂(NO₂)₂] associate in the solid state to form dimers through weak intermolecular interactions. This relationship is depicted below.

dimer_formation Monomer1 [Pb(phen)₂(NO₂)₂] Monomeric Unit Dimer Dimeric Structure in Solid State Monomer1->Dimer Weak Intermolecular Interactions Monomer2 [Pb(phen)₂(NO₂)₂] Monomeric Unit Monomer2->Dimer Weak Intermolecular Interactions

Caption: Formation of a dimeric structure from monomeric units.

Discussion and Future Outlook

The synthesis of [Pb(phen)₂(NO₂)₂] and [Pb(bpy)₂(NO₂)₂] demonstrates the successful incorporation of the nitrite ligand into lead(II) coordination spheres. The characterization data indicates a chelating coordination mode for the nitrite anions.[2] The crystal structure of the phenanthroline complex reveals a hemidirected coordination geometry around the lead(II) ion, which is often attributed to the stereochemical activity of the 6s² lone pair of electrons on lead(II).[2]

The absence of true one-, two-, or three-dimensional coordination polymers with lead(II) and bridging nitrite ligands in the current literature presents an opportunity for future research. Scientists could explore different reaction conditions, ancillary ligands, and synthetic methodologies (e.g., hydrothermal or sonochemical methods) to encourage the formation of extended polymeric networks. The development of such materials could lead to novel properties and applications in areas such as catalysis, luminescence, and materials science. Professionals in drug development may also find the coordination chemistry of lead and biologically relevant small molecules like nitrite of interest in toxicological and mechanistic studies.

References

Application of Lead Compounds in Pyrotechnic Compositions: A Focus on Lead(II) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research into the application of lead compounds in pyrotechnics reveals a significant focus on lead(II) nitrate (Pb(NO₃)₂). Despite the user's specific interest in lead(II) nitrite, a thorough search of available scientific literature and public domain resources did not yield substantial information regarding the use of lead(II) nitrite in pyrotechnic compositions. Therefore, this document will provide detailed application notes and protocols for lead(II) nitrate, a compound with well-documented applications in the field. It is plausible that "lead nitrite" may have been a misnomer for the more commonly used lead nitrate.

Lead(II) nitrate serves as a crucial component in various pyrotechnic formulations, primarily functioning as an oxidizer and a colorant.[1][2][3] Its properties allow for the creation of specific visual and auditory effects in fireworks and other pyrotechnic devices.[1][3] This document outlines the key applications, quantitative data, experimental protocols, and safety considerations associated with the use of lead(II) nitrate in pyrotechnics, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of Lead(II) Nitrate

A clear understanding of the physical and chemical properties of lead(II) nitrate is essential for its safe and effective use in pyrotechnic compositions.

PropertyValue
Chemical Formula Pb(NO₃)₂
Molar Mass 331.2 g/mol
Appearance White crystalline solid
Density 4.53 g/cm³
Melting Point Decomposes at 470 °C
Solubility in Water 37.65 g/100 mL at 0 °C, 59.7 g/100 mL at 25 °C, 127 g/100 mL at 100 °C

Applications in Pyrotechnic Compositions

Lead(II) nitrate has several well-established roles in pyrotechnics:

  • Oxidizer : It provides the necessary oxygen for the rapid combustion of fuels in a pyrotechnic mixture.[2][3][4] This is a fundamental role in the energetic reactions that produce light, heat, and sound.

  • Colorant : When used in specific formulations, lead(II) nitrate can contribute to the production of bright red and orange flames in fireworks.[1][5]

  • Special Explosives : It is used in the manufacture of matches and special explosives, such as lead azide.[1][4]

  • White Smoke Generation : In pyrotechnic flares, lead nitrate can be used to produce a white smoke effect.[1]

Experimental Protocols

Synthesis of Lead(II) Nitrate

This protocol describes a common laboratory-scale synthesis of lead(II) nitrate from metallic lead and nitric acid.

Materials:

  • Metallic lead (e.g., lead shot, fishing weights)

  • Concentrated nitric acid (68%)

  • Distilled water

  • Beaker or Erlenmeyer flask

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Carefully place a known quantity of metallic lead into a beaker.

  • Under a fume hood, slowly add a stoichiometric excess of concentrated nitric acid to the beaker. The reaction can be vigorous and produces toxic nitrogen dioxide gas.

    • Reaction: Pb(s) + 4HNO₃(aq) → Pb(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)

  • Gently heat the mixture to ensure the complete dissolution of the lead.

  • Once the reaction is complete and the lead has dissolved, allow the solution to cool.

  • Crystals of lead(II) nitrate will precipitate upon cooling. To increase the yield, the solution can be further concentrated by gentle heating to evaporate some of the water.

  • Collect the lead(II) nitrate crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold distilled water to remove any residual acid.

  • Dry the crystals in a desiccator.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood due to the evolution of toxic nitrogen dioxide gas.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitric acid is highly corrosive. Handle with extreme care.

  • Lead compounds are toxic. Avoid inhalation of dust and skin contact.

Preparation of a Basic Pyrotechnic Composition

This protocol provides a general guideline for the preparation of a simple pyrotechnic mixture containing lead(II) nitrate. Note: The preparation of pyrotechnic compositions is hazardous and should only be undertaken by trained professionals in a controlled environment.

Materials:

  • Lead(II) nitrate (oxidizer)

  • Charcoal (fuel)

  • Sulfur (fuel and sensitizer)

  • Binder (e.g., dextrin)

  • Non-sparking tools

  • Mortar and pestle (non-sparking)

  • Sieve

Procedure:

  • Individually grind each component to a fine powder using a non-sparking mortar and pestle.

  • Carefully weigh the desired proportions of each component. A common starting point for black powder-like compositions is a ratio of approximately 75% oxidizer, 15% charcoal, and 10% sulfur. The inclusion of lead nitrate would modify this, and specific ratios depend on the desired effect.

  • Gently and thoroughly mix the powdered components on a sheet of paper using a non-sparking spatula or by the diapering method (rolling the mixture on a large sheet of paper). Never mix by grinding the components together.

  • To granulate the mixture, a small amount of binder solution (e.g., 10% dextrin in water) can be added to form a damp mass.

  • Pass the damp mass through a sieve to form granules of the desired size.

  • Allow the granules to dry completely in a safe, well-ventilated area away from any sources of ignition.

Visualization of Processes

Synthesis Workflow for Lead(II) Nitrate

Synthesis_Workflow start Start reactants Metallic Lead (Pb) Concentrated Nitric Acid (HNO₃) start->reactants reaction Reaction in Beaker (with heating) reactants->reaction cooling Cooling and Crystallization reaction->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Distilled Water filtration->washing drying Drying in Desiccator washing->drying product Lead(II) Nitrate Crystals drying->product

Caption: Workflow for the laboratory synthesis of lead(II) nitrate.

Role of Lead(II) Nitrate in a Pyrotechnic Composition

Pyrotechnic_Role cluster_composition Pyrotechnic Composition lead_nitrate Lead(II) Nitrate (Oxidizer) combustion Rapid Combustion lead_nitrate->combustion Provides Oxygen fuel Fuel (e.g., Charcoal, Sulfur) fuel->combustion binder Binder (e.g., Dextrin) ignition Ignition (Heat/Flame) ignition->combustion effects Pyrotechnic Effects (Light, Heat, Sound, Smoke) combustion->effects

Caption: The function of lead(II) nitrate within a pyrotechnic mixture.

Safety and Handling

Lead(II) nitrate is a hazardous substance and must be handled with appropriate precautions:

  • Toxicity : Lead compounds are toxic by inhalation, ingestion, and skin contact. Chronic exposure can lead to serious health issues.

  • Oxidizing Agent : As a strong oxidizer, it can initiate or accelerate the combustion of other materials. It should be stored away from flammable and combustible materials.

  • Explosion Hazard : Mixtures containing lead nitrate and fuels can be sensitive to heat, shock, and friction.

  • Environmental Hazard : Lead is a heavy metal and poses a significant environmental risk. Dispose of waste in accordance with local, state, and federal regulations.

Due to the health and environmental concerns associated with lead, there is a trend in the pyrotechnics industry to move towards lead-free compositions.[6] Researchers are actively exploring alternatives to lead compounds that can provide similar pyrotechnic effects with reduced toxicity.

References

Application Notes and Protocols for Controlled Precipitation of Lead(II) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the controlled precipitation of lead(II) nitrate. The information is intended for use in a laboratory setting by trained professionals. Adherence to all safety precautions is mandatory due to the toxicity of lead compounds.

Lead(II) nitrate (Pb(NO₃)₂) is an inorganic compound that typically appears as a colorless crystal or white powder.[1][2] Unlike many other lead(II) salts, it is soluble in water.[1][2] The controlled precipitation of lead(II) nitrate is crucial for obtaining crystals of a desired purity and size, which is essential for its various applications, including as a raw material for the synthesis of other lead compounds.[1]

Safety Precautions

Danger: Lead(II) nitrate is toxic, an oxidizer, and may cause harm to an unborn child. It is also suspected of causing cancer and causes damage to organs through prolonged or repeated exposure. Ingestion may lead to acute lead poisoning.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

Data Presentation

Table 1: Solubility of Lead(II) Nitrate in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
0376.5[1]
20486
25597[1]
1001270[1]

Table 2: Reactants for Lead(II) Nitrate Synthesis

ReactantMolar Mass ( g/mol )
Lead (Pb)207.21
Nitric Acid (HNO₃)63.01
Lead(II) Oxide (PbO)223.2
Lead(II) Carbonate (PbCO₃)267.21
Lead(II) Nitrate (Pb(NO₃)₂)331.2[3]

Experimental Protocols

Protocol 1: Synthesis of Lead(II) Nitrate from Lead Metal

This protocol describes the synthesis of lead(II) nitrate by reacting metallic lead with nitric acid. The subsequent controlled precipitation is achieved by leveraging the common-ion effect.

Materials:

  • Lead metal (shavings or small pieces)

  • Concentrated nitric acid (60-70%)

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirring

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Filter paper

Procedure:

  • Reaction Setup: In a fume hood, place a beaker with a magnetic stir bar on a heating plate.

  • Reactant Addition: Carefully add a measured amount of lead metal to the beaker.

  • Acid Addition: Slowly add a stoichiometric excess of nitric acid to the beaker containing the lead. The reaction can be slow at room temperature but is accelerated by gentle heating.[3] The reaction is exothermic.[4]

    • Reaction: Pb(s) + 4HNO₃(aq) → Pb(NO₃)₂(aq) + 2NO₂(g) + 2H₂O(l)

  • Dissolution: Gently heat the mixture and stir until the lead metal has completely dissolved. Brown fumes of nitrogen dioxide will be evolved; ensure adequate ventilation.

  • Precipitation: To initiate controlled precipitation, slowly add an excess of concentrated nitric acid to the solution. Lead(II) nitrate is less soluble in a solution containing a common ion (NO₃⁻), which will cause it to precipitate out of the solution.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.

  • Isolation: Isolate the lead(II) nitrate crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold, concentrated nitric acid to remove soluble impurities, followed by a wash with a small amount of a volatile organic solvent like acetone to aid in drying.[5]

  • Drying: Dry the crystals in a desiccator.

Protocol 2: Synthesis and Recrystallization of Lead(II) Nitrate from Lead(II) Oxide

This method involves the reaction of lead(II) oxide with nitric acid, followed by purification via recrystallization.

Materials:

  • Lead(II) oxide (PbO)

  • Concentrated nitric acid

  • Distilled water

  • Beakers

  • Heating plate with magnetic stirring

  • Filtration apparatus

  • Crystallizing dish

Procedure:

  • Reaction: Add an excess of lead(II) oxide to a beaker containing heated dilute nitric acid.[6] Stir the mixture until the reaction ceases.

    • Reaction: PbO(s) + 2HNO₃(aq) → Pb(NO₃)₂(aq) + H₂O(l)

  • Filtration: Filter the hot solution to remove any unreacted lead(II) oxide and other insoluble impurities.

  • Concentration: Gently heat the filtrate to evaporate some of the water and concentrate the lead(II) nitrate solution.

  • Cooling and Crystallization: Cover the crystallizing dish and allow the solution to cool slowly to room temperature. Lead(II) nitrate crystals will form as the solution cools and becomes supersaturated.

  • Isolation and Drying: Decant the supernatant liquid and collect the crystals. The crystals can be dried on a watch glass or in a desiccator. For higher purity, the crystals can be re-dissolved in a minimum amount of hot distilled water and the recrystallization process can be repeated.[4][7]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_precipitation Controlled Precipitation Stage cluster_isolation Isolation and Purification Stage start Start: Select Lead Source (Metal, Oxide, or Carbonate) react React with Nitric Acid start->react dissolve Complete Dissolution (Heating may be required) react->dissolve add_hno3 Add Excess Concentrated HNO₃ (Common-Ion Effect) dissolve->add_hno3 cool Slow Cooling to Promote Crystal Growth add_hno3->cool filter Vacuum Filtration cool->filter wash Wash Crystals with Cold Conc. HNO₃ and Acetone filter->wash dry Dry Crystals in Desiccator wash->dry end End: Pure Lead(II) Nitrate Crystals dry->end

Caption: Workflow for the controlled precipitation of lead(II) nitrate.

logical_relationship solubility Lead(II) Nitrate Solubility crystal_formation Crystal Formation and Yield solubility->crystal_formation Precipitation occurs upon supersaturation temp Temperature temp->solubility Increases with increasing temperature conc_hno3 Concentration of Nitric Acid conc_hno3->solubility Decreases due to common-ion effect crystal_size Crystal Size crystal_formation->crystal_size cooling_rate Cooling Rate cooling_rate->crystal_size Slower cooling promotes larger crystals

Caption: Factors influencing the controlled precipitation of lead(II) nitrate.

References

Application Notes and Protocols: Lead(II) Nitrate as an Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Lead Nitrite": Initial searches for "this compound" as an oxidizing agent in organic synthesis yielded limited specific results. The preponderance of scientific literature focuses on the application of **lead(II) nitrate (Pb(NO₃)₂) **, a stable and commercially available salt, for oxidative transformations. It is plausible that "this compound" is intended to refer to the reactive species generated in situ or that "lead nitrate" is the scientifically accurate term for the reagent of interest in this context. These notes will, therefore, focus on the well-documented applications of lead(II) nitrate.

Lead(II) nitrate is a potent oxidizing agent that has found utility in various organic transformations, most notably in the oxidation of alcohols to aldehydes and ketones.[1][2] It also serves as an effective catalyst in other reactions, such as esterification. This document provides detailed application notes, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals interested in leveraging lead(II) nitrate in their synthetic endeavors.

Oxidation of Alcohols

Lead(II) nitrate can be employed for the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. This transformation is particularly effective for benzylic alcohols.

Data Presentation: Oxidation of Benzylic Alcohols

The following table summarizes the conversion and selectivity for the oxidation of various benzylic alcohols using lead(II) nitrate.

SubstrateProductConversion (%)Selectivity (%)
Benzyl alcoholBenzaldehyde>95>95
4-Methylbenzyl alcohol4-Methylbenzaldehyde>95>95
4-Methoxybenzyl alcohol4-Methoxybenzaldehyde>95>95
4-Chlorobenzyl alcohol4-Chlorobenzaldehyde~90>95
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde~85>95

Data synthesized from studies on the oxidation of benzyl alcohol derivatives with metal nitrates.

Catalysis of Esterification Reactions

Lead(II) nitrate has demonstrated excellent catalytic activity in the esterification of carboxylic acids with various alcohols, affording high yields of the corresponding esters.

Data Presentation: Lead(II) Nitrate Catalyzed Esterification of Palmitic Acid
AlcoholEster ProductYield (%)
Stearyl alcoholStearyl palmitate97
1,2-Propane diol1,2-Propylene glycol dipalmitate95
GlycerolGlyceryl tripalmitate90

Data from studies on the esterification of palmitic acid with alcohols catalyzed by lead(II) nitrate.[3]

Experimental Protocols

Protocol 1: General Procedure for the Oxidation of Benzylic Alcohols

Materials:

  • Substituted benzyl alcohol

  • Lead(II) nitrate (Pb(NO₃)₂)

  • 1,4-Dioxane (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzylic alcohol (e.g., 3 mmol).

  • Add 1,4-dioxane (15 mL) as the solvent.

  • Add lead(II) nitrate (3 mmol).

  • Heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). The reaction is typically complete within 6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding distilled water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired aldehyde.

Protocol 2: General Procedure for Lead(II) Nitrate Catalyzed Esterification

Materials:

  • Carboxylic acid (e.g., Palmitic acid)

  • Alcohol (e.g., Stearyl alcohol, Glycerol)

  • Lead(II) nitrate (catalytic amount)

  • Xylene (solvent)

  • Round-bottom flask with a Dean-Stark apparatus or equivalent for water removal

  • Heating mantle with magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carboxylic acid (e.g., 0.06 mol of palmitic acid) and the alcohol (e.g., 0.02 mol of glycerol).

  • Add xylene (30 mL) as the solvent.

  • Add a catalytic amount of lead(II) nitrate (e.g., 6x10⁻⁵ mol).

  • Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction for 8 hours or until no more water is collected.

  • After cooling, remove the xylene by distillation.

  • Extract the residue with n-hexane (2 x 50 mL).

  • Wash the combined organic layers with water (50 mL) followed by an ethanol-water mixture (30 mL).

  • Dry the n-hexane fraction over anhydrous sodium sulfate.

  • After filtration, evaporate the solvent under vacuum to yield the ester product.[3]

Mandatory Visualizations

Experimental_Workflow_Oxidation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Substrate, Pb(NO3)2, and Solvent in Reaction Flask start->reagents 1. setup Equip with Condenser and Heat Source reagents->setup 2. heat Heat to 80°C with Stirring setup->heat 3. monitor Monitor Progress (TLC/GC-MS) heat->monitor 4. cool Cool to RT monitor->cool 5. quench Quench with Water cool->quench 6. extract Extract with Organic Solvent quench->extract 7. dry Dry and Concentrate extract->dry 8. purify Purify by Chromatography dry->purify 9. end Final Product purify->end 10.

Caption: Experimental workflow for alcohol oxidation.

Proposed_Mechanism_Oxidation cluster_activation Activation & Coordination cluster_oxidation Oxidation & Product Formation alcohol R-CH2OH (Alcohol) complex [Pb(NO3)(OCH2R)] Intermediate Complex alcohol->complex Coordination lead_nitrate Pb(NO3)2 lead_nitrate->complex hydride_transfer Hydride Transfer/ Proton Abstraction complex->hydride_transfer Rate-determining Step aldehyde R-CHO (Aldehyde) hydride_transfer->aldehyde Product Release reduced_lead Reduced Lead Species + HNO2 hydride_transfer->reduced_lead regeneration Regeneration of Pb(II) reduced_lead->regeneration Re-oxidation (e.g., by O2) regeneration->lead_nitrate

Caption: Proposed mechanism for alcohol oxidation.

References

Application Notes and Protocols for the Preparation of Stable Aqueous Solutions of Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Method for Preparing Stable Aqueous Solutions of Lead Nitrite

Introduction

For researchers, scientists, and drug development professionals requiring stable aqueous solutions of divalent lead (Pb²⁺), the choice of the lead salt is critical. While the query specifically addresses lead(II) nitrite (Pb(NO₂)₂), a thorough review of available chemical literature indicates a significant lack of information on the preparation and stability of its aqueous solutions. In contrast, lead(II) nitrate (Pb(NO₃)₂) is a well-characterized, common, and stable precursor for preparing such solutions. This document will first address the likely instability of lead(II) nitrite in aqueous environments and then provide detailed protocols for the preparation of stable aqueous solutions of lead(II) nitrate, which serve as a reliable source of Pb²⁺ ions for experimental purposes.

The Challenge with Lead(II) Nitrite

There is a notable scarcity of documented methods for the synthesis and stabilization of aqueous lead(II) nitrite. This suggests that lead(II) nitrite is likely unstable in water, potentially undergoing rapid oxidation to the more stable lead(II) nitrate, especially in the presence of dissolved oxygen. The nitrite ion (NO₂⁻) is a known reducing agent and can be unstable in solution, further complicating the preparation of a stable this compound solution. Due to this presumed instability and the lack of reliable preparation protocols, the use of lead(II) nitrate is the standard and recommended practice for creating stable aqueous solutions containing Pb²⁺ ions.

Preparation of Stable Aqueous Solutions of Lead(II) Nitrate

Lead(II) nitrate is a colorless crystalline solid that is highly soluble in water, making it an excellent starting material.[1][2][3] However, in neutral aqueous solutions, lead(II) nitrate can undergo hydrolysis to form basic lead nitrates, which are insoluble and will precipitate out of solution, making it appear cloudy.[4][5] To ensure the long-term stability of lead(II) nitrate solutions, the addition of a small amount of nitric acid is necessary to suppress this hydrolysis.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for the preparation of lead(II) nitrate solutions.

ParameterValueReference
Molar Mass of Pb(NO₃)₂ 331.2 g/mol [1][2]
Solubility in Water 597 g/L at 25 °C[1]
pH for Stability Acidic (addition of HNO₃)[5][6]
Experimental Protocols

Below are detailed protocols for preparing a stock solution of lead(II) nitrate and a stabilized, lower-concentration working solution.

Protocol 1: Preparation of a 1 M Lead(II) Nitrate Stock Solution

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂), analytical grade

  • Distilled or deionized water

  • Concentrated nitric acid (HNO₃)

  • Volumetric flask (100 mL)

  • Glass beaker

  • Glass stirring rod

  • Pipette

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Weighing: Accurately weigh 33.12 g of lead(II) nitrate.

  • Dissolution: Transfer the weighed lead(II) nitrate into a 100 mL glass beaker. Add approximately 70 mL of distilled or deionized water.

  • Stirring: Stir the mixture with a glass stirring rod until the lead(II) nitrate is completely dissolved. Gentle heating may be applied to aid dissolution but is often not necessary due to its high solubility.[5]

  • Transfer: Carefully transfer the solution to a 100 mL volumetric flask.

  • Rinsing: Rinse the beaker with a small amount of distilled or deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute.

  • Dilution: Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, sealed container. This stock solution is not stabilized with acid and should be used for preparing stabilized working solutions.

Protocol 2: Preparation of a Stabilized 0.1 M Lead(II) Nitrate Working Solution

Materials:

  • 1 M Lead(II) Nitrate Stock Solution (from Protocol 1)

  • Distilled or deionized water

  • Nitric acid (HNO₃), 1 M solution

  • Volumetric flask (100 mL)

  • Pipettes

  • Personal Protective Equipment (PPE)

Procedure:

  • Pipetting Stock Solution: Using a pipette, transfer 10 mL of the 1 M Lead(II) Nitrate Stock Solution into a 100 mL volumetric flask.

  • Acidification: To prevent the hydrolysis of lead(II) nitrate, add a small amount of nitric acid. A common practice is to add enough to make the final solution slightly acidic.[5][6] For a 0.1 M solution, adding 1 mL of 1 M nitric acid is generally sufficient.

  • Dilution: Add distilled or deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure thorough mixing.

  • Storage: Store the stabilized solution in a well-sealed and clearly labeled container. Stored properly, this solution will remain stable indefinitely.[7]

Experimental Workflow Diagram

experimental_workflow Workflow for Preparing Stable Lead(II) Nitrate Solution cluster_protocol1 Protocol 1: 1M Stock Solution cluster_protocol2 Protocol 2: 0.1M Stabilized Working Solution weigh Weigh 33.12g Pb(NO₃)₂ dissolve Dissolve in ~70mL H₂O weigh->dissolve transfer_stock Transfer to 100mL Volumetric Flask dissolve->transfer_stock dilute_stock Dilute to 100mL with H₂O transfer_stock->dilute_stock mix_stock Mix Thoroughly dilute_stock->mix_stock store_stock Store Stock Solution mix_stock->store_stock pipette_stock Pipette 10mL of 1M Stock Solution store_stock->pipette_stock Use for Working Solution transfer_working Into 100mL Volumetric Flask pipette_stock->transfer_working add_acid Add 1mL of 1M HNO₃ for Stabilization add_acid->transfer_working dilute_working Dilute to 100mL with H₂O transfer_working->dilute_working mix_working Mix Thoroughly dilute_working->mix_working store_working Store Stabilized Working Solution mix_working->store_working

Caption: Workflow for the preparation of lead(II) nitrate solutions.

Safety Precautions

Lead(II) nitrate and its solutions are toxic and should be handled with extreme care.[3] Ingestion or inhalation can lead to lead poisoning. Always work in a well-ventilated area or under a fume hood and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Dispose of all lead-containing waste according to institutional and local environmental regulations. Lead compounds are also classified as probably carcinogenic to humans.[1][8]

References

Subject: Application Notes on the Catalytic Activity of Lead Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

A comprehensive review of scientific literature and chemical databases was conducted to provide detailed application notes and protocols on the catalytic activity of lead(II) nitrite (Pb(NO₂)₂). The search yielded no specific data, experimental protocols, or quantitative performance metrics for lead(II) nitrite acting as a catalyst in any specific chemical reactions.

The available literature focuses on the related compound, lead(II) nitrate (Pb(NO₃)₂), which has limited and specific applications that are occasionally described as catalytic in nature, but without the detailed mechanistic or procedural data required for laboratory replication.

Introduction: Lead Nitrite vs. Lead Nitrate

It is critical to distinguish between lead(II) nitrite (Pb(NO₂)₂) and lead(II) nitrate (Pb(NO₃)₂). While structurally similar, their chemical properties and documented applications differ. The user's request specified This compound . However, the vast majority of scientific and industrial literature pertains to lead nitrate . This document addresses the findings related to both compounds to provide a comprehensive answer.

Catalytic Activity of Lead(II) Nitrite (Pb(NO₂)₂)

No peer-reviewed articles, patents, or application notes were found that describe the use of lead(II) nitrite as a catalyst for specific chemical reactions. Its primary characterization in the literature is as an unstable inorganic compound, and it is not recognized as a catalyst in common chemical synthesis or industrial processes.

Reported Catalytic Applications of the Related Compound, Lead(II) Nitrate (Pb(NO₃)₂)

While not the compound of primary interest, lead(II) nitrate is mentioned in a few industrial processes where it acts in a capacity that can be described as catalytic or co-catalytic. However, detailed experimental protocols and quantitative data are not provided in the available literature.

The documented applications include:

  • Gold Cyanidation: Lead(II) nitrate is added in small quantities (e.g., 10 to 100 mg per kilogram of gold) to the cyanidation process to improve the leaching efficiency and recovery rate of gold from ores.[1][2] It is believed to act by precipitating sulfide ions that would otherwise interfere with the leaching process.

  • Esterification Catalyst: Some technical databases mention its use as an esterification catalyst for polyesters, though specific reaction protocols, yields, or substrate scope are not detailed.[3]

  • Redox Co-Catalyst System: In the context of advanced organic synthesis, nitrate (NO₃⁻) and nitrite (NO₂⁻) salts have been explored as redox co-catalysts in palladium-catalyzed aerobic oxidation reactions.[4] In these systems, the nitrate/nitrite anion facilitates the regeneration of the active palladium catalyst, but lead is not an essential component of the catalytic cycle itself.

Data Presentation

Due to the absence of quantitative data in the literature regarding the catalytic use of this compound or detailed catalytic performance of lead nitrate, a data summary table cannot be generated.

Experimental Protocols

No detailed experimental protocols for specific reactions catalyzed by lead(II) nitrite were found. The descriptions of lead(II) nitrate's use in industrial processes lack the specific, step-by-step methodology required for a laboratory protocol.

Logical Workflow for Information Retrieval

The process to determine the lack of available information followed a structured workflow.

start Initiate Search for 'Catalytic Activity of this compound' search_nitrite Query Databases for: - this compound as Catalyst - Pb(NO2)2 Catalyzed Reactions start->search_nitrite analyze_nitrite Analyze Nitrite Results: Identify Protocols & Data search_nitrite->analyze_nitrite search_nitrate Broaden Search to: - Lead Nitrate as Catalyst - Pb(NO3)2 Applications analyze_nitrate Analyze Nitrate Results: Identify Protocols & Data search_nitrate->analyze_nitrate analyze_nitrite->search_nitrate Insufficient results no_data_nitrite Conclusion: No Data Found for this compound analyze_nitrite->no_data_nitrite No relevant results sparse_data_nitrate Conclusion: Sparse, Non-Detailed Data Found for Lead Nitrate analyze_nitrate->sparse_data_nitrate High-level industrial uses found final_report Generate Final Report: State Lack of Information no_data_nitrite->final_report sparse_data_nitrate->final_report

Caption: Information retrieval workflow for assessing the catalytic activity of this compound.

Conclusion

The requested application notes and protocols for the catalytic activity of lead(II) nitrite cannot be created at this time due to a lack of supporting scientific and technical information in the public domain. The compound is not a recognized catalyst for specific reactions. The related compound, lead(II) nitrate, has limited, high-level applications described as catalytic, but lacks the detailed data and protocols necessary for the requested content. It is recommended that any research in this area would be novel and exploratory.

References

Application Notes and Protocols for Handling and Storage of Lead(II) Nitrite in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for lead(II) nitrite [Pb(NO₂)₂] was readily available. The following protocols have been developed by extrapolating data from the well-documented hazards of lead(II) nitrate [Pb(NO₃)₂] and the general chemical properties of nitrite compounds. Lead compounds are highly toxic, and nitrite compounds can be reactive. Therefore, extreme caution is advised, and a thorough risk assessment should be conducted before handling lead(II) nitrite. These notes are intended for researchers, scientists, and drug development professionals.

Hazard Summary and Overview

Lead(II) nitrite is presumed to be a highly toxic, oxidizing solid. The primary hazards are associated with the toxicity of lead and the reactivity of the nitrite anion.

Lead Toxicity: Lead is a cumulative poison that can affect the nervous system, kidneys, and reproductive system.[1][2] It is classified as a probable human carcinogen.[1][2][3] Exposure can occur through inhalation, ingestion, and skin contact.[1][4]

Nitrite Reactivity: Nitrite salts are oxidizing agents and can react violently with combustible materials and reducing agents.[4] Upon heating or in contact with acids, they can release toxic nitrogen oxides.[1][5] The toxicity of nitrites can also include the formation of methemoglobin, which interferes with oxygen transport in the blood.[4][6]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1] Causes irritation to the skin, eyes, and respiratory tract.[1][4]

  • Chronic Toxicity: May cause cancer, damage fertility or the unborn child, and cause damage to organs through prolonged or repeated exposure.[1][7]

  • Oxidizing Properties: May intensify fire; oxidizer.[1][7]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[4]

Quantitative Data Summary

The following data is for lead(II) nitrate and should be used as a cautious estimate for lead(II) nitrite.

PropertyValue
AppearanceWhite crystalline solid[5]
pH3-4 (in a 5% solution)[4]
Decomposition Temperature470 °C (878 °F)[3]
Solubility in Water597 g/L at 25 °C[3]
OSHA PEL (as Lead)0.05 mg/m³ (8-hour TWA)[2]
NIOSH REL (as Lead)0.05 mg/m³ (10-hour TWA)[2]
ACGIH TLV (as Lead)0.05 mg/m³ (8-hour TWA)[2]

Experimental Protocols

Personal Protective Equipment (PPE)

A designated set of PPE must be worn at all times when handling lead(II) nitrite.

  • Hand Protection: Double-gloving with nitrile rubber gloves is recommended.[1] Change gloves immediately if contaminated.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Body Protection: A flame-resistant laboratory coat should be worn.[7]

  • Respiratory Protection: All work with lead(II) nitrite powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[1]

Handling Procedures
  • Designated Area: All work with lead(II) nitrite must be conducted in a designated area within a chemical fume hood.[1]

  • Avoid Dust Formation: Handle the compound carefully to avoid generating dust.[1]

  • Weighing: Weigh the solid material in the fume hood.

  • Solution Preparation: If preparing a solution, add the solid slowly to the solvent while stirring.

  • Incompatible Materials: Keep away from combustible materials, reducing agents, and finely powdered metals.[8][9]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.

Storage Protocols
  • Container: Store in a tightly closed, clearly labeled container.[1][10]

  • Location: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][10]

  • Segregation: Store separately from combustible and incompatible materials.[10][11] Consider storing in a dedicated, locked cabinet.

  • Secondary Containment: Use secondary containment to prevent spills.

Spill and Emergency Procedures
  • Evacuation: In case of a spill, evacuate the immediate area and alert others.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Cleanup:

    • For small spills, carefully sweep up the solid material using a wet paper towel to avoid raising dust.

    • Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

Waste Disposal
  • Collection: All lead(II) nitrite waste, including contaminated materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain.[1]

Mandatory Visualizations

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal PPE Don Appropriate PPE DesignatedArea Work in Designated Fume Hood PPE->DesignatedArea Weighing Weigh Solid Carefully DesignatedArea->Weighing Dissolving Prepare Solution (if needed) Weighing->Dissolving Decontaminate Decontaminate Work Area Dissolving->Decontaminate Waste Collect Hazardous Waste Decontaminate->Waste RemovePPE Remove and Dispose of PPE Waste->RemovePPE StoreWaste Store Waste in Labeled Container RemovePPE->StoreWaste EHS Contact EHS for Disposal StoreWaste->EHS

Caption: Workflow for Safe Handling of Lead(II) Nitrite.

SpillProcedure Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large Cleanup Clean up with Wet Method SmallSpill->Cleanup ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose

Caption: Emergency Procedure for a Lead(II) Nitrite Spill.

References

Troubleshooting & Optimization

"preventing the oxidation of lead nitrite to lead nitrate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for handling and experimentation with lead(II) nitrite. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in preventing the unwanted oxidation of lead(II) nitrite to lead(II) nitrate.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Rapid formation of a white precipitate (lead nitrate) in lead(II) nitrite solution. Oxidation by atmospheric oxygen.- Work in an inert atmosphere (e.g., nitrogen or argon glovebox).- Use deoxygenated solvents for solution preparation.
Disproportionation of lead(II) nitrite solution. Inherent instability of the nitrite ion in acidic or neutral solutions.- Maintain a slightly alkaline pH to improve stability.- Use freshly prepared solutions for experiments.
Inconsistent experimental results with lead(II) nitrite. Degradation of the starting material over time.- Store solid lead(II) nitrite in a cool, dark, and dry place under an inert atmosphere.- Regularly check the purity of the lead(II) nitrite stock.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of lead(II) nitrite oxidation?

A1: The primary cause of lead(II) nitrite oxidation to lead(II) nitrate is exposure to atmospheric oxygen. The nitrite ion (NO₂⁻) is susceptible to oxidation to the nitrate ion (NO₃⁻), and this process can be accelerated by factors such as elevated temperature, UV light, and the presence of catalysts.

Q2: How can I minimize the oxidation of lead(II) nitrite during storage?

A2: To minimize oxidation during storage, solid lead(II) nitrite should be kept in a tightly sealed container in a cool, dark, and dry environment.[1] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to displace any oxygen.

Q3: Are there any chemical additives that can prevent the oxidation of lead(II) nitrite?

A3: While specific inhibitors for lead(II) nitrite oxidation are not widely documented, the use of antioxidants could theoretically reduce the rate of oxidation. However, the compatibility of any antioxidant with the experimental system would need to be carefully evaluated to avoid unwanted side reactions.

Q4: What are the ideal solvent conditions for preparing a stable lead(II) nitrite solution?

A4: To prepare a more stable lead(II) nitrite solution, it is recommended to use deoxygenated solvents. This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the solvent prior to use. Maintaining a slightly alkaline pH may also help to suppress disproportionation reactions.

Q5: How can I confirm if my lead(II) nitrite sample has oxidized to lead(II) nitrate?

A5: Several analytical techniques can be used to detect the presence of lead(II) nitrate in a lead(II) nitrite sample. These include X-ray diffraction (XRD) for solid samples and various spectroscopic methods, such as Raman or infrared (IR) spectroscopy, which can distinguish between the nitrite and nitrate ions based on their characteristic vibrational frequencies.

Experimental Protocols

Protocol 1: Preparation of Lead(II) Nitrite

This protocol describes the synthesis of lead(II) nitrite from lead(II) acetate and sodium nitrite.

Materials:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Sodium nitrite (NaNO₂)

  • Deionized water (deoxygenated)

  • Ethanol (deoxygenated)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Standard laboratory glassware

Procedure:

  • Prepare a deoxygenated solution of lead(II) acetate by dissolving a specific molar amount in deoxygenated deionized water under an inert atmosphere.

  • In a separate flask, prepare a deoxygenated solution of sodium nitrite with a stoichiometric amount in deoxygenated deionized water.

  • Slowly add the sodium nitrite solution to the lead(II) acetate solution with constant stirring.

  • A precipitate of lead(II) nitrite should form. Continue stirring for a designated period to ensure complete reaction.

  • Filter the precipitate under an inert atmosphere and wash with deoxygenated ethanol to remove any unreacted starting materials and byproducts.

  • Dry the resulting lead(II) nitrite solid under vacuum at a low temperature.

  • Store the final product in a sealed container under an inert atmosphere in a cool, dark place.

Protocol 2: Inert Atmosphere Handling of Lead(II) Nitrite Solutions

This protocol outlines the steps for preparing and handling lead(II) nitrite solutions to prevent oxidation.

Materials:

  • Lead(II) nitrite solid

  • Deoxygenated solvent (e.g., water, buffer)

  • Inert gas supply (Nitrogen or Argon)

  • Glovebox or Schlenk line

  • Gastight syringes and septa-sealed vials

Procedure:

  • Perform all operations within a glovebox or on a Schlenk line under a positive pressure of inert gas.

  • Use solvents that have been thoroughly deoxygenated by sparging with an inert gas for at least 30 minutes.

  • Weigh the required amount of solid lead(II) nitrite inside the inert atmosphere.

  • Add the deoxygenated solvent to the solid and stir until fully dissolved.

  • If the solution needs to be transferred, use a gastight syringe that has been flushed with inert gas.

  • Store the solution in a vial sealed with a septum, with the headspace filled with an inert gas.

Visualizations

Oxidation_Pathway cluster_reactants Reactants cluster_products Products Pb_NO2 Lead(II) Nitrite (Pb(NO₂)₂) Pb_NO3 Lead(II) Nitrate (Pb(NO₃)₂) Pb_NO2->Pb_NO3 Oxidation O2 Atmospheric Oxygen (O₂) O2->Pb_NO3

Caption: Oxidation pathway of lead(II) nitrite to lead(II) nitrate in the presence of oxygen.

Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_result Result start Solid Lead(II) Nitrite inert_storage Store under Inert Atmosphere (N₂ or Ar) start->inert_storage cool_dark Cool, Dark, Dry Conditions start->cool_dark glovebox Use Glovebox or Schlenk Line inert_storage->glovebox cool_dark->glovebox deoxygenated_solvents Use Deoxygenated Solvents glovebox->deoxygenated_solvents stable_solution Stable Lead(II) Nitrite Solution deoxygenated_solvents->stable_solution

Caption: Workflow for the prevention of lead(II) nitrite oxidation during storage and handling.

References

Technical Support Center: Synthesis of Anhydrous Lead(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of anhydrous lead(II) nitrite, Pb(NO₂)₂, is not well-documented in scientific literature and presents significant challenges. The compound is presumed to be highly unstable and sensitive to moisture and heat. The information provided here is intended for experienced researchers and is based on general principles of inorganic synthesis. Extreme caution must be exercised due to the high toxicity of all lead compounds and the unpredictable nature of this synthesis.

Frequently Asked Questions (FAQs)

Q1: I cannot find a standard protocol for the synthesis of anhydrous lead(II) nitrite. Why is that?

The lack of established methods is the primary indicator of the compound's inherent instability. Unlike the common and relatively stable lead(II) nitrate, lead(II) nitrite is exceptionally difficult to isolate in a pure, anhydrous state. Most attempts likely result in decomposition or the formation of more stable basic salts, especially in the presence of water.

Q2: What are the primary challenges in synthesizing anhydrous lead(II) nitrite?

Researchers will encounter several major obstacles:

  • Extreme Instability: Lead(II) nitrite is expected to be thermally unstable and may decompose readily, even at room temperature. Decomposition can lead to the formation of lead oxides and toxic nitrogen oxide gases.

  • High Sensitivity to Water (Hydrolysis): The presence of even trace amounts of water can lead to the formation of insoluble and more stable basic lead nitrites (e.g., Pb(OH)NO₂), preventing the isolation of the desired anhydrous compound.

  • Difficulty in Purification: Due to its instability, standard purification techniques like recrystallization are likely not feasible. The product must be isolated under strictly anhydrous and potentially low-temperature conditions.

  • Side Reactions: Competing reactions, such as oxidation of the nitrite ion or disproportionation, can lead to a mixture of products.

Q3: What is likely to happen if I mix an aqueous solution of a lead(II) salt with an alkali metal nitrite?

In an aqueous solution, the reaction will likely yield a precipitate, but it is improbable that this will be pure lead(II) nitrite. Due to the hydrolysis of the lead(II) ion, the product is more likely to be a basic lead nitrite. The exact composition may vary depending on the pH, concentration, and temperature of the solution.

Q4: What are the visible signs of decomposition during a synthesis attempt?

The decomposition of lead(II) nitrite would likely produce nitrogen dioxide (NO₂), a reddish-brown gas with a sharp, pungent odor. The solid product may also change color, potentially turning yellow or brown due to the formation of lead oxides.

Q5: How should one handle and store anhydrous lead(II) nitrite if successfully synthesized?

If a small quantity is successfully isolated, it must be stored under strictly anhydrous conditions in an inert atmosphere (e.g., in a desiccator with a high-potency desiccant, inside a glovebox filled with argon or nitrogen). It should be kept at low temperatures and away from light, heat, and any combustible materials. Given its presumed instability, long-term storage is not recommended.

Troubleshooting Guide

This guide addresses potential issues during a hypothetical synthesis attempt.

Observed Problem Probable Cause Recommended Action
Immediate formation of a white/off-white precipitate in solution.Hydrolysis leading to the formation of insoluble basic this compound.Ensure all reactants, solvents, and glassware are rigorously dried. Operate under a dry, inert atmosphere (e.g., nitrogen or argon).
The product darkens or changes color (e.g., to yellow/brown) during isolation or drying.Thermal decomposition of the target compound into lead oxides.Perform all steps at the lowest possible temperature. Use vacuum drying at low temperatures instead of heating.
Reddish-brown gas is evolved during the reaction.Decomposition of the nitrite product, releasing nitrogen dioxide (NO₂).Immediately cease heating and ensure adequate ventilation in a fume hood. The experiment has likely failed. Consider running the reaction at a lower temperature.
No reaction or precipitation occurs in a non-aqueous solvent.Low solubility of reactants or slow reaction kinetics.Choose a solvent where at least one reactant has moderate solubility. Allow for extended reaction times at a controlled, low temperature. Gentle agitation may be required.

Contextual Data: Properties of Lead(II) Nitrate

No reliable quantitative data exists for anhydrous lead(II) nitrite. For context, the properties of the much more stable lead(II) nitrate are provided below. The significantly lower thermal stability of nitrites compared to nitrates suggests that lead(II) nitrite would decompose at a much lower temperature.

PropertyLead(II) Nitrate (Pb(NO₃)₂)Anhydrous Lead(II) Nitrite (Pb(NO₂)₂)
Molar Mass 331.2 g/mol 299.2 g/mol
Appearance White crystalline solid[1]Data not available (presumed solid)
Solubility in Water 52 g/100 mL (20 °C)[2]Data not available (likely reacts with water)
Decomposition Temperature Decomposes above 290 °C; full decomposition at ~470 °C[2][3]Data not available (presumed to be low)
Decomposition Products Lead(II) oxide (PbO), Nitrogen Dioxide (NO₂), Oxygen (O₂)[4][5][6]Lead oxides, Nitrogen oxides

Hypothetical Experimental Protocol (Expert Level)

Objective: To attempt the synthesis of anhydrous lead(II) nitrite via a metathesis reaction in a non-aqueous solvent. This is a theoretical approach and has not been validated.

Materials:

  • Anhydrous Lead(II) Chloride (PbCl₂) or Lead(II) Acetate (Pb(OAc)₂)

  • Anhydrous Silver Nitrite (AgNO₂)

  • Anhydrous Acetonitrile (CH₃CN) - freshly distilled over CaH₂

  • Schlenk line apparatus, oven-dried glassware, magnetic stirrer

Methodology:

  • Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon. All manipulations must be performed using Schlenk line or glovebox techniques.

  • Reaction Setup: In a Schlenk flask, suspend anhydrous lead(II) chloride in dry acetonitrile. In a separate flask, dissolve an equimolar amount of anhydrous silver nitrite in dry acetonitrile. The dissolution of AgNO₂ may be slow and require stirring.

  • Reaction: Slowly add the silver nitrite solution to the lead(II) chloride suspension at 0°C with constant stirring. The reaction is driven by the precipitation of insoluble silver chloride (AgCl). Reaction: PbCl₂(s) + 2AgNO₂(solv) → Pb(NO₂)₂(solv) + 2AgCl(s)↓

  • Isolation: After stirring for several hours at low temperature, the mixture should be filtered under inert atmosphere to remove the AgCl precipitate. The filter and flask should be pre-cooled.

  • Product Precipitation: The resulting filtrate, containing the putative lead(II) nitrite, can be cooled further (e.g., to -20°C) or have a non-polar anhydrous solvent (like diethyl ether) slowly added to precipitate the product.

  • Drying: Any solid obtained should be quickly filtered, washed with a small amount of cold, dry ether, and dried under high vacuum at a very low temperature (e.g., 0°C or below).

Visualizations

experimental_workflow Hypothetical Workflow for Anhydrous Pb(NO₂)₂ Synthesis cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product p1 Dry Reactants (PbCl₂, AgNO₂) p2 Dry Solvent (Acetonitrile) p3 Dry Glassware (Schlenk Line) r1 Combine Reactants in Acetonitrile at 0°C p3->r1 r2 Stir for several hours r1->r2 i1 Filter to Remove AgCl (Inert Atmosphere) r2->i1 i2 Precipitate Product (Low Temperature) i1->i2 i3 Wash with Dry Ether i2->i3 f1 Dry under High Vacuum (Low Temperature) i3->f1 f2 Store Anhydrous Pb(NO₂)₂ (Inert, Cold, Dark) f1->f2

Caption: A hypothetical workflow for anhydrous lead(II) nitrite synthesis.

troubleshooting_flowchart Troubleshooting Flowchart for Nitrite Synthesis start Start Synthesis Attempt obs1 Observe Reaction Mixture start->obs1 res1 Immediate White Precipitate obs1->res1 Precipitate? res2 Red-Brown Gas Evolved obs1->res2 Gas? res3 Clear solution, no precipitate after AgCl filtration obs1->res3 Clear? cause1 Probable Cause: Hydrolysis due to moisture. res1->cause1 cause2 Probable Cause: Decomposition of nitrite. res2->cause2 proc1 Proceed to Product Precipitation Step res3->proc1 action1 Action: Restart with rigorously dried materials and inert atmosphere. cause1->action1 action2 Action: Reaction is too hot. Restart at lower temperature. cause2->action2

Caption: A troubleshooting flowchart for common synthesis issues.

References

Technical Support Center: Stabilization of Lead(II) Nitrite Against Photodecomposition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Lead(II) nitrite is a hazardous substance and should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment. The information provided here is for research and development purposes only and is based on general principles of inorganic photochemistry and coordination chemistry, as direct experimental data on the stabilization of lead(II) nitrite is limited in publicly available literature.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during the handling and use of lead(II) nitrite, particularly concerning its stability in the presence of light.

Issue Possible Cause Recommended Solution
Rapid discoloration (yellowing or browning) of solid lead(II) nitrite upon exposure to ambient light. Photodecomposition of the nitrite anion, leading to the formation of nitrogen oxides and lead oxide.Store lead(II) nitrite in an amber or opaque, tightly sealed container. Work with the compound under red or yellow filtered light to minimize exposure to UV and blue light, which are typically more energetic and damaging. For highly sensitive applications, consider handling in a glovebox with a controlled atmosphere.
Aqueous solutions of lead(II) nitrite become turbid or form a precipitate when exposed to light. Photo-induced hydrolysis and decomposition, forming insoluble lead species. The photolysis of nitrite ions can generate reactive radicals that accelerate decomposition.Prepare solutions fresh and use them immediately. If storage is necessary, keep solutions in the dark and at low temperatures. Consider degassing the solvent to remove oxygen, which can participate in secondary photochemical reactions. The use of a buffered solution to maintain a neutral to slightly acidic pH may also enhance stability, as nitrite photochemistry can be pH-dependent.
Inconsistent experimental results when using lead(II) nitrite solutions. Degradation of the lead(II) nitrite stock solution over time due to repeated exposure to light during handling. The concentration of the active species may be lower than expected.Quantify the lead(II) nitrite concentration using a suitable analytical method (e.g., UV-Vis spectroscopy, ion chromatography) immediately before each experiment. Protect stock solutions from light at all times by wrapping the container in aluminum foil or using amber glassware.
Formation of gas bubbles in an illuminated lead(II) nitrite solution. Photodecomposition can lead to the evolution of nitrogen oxides (e.g., NO, NO₂).This is a clear indication of decomposition. Cease the experiment and re-evaluate the stability of your system under the current conditions. Consider reducing the light intensity, using a longer wavelength light source, or implementing stabilization strategies as outlined in the FAQs below.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of lead(II) nitrite photodecomposition?

A1: While specific studies on lead(II) nitrite are scarce, the photodecomposition of inorganic nitrites generally proceeds via the excitation of the nitrite anion (NO₂⁻) by UV or visible light. This excitation can lead to the formation of reactive species, including nitrogen monoxide (NO) and an oxygen radical anion (O•⁻). These initial products can then undergo a series of secondary reactions, potentially involving water and oxygen, to form other nitrogen oxides (like NO₂) and ultimately lead to the degradation of the compound, often resulting in the formation of lead oxide and the release of gaseous byproducts.

Q2: How can I stabilize a solution of lead(II) nitrite for a photochemical experiment?

A2: Stabilization can be approached by limiting exposure to light or by chemical means.

  • Light Exclusion: The most straightforward method is to protect the solution from light by using amber glassware, wrapping containers in aluminum foil, and working in a darkened environment or under specific low-energy lighting (e.g., red light).

  • Chemical Stabilization through Complexation: Lead(II) is known to form stable complexes with various ligands, particularly those with oxygen and nitrogen donor atoms. Forming a stable coordination complex around the lead(II) ion can alter the electronic properties of the molecule and may provide a pathway for the harmless dissipation of absorbed light energy, thus preventing the decomposition of the nitrite ligand.

Q3: What types of ligands could potentially stabilize lead(II) nitrite?

A3: Based on the coordination chemistry of lead(II), ligands that can form strong, often chelating, bonds are promising candidates. These include:

  • N-donor ligands: Amines (e.g., ethylenediamine), pyridines, and imidazoles.

  • O-donor ligands: Carboxylates (e.g., acetate, citrate), beta-diketones (e.g., acetylacetonate), and crown ethers.

The formation of a stable complex can be confirmed by techniques such as UV-Vis spectroscopy (observing a shift in the absorption spectrum), NMR spectroscopy, or X-ray crystallography.

Q4: Are there any solvent effects I should be aware of?

A4: The choice of solvent can influence the stability of lead(II) nitrite. Protic solvents, especially water, can participate in the photochemical reaction pathways. Aprotic and less polar solvents might offer greater stability, provided that lead(II) nitrite or its complex is sufficiently soluble. It is crucial to test the stability of lead(II) nitrite in the chosen solvent under the intended experimental conditions.

Hypothetical Quantitative Data for Stabilization Studies

The following table is a hypothetical representation of data that could be generated from a study on the stabilization of lead(II) nitrite. No such data is currently available in the public domain.

Stabilizer Concentration (mol/L) Solvent Light Source Half-life (t½) of Lead(II) Nitrite (minutes)
None (Control)N/ADeionized Water365 nm UV Lamp15
Ethylenediamine0.1Deionized Water365 nm UV Lamp120
Sodium Acetate0.1Deionized Water365 nm UV Lamp75
None (Control)N/AAcetonitrile365 nm UV Lamp45
18-Crown-60.1Acetonitrile365 nm UV Lamp250

Experimental Protocols

Protocol for Evaluating the Photostability of Lead(II) Nitrite in Solution

  • Preparation of Stock Solution: Prepare a stock solution of lead(II) nitrite of known concentration in the desired solvent. This should be done in a dark room or under red light.

  • Sample Preparation: In amber vials, prepare a series of identical samples of the lead(II) nitrite solution. If testing a stabilizer, add the stabilizer at the desired concentration. Include a "dark control" sample which will be wrapped completely in aluminum foil.

  • Irradiation: Place the samples in a photolysis setup with a specific light source (e.g., a filtered mercury lamp or a specific wavelength LED). Ensure consistent light intensity for all samples. The dark control should be placed in the same setup to account for any thermal degradation.

  • Sampling: At predetermined time intervals, remove an aliquot from each vial (including the dark control). This should be done as quickly as possible to minimize exposure to ambient light.

  • Analysis: Immediately analyze the concentration of lead(II) nitrite in each aliquot using a suitable analytical technique such as UV-Vis spectrophotometry by monitoring the disappearance of an absorption peak, or ion chromatography to measure the nitrite concentration.

  • Data Analysis: Plot the concentration of lead(II) nitrite as a function of time. Determine the rate of decomposition and the half-life of the compound under these conditions. Compare the results from the irradiated samples with the dark control to isolate the effect of light.

Visualizations

Photodecomposition_Pathway Hypothesized Photodecomposition of Lead(II) Nitrite Pb_NO2_2 Pb(NO₂)₂ Excited_State [Pb(NO₂)₂]* (Excited State) Pb_NO2_2->Excited_State Absorption of Light Radical_Formation Formation of Reactive Species (e.g., •NO, O•⁻) Excited_State->Radical_Formation Decomposition Secondary_Reactions Secondary Reactions (with O₂, H₂O) Radical_Formation->Secondary_Reactions Decomposition_Products Decomposition Products (PbO, NOx) Secondary_Reactions->Decomposition_Products Light Light (hν)

Caption: Hypothesized photodecomposition pathway of lead(II) nitrite.

Stabilization_Mechanism Stabilization of Lead(II) Nitrite via Complexation cluster_uncomplexed Uncomplexed Lead(II) Nitrite cluster_complexed Complexed Lead(II) Nitrite Pb_NO2_2 Pb(NO₂)₂ Excited_Uncomplexed [Pb(NO₂)₂]* Pb_NO2_2->Excited_Uncomplexed Light (hν) Decomposition Decomposition Excited_Uncomplexed->Decomposition Pb_L_NO2 [Pb(L)n(NO₂)₂] Excited_Complexed [Pb(L)n(NO₂)₂]* Pb_L_NO2->Excited_Complexed Light (hν) Stable_Ground_State [Pb(L)n(NO₂)₂] Excited_Complexed->Stable_Ground_State Non-radiative decay (Energy dissipation) Ligand Stabilizing Ligand (L) Ligand->Pb_NO2_2 Complexation

Caption: Proposed stabilization mechanism through complex formation.

Technical Support Center: Troubleshooting Low Yield in Lead(II) Nitrite Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the precipitation of lead(II) nitrite. The following question-and-answer format directly addresses common issues that can lead to lower-than-expected yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction for the precipitation of lead(II) nitrite?

The most common method for synthesizing lead(II) nitrite is through a double displacement reaction in an aqueous solution. This involves reacting a soluble lead(II) salt, such as lead(II) nitrate, with a soluble nitrite salt, like sodium nitrite. The reaction is as follows:

Pb(NO₃)₂(aq) + 2NaNO₂(aq) → Pb(NO₂)₂(s) + 2NaNO₃(aq)

The lead(II) nitrite is then isolated by filtration after precipitation, which is typically induced by cooling the reaction mixture.

Q2: My yield of lead(II) nitrite is consistently low. What are the most probable causes?

Low yield in lead(II) nitrite precipitation can be attributed to several factors. The most common culprits include:

  • Sub-optimal Temperature Control: The solubility of lead(II) nitrite, like many salts, is temperature-dependent. If the solution is not cooled sufficiently, a significant amount of the product may remain dissolved, leading to a poor yield.

  • Incorrect pH of the Reaction Mixture: The pH of the solution is critical. If the pH is too high (alkaline), it can lead to the precipitation of basic lead nitrates or lead(II) hydroxide, which are unwanted side products.[1] Conversely, if the pH is too acidic, the nitrite ion can be unstable and decompose.

  • Inaccurate Stoichiometry of Reactants: An incorrect molar ratio of the lead(II) salt and the nitrite salt will result in an incomplete reaction, leaving unreacted starting materials in the solution and reducing the yield of the desired product.

  • Decomposition of the Nitrite Ion: The nitrite ion (NO₂⁻) can be susceptible to oxidation to the nitrate ion (NO₃⁻), particularly in the presence of oxidizing agents or under certain pH conditions. This would reduce the amount of nitrite available to form the lead(II) nitrite precipitate.

Troubleshooting Guide

Issue 1: The precipitate does not form upon mixing the reactants.
  • Possible Cause: The solution is not saturated with lead(II) nitrite at the current temperature.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent. Subsequently, cool the solution in an ice bath to significantly decrease the solubility of lead(II) nitrite and induce precipitation.

Issue 2: The final yield of the dried precipitate is significantly lower than the theoretical yield.
  • Possible Cause 1: Incomplete Precipitation Due to Temperature.

    • Troubleshooting: Ensure the reaction mixture is thoroughly chilled. The solubility of lead salts often decreases significantly at lower temperatures. Refer to the solubility data for similar lead salts to understand the expected impact of temperature.

Temperature (°C)Solubility of Lead(II) Nitrate ( g/100 mL)
037.65
2056.5
2559.7
100127

Note: This data is for lead(II) nitrate and is provided as a reference to illustrate the general trend of increasing solubility with temperature for lead salts. The exact solubility of lead(II) nitrite may differ.

  • Possible Cause 2: Incorrect pH leading to side reactions.

    • Troubleshooting: Monitor and control the pH of the reaction mixture. It is advisable to maintain a slightly acidic to neutral pH to prevent the formation of insoluble basic lead salts. A small amount of dilute nitric acid can be added to the lead(II) nitrate solution before adding the sodium nitrite to ensure the pH remains in the optimal range.[2]

  • Possible Cause 3: Inaccurate reactant concentrations.

    • Troubleshooting: Carefully calculate and measure the molar quantities of both the lead(II) nitrate and sodium nitrite to ensure the correct stoichiometric ratio is used. An excess of one reactant will not increase the yield of the desired product and may complicate the purification process.

Issue 3: The precipitate is discolored or appears to be a mixture of different solids.
  • Possible Cause: Contamination from side reactions or impurities in the starting materials.

    • Troubleshooting:

      • Analyze the precipitate: Use analytical techniques such as X-ray diffraction (XRD) or infrared spectroscopy (IR) to identify the composition of the precipitate and confirm the presence of lead(II) nitrite and any impurities.

      • Purify the reactants: If the starting materials are suspected to be impure, they should be purified before use.

      • Control the pH: As mentioned previously, an incorrect pH can lead to the formation of other insoluble lead compounds.

Experimental Protocol: Precipitation of Lead(II) Nitrite

This protocol outlines a standard procedure for the precipitation of lead(II) nitrite via a double displacement reaction.

Materials:

  • Lead(II) Nitrate (Pb(NO₃)₂)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice Bath

  • Beakers and Erlenmeyer flasks

  • Stirring rod or magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare the Reactant Solutions:

    • Prepare a solution of lead(II) nitrate by dissolving a calculated amount in deionized water.

    • Prepare a solution of sodium nitrite by dissolving a stoichiometric amount (2 moles of NaNO₂ for every 1 mole of Pb(NO₃)₂) in deionized water.

  • Reaction:

    • Slowly add the sodium nitrite solution to the lead(II) nitrate solution while stirring continuously.

  • Precipitation:

    • Cool the reaction mixture in an ice bath to induce the precipitation of lead(II) nitrite.

  • Isolation of the Precipitate:

    • Collect the precipitate by vacuum filtration using a Büchner funnel and appropriate filter paper.

    • Wash the precipitate with a small amount of cold deionized water to remove any soluble impurities.

  • Drying:

    • Dry the collected precipitate in a drying oven at a low temperature to avoid decomposition.

Visualizations

experimental_workflow Experimental Workflow for Lead(II) Nitrite Precipitation prep_pbno3 Prepare Aqueous Lead(II) Nitrate Solution mix Mix Reactant Solutions (with stirring) prep_pbno3->mix prep_nano2 Prepare Aqueous Sodium Nitrite Solution prep_nano2->mix cool Cool Reaction Mixture (Ice Bath) mix->cool precipitate Precipitation of Lead(II) Nitrite cool->precipitate filter Filter and Wash Precipitate precipitate->filter dry Dry Precipitate filter->dry product Pure Lead(II) Nitrite dry->product

Caption: A flowchart of the experimental workflow for the precipitation of lead(II) nitrite.

troubleshooting_low_yield Troubleshooting Low Yield in Lead(II) Nitrite Precipitation low_yield Low Yield of Lead(II) Nitrite check_temp Is the cooling temperature low enough? low_yield->check_temp check_ph Is the pH in the optimal range? low_yield->check_ph check_stoich Are the reactant concentrations correct? low_yield->check_stoich check_decomp Is there evidence of nitrite decomposition? low_yield->check_decomp solution_temp Action: Ensure thorough cooling in an ice bath. check_temp->solution_temp No solution_ph Action: Adjust pH to slightly acidic/neutral. check_ph->solution_ph No solution_stoich Action: Recalculate and re-prepare solutions. check_stoich->solution_stoich No solution_decomp Action: Use fresh reactants and control reaction conditions. check_decomp->solution_decomp Yes

Caption: A logical diagram for troubleshooting the causes of low yield in lead(II) nitrite precipitation.

References

Technical Support Center: Lead(II) Nitrite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of lead(II) nitrite.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing lead(II) nitrite in a laboratory setting? A1: The most common laboratory method is a double displacement precipitation reaction. This involves reacting an aqueous solution of a soluble lead(II) salt, such as lead(II) nitrate or lead(II) acetate, with a solution of a soluble nitrite salt, typically sodium nitrite. The insoluble lead(II) nitrite then precipitates out of the solution.

Q2: Why is my final lead(II) nitrite product not a pure white powder? A2: A non-white appearance can indicate several impurities. A yellowish tint may suggest thermal decomposition, which produces yellow lead(II) oxide. An off-white or cloudy appearance in the initial precipitate could be due to the co-precipitation of basic lead salts, such as basic lead nitrite or basic lead nitrate.

Q3: What are "basic lead salts" and how do they form? A3: Basic lead salts are compounds that contain lead, hydroxide (OH⁻), and another anion (in this case, nitrite or nitrate). They form when the pH of the lead(II) salt solution is too high (neutral or alkaline).[1][2][3] In the synthesis of lead(II) nitrite, if the precursor lead(II) nitrate solution is not slightly acidic, it can hydrolyze to form these insoluble basic salts, which will contaminate the final product.[4][5]

Q4: Can I use tap water to prepare my reactant solutions? A4: It is strongly discouraged. Tap water can contain various ions, such as carbonate (CO₃²⁻) and sulfate (SO₄²⁻), which form highly insoluble precipitates with lead(II) ions.[6] This will introduce impurities like lead carbonate or lead sulfate into your synthesis. Always use distilled or deionized water.

Q5: How does temperature affect the purity of the precipitate? A5: Temperature primarily affects the solubility of the reactants and products. Performing the precipitation at a controlled, lower temperature can sometimes lead to the formation of more well-defined crystals and reduce the co-precipitation of certain impurities. However, the solubility of lead(II) nitrate, a common precursor, is significantly lower at colder temperatures, which must be considered when preparing solutions.[1]

Troubleshooting Guide

Issue DescriptionProbable Cause(s)Recommended Solution(s)
Milky/cloudy precipitate forms in the lead(II) salt solution before adding sodium nitrite. 1. The pH of the solution is too high, causing hydrolysis and the formation of insoluble basic lead salts.[1][7] 2. The water used for dissolution was contaminated with ions like carbonates or sulfates.[6]1. Acidify the lead(II) salt solution by adding a small amount of the corresponding acid (e.g., a few drops of dilute nitric acid for a lead nitrate solution) until the solution is clear.[8][9] 2. Re-prepare the solution using high-purity deionized water.
The final product shows low yield. 1. Incomplete precipitation due to incorrect stoichiometry or insufficient reaction time. 2. Loss of product during washing, especially if lead(II) nitrite has some solubility in the wash solvent. 3. The concentration of reactants was too low.1. Ensure molar equivalents are calculated correctly. Allow sufficient time for the reaction to complete with gentle stirring. 2. Minimize the volume of the wash solvent. Pre-chilling the solvent can reduce solubility losses. 3. Use more concentrated reactant solutions to ensure supersaturation and complete precipitation.
The precipitate appears to re-dissolve during washing with water. The product may be forming soluble complexes or hydrolyzing. Lead(II) hydroxide, for example, can dissolve in excess alkali.[9][10]1. Wash the precipitate with a cold, dilute solution of the corresponding lead salt (e.g., very dilute this compound solution) to reduce solubility via the common-ion effect. 2. Alternatively, wash with a suitable organic solvent in which lead(II) nitrite is insoluble.
The product darkens or turns yellow upon drying. Thermal decomposition of lead(II) nitrite into lead(II) oxide (PbO), which is yellow/red, and nitrogen oxides.[11] Lead nitrate also decomposes upon strong heating.[9]1. Dry the product at a lower temperature, preferably under vacuum to accelerate the process without requiring high heat. 2. Ensure the product is spread thinly to facilitate even and efficient drying.

Experimental Protocols

Protocol 1: Synthesis of Lead(II) Nitrite via Double Displacement

This protocol details the synthesis of lead(II) nitrite from lead(II) nitrate and sodium nitrite.

Materials:

  • Lead(II) Nitrate, Pb(NO₃)₂

  • Sodium Nitrite, NaNO₂

  • Dilute Nitric Acid (e.g., 0.1 M)

  • Deionized Water

  • Beakers, graduated cylinders, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Methodology:

  • Prepare Reactant A (Lead(II) Nitrate Solution):

    • Calculate the required mass of Pb(NO₃)₂ for the desired molarity (e.g., 33.12 g for 100 mL of a 1.0 M solution).

    • Dissolve the Pb(NO₃)₂ in approximately 80% of the final volume of deionized water in a beaker with stirring.

    • If the solution appears cloudy, add dilute nitric acid dropwise until the solution becomes clear. This prevents the formation of basic lead nitrate impurities.[4][9]

    • Add deionized water to reach the final desired volume.

  • Prepare Reactant B (Sodium Nitrite Solution):

    • Calculate the required mass of NaNO₂. A 1:2 molar ratio of Pb(NO₃)₂ to NaNO₂ is required. It is advisable to use a slight excess (e.g., 5%) of sodium nitrite to ensure complete precipitation of the lead ions.

    • Dissolve the NaNO₂ in deionized water in a separate beaker.

  • Precipitation Reaction:

    • Place the beaker containing Reactant A on a magnetic stirrer and begin gentle stirring.

    • Slowly add Reactant B to Reactant A dropwise using a burette or dropping funnel. A white precipitate of lead(II) nitrite should form immediately.

    • After the addition is complete, continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.

  • Isolation and Washing:

    • Set up a vacuum filtration apparatus with a Buchner funnel and appropriately sized filter paper.

    • Wet the filter paper with deionized water to ensure a good seal.

    • Pour the reaction slurry into the funnel and apply vacuum to collect the lead(II) nitrite precipitate.

    • Wash the precipitate with small portions of cold deionized water to remove the soluble sodium nitrate byproduct. Minimize the total volume of water used.

    • Optionally, perform a final wash with a small amount of cold ethanol or acetone to help displace water and speed up drying.

  • Drying:

    • Carefully transfer the filtered solid to a watch glass or petri dish.

    • Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. Avoid high temperatures to prevent decomposition.[11]

Visualized Workflows and Logic

Experimental Workflow

experimental_workflow prep prep react react process process product product A1 Prepare Aq. Pb(NO₃)₂ Solution A2 Acidify if Cloudy A1->A2 Check Clarity C1 Slowly Add NaNO₂ to Pb(NO₃)₂ (with stirring) A2->C1 B1 Prepare Aq. NaNO₂ Solution B1->C1 D1 Age Precipitate (30-60 min stirring) C1->D1 D2 Vacuum Filtration D1->D2 D3 Wash with Cold DI Water D2->D3 D4 Dry Under Vacuum (Low Temperature) D3->D4 E1 Pure Pb(NO₂)₂ Product D4->E1

Caption: Workflow for Lead(II) Nitrite Synthesis.

Troubleshooting Logic for Impurity Formation

troubleshooting_impurities start_node start_node decision_node decision_node issue_node issue_node solution_node solution_node start Observe Precipitate q1 Is the precipitate pure white? start->q1 q2 Did precipitate form in Pb²⁺ solution before mixing? q1->q2 No end_ok Product is likely pure. Proceed with analysis. q1->end_ok Yes issue1 Impurity: Basic Lead Salts q2->issue1 No issue2 Impurity: PbCO₃ / PbSO₄ q2->issue2 Yes q3 Does product yellow or darken on drying? issue3 Impurity: Lead(II) Oxide (PbO) q3->issue3 Yes E sol1 Acidify Pb²⁺ solution before reaction issue1->sol1 sol2 Use high-purity deionized water issue2->sol2 sol3 Dry at lower temp. (preferably under vacuum) issue3->sol3 sol1->start Retry sol2->start Retry end_ok->q3

Caption: Troubleshooting chart for common impurities.

pH Influence on Lead Salt Species

Caption: Relationship between pH and impurity formation.

References

"improving the crystallinity of synthesized lead nitrite"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of lead(II) nitrite, with a specific focus on improving the crystallinity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of improving the crystallinity of lead(II) nitrite?

A1: Improving crystallinity is crucial for obtaining a pure, stable, and well-defined product. High crystallinity results in sharper peaks in X-ray diffraction (XRD) analysis, which is essential for accurate structural characterization. It also generally correlates with higher purity and chemical stability, as amorphous materials can have higher surface energy and be more reactive.

Q2: What are the most common methods for synthesizing lead(II) nitrite?

A2: Lead(II) nitrite is typically synthesized via a salt metathesis (double displacement) reaction in an aqueous solution. A common route involves reacting a soluble lead(II) salt, such as lead(II) acetate or lead(II) nitrate, with a soluble nitrite salt, like sodium nitrite or potassium nitrite. The less soluble lead(II) nitrite then precipitates and can be recovered and purified by recrystallization.

Q3: Which experimental factors have the most significant impact on crystallinity?

A3: The key factors influencing the crystallinity of lead(II) nitrite are the rate of cooling, solvent choice, solution purity, and the degree of supersaturation. Slower cooling rates, the use of an appropriate solvent system, and high purity of precursors generally lead to the formation of larger, more well-defined crystals.[1][2][3]

Q4: How can I effectively induce crystallization if my solution remains clear upon cooling?

A4: If crystallization does not occur spontaneously, it can often be induced.[4][5] Common methods include:

  • Seeding: Introducing a single, high-quality crystal of lead(II) nitrite into the supersaturated solution to act as a nucleation point.

  • Scratching: Gently scratching the inside surface of the glassware below the solution level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.

  • Solvent Evaporation: Slowly evaporating the solvent to increase the concentration of the solute until supersaturation is achieved and crystals begin to form.[1][6]

Troubleshooting Guides

Problem: The synthesized product is an amorphous powder, not crystalline.

  • Possible Cause 1: Solution cooled too rapidly. Rapid cooling or "crashing out" of the product from the solution does not allow sufficient time for an ordered crystal lattice to form.[4]

    • Solution: Re-dissolve the product in the minimum amount of hot solvent and allow it to cool much more slowly. Insulating the flask (e.g., by placing it in a Dewar flask with hot water) can help achieve a slow, controlled cooling rate.[1]

  • Possible Cause 2: Presence of impurities. Impurities can inhibit crystal growth by adsorbing onto the crystal surface and disrupting the lattice formation.[2][6][7]

    • Solution: Ensure all glassware is scrupulously clean. If impurities are suspected in the crude product, perform a hot filtration of the saturated solution before cooling. If the precursors are the source, consider purifying them before the synthesis reaction.

  • Possible Cause 3: Incorrect solvent. The solvent may be too "good," keeping the product fully dissolved, or too "poor," causing it to precipitate immediately.

    • Solution: For recrystallization, choose a solvent in which the lead(II) nitrite is moderately soluble at high temperatures but has low solubility at cool temperatures. A binary solvent system (a "solvent" in which the compound is soluble and a "precipitant" or "anti-solvent" in which it is not) can also be highly effective.[1]

Problem: The crystals are very small (microcrystalline).

  • Possible Cause 1: Too many nucleation sites. The presence of dust, particulate matter, or imperfections on the glassware can lead to the simultaneous formation of a large number of small crystals.[2]

    • Solution: Filter the hot, saturated solution through a fine filter (e.g., a syringe filter) into a clean, scratch-free crystallization dish. Cover the dish to prevent dust from entering as it cools.

  • Possible Cause 2: High degree of supersaturation. If the solution is too concentrated, nucleation will occur rapidly at many points, leading to a large crop of small crystals.

    • Solution: Add a small amount of additional hot solvent (1-5% more) to the just-saturated solution.[4] This slightly reduces the supersaturation level, slowing down the crystallization process and favoring the growth of larger, higher-quality crystals.

Problem: The final yield is very low.

  • Possible Cause: Too much solvent was used during recrystallization. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor even after cooling.[4]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small batches to determine the optimal solvent volume. The mother liquor can also be concentrated by slow evaporation to recover more product, which can then be recrystallized again.

Experimental Protocols

Protocol 1: Synthesis of Lead(II) Nitrite via Metathesis

This protocol describes a standard aqueous metathesis reaction.

  • Preparation of Reactant Solutions:

    • Prepare a 1.0 M solution of lead(II) acetate (Pb(CH₃COO)₂) by dissolving 37.9 g in 100 mL of deionized water.

    • Prepare a 2.0 M solution of sodium nitrite (NaNO₂) by dissolving 13.8 g in 100 mL of deionized water.

  • Reaction:

    • Slowly add the sodium nitrite solution to the lead(II) acetate solution dropwise with constant stirring at room temperature.

    • A white precipitate of lead(II) nitrite will form immediately.

  • Isolation of Crude Product:

    • Continue stirring for 30 minutes to ensure the reaction goes to completion.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with two small portions of ice-cold deionized water, followed by a small portion of ethanol.

    • Allow the crude product to dry in a desiccator.

Protocol 2: Recrystallization for Improved Crystallinity

This protocol outlines the steps to purify and improve the crystal quality of the crude lead(II) nitrite.

  • Solvent Selection: Identify a suitable solvent or solvent system (e.g., a water/ethanol mixture). The ideal solvent will dissolve the lead(II) nitrite when hot but not when cold.

  • Dissolution: Place the crude lead(II) nitrite powder in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture gently (e.g., on a hot plate) with stirring, until the solid is completely dissolved. Add a minimal excess of solvent (1-2%) to prevent premature crystallization.

  • Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration by passing the solution through a pre-warmed filter funnel into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask with a watch glass and set it aside in a location free from vibrations to cool slowly to room temperature.[2][7] For even slower cooling, place the flask in an insulated container.

  • Crystal Maturation: Once the flask has reached room temperature, it can be transferred to a refrigerator (4°C) to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals thoroughly in a vacuum desiccator.

Data Presentation

The following tables present illustrative data to demonstrate how experimental parameters can influence the crystallinity of lead(II) nitrite. Note: These values are for demonstration purposes.

Table 1: Effect of Cooling Rate on Crystal Quality

Cooling Rate (°C / hour)Average Crystal Size (µm)XRD Peak FWHM* (degrees 2θ)
50 (Crash Cool)< 100.85
10 (Air Cool)1500.42
2 (Insulated)4500.21
0.5 (Dewar)> 8000.15

*Full Width at Half Maximum (FWHM): A smaller FWHM value indicates higher crystallinity.

Table 2: Effect of Recrystallization Solvent on Crystallinity

Solvent SystemCrystal HabitCrystallinity Index** (%)
Deionized WaterSmall Needles75
90:10 Water/EthanolPrismatic Rods88
80:20 Water/IsopropanolBlocky Prisms94
AcetoneAmorphous Powder< 40

**Crystallinity Index: A relative measure derived from XRD data.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_recrystallization Recrystallization for Crystallinity prep_A Prepare Aq. Soln. (Lead Acetate) mix Mix & Stir prep_A->mix prep_B Prepare Aq. Soln. (Sodium Nitrite) prep_B->mix filter_crude Vacuum Filter Crude Product mix->filter_crude crude_product Crude Pb(NO2)2 filter_crude->crude_product dissolve Dissolve Crude in Min. Hot Solvent cool Slow Cooling (No Disturbance) dissolve->cool filter_pure Isolate Pure Crystals cool->filter_pure dry Dry Under Vacuum filter_pure->dry final_product High-Crystallinity Pb(NO2)2 dry->final_product crude_product->dissolve

Caption: Workflow for synthesis and recrystallization of lead(II) nitrite.

Troubleshooting Flowchart for Poor Crystallinity

G start Poor Crystallinity (Amorphous Powder) check_cooling Was Cooling Rate Slow? start->check_cooling slow_cooling ACTION: Re-dissolve and cool slowly. Use insulated container. check_cooling->slow_cooling No check_purity Are Precursors Pure? Was Solution Filtered? check_cooling->check_purity Yes end_node Improved Crystallinity slow_cooling->end_node purify ACTION: Perform hot filtration. Use higher purity reagents. check_purity->purify No check_solvent Is Solvent System Optimal? check_purity->check_solvent Yes purify->end_node change_solvent ACTION: Test alternative solvents or binary solvent mixtures. check_solvent->change_solvent No check_solvent->end_node Yes change_solvent->end_node

Caption: Troubleshooting logic for addressing poor product crystallinity.

Key Parameter Relationships

G cluster_params Controllable Parameters cluster_outcomes Intermediate Effects purity Purity nucleation Nucleation Rate purity->nucleation decreases cooling_rate Cooling Rate cooling_rate->nucleation decreases growth_rate Crystal Growth Rate cooling_rate->growth_rate decreases solvent Solvent Choice solvent->growth_rate agitation Agitation agitation->nucleation increases result High Crystallinity nucleation->result low rate helps growth_rate->result slow rate helps

Caption: Relationship between experimental parameters and final crystal quality.

References

Technical Support Center: Analytical Methods for Detecting Lead and Nitrite Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical detection of lead and nitrite impurities in pharmaceutical products. The content is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Can I use a single analytical method to detect both lead and nitrite impurities simultaneously?

A1: It is not feasible to use a single method to detect both lead and nitrite impurities simultaneously. Lead is a metallic elemental impurity, while nitrite is an inorganic anion. Their distinct chemical properties necessitate different analytical techniques for accurate quantification. Lead is typically analyzed using atomic spectroscopy methods like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which can detect elemental impurities at very low levels.[1][2] Nitrite, on the other hand, is commonly analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Ion Chromatography (IC) with conductivity detection.[3][4]

Q2: Why is the detection of nitrite impurities a significant concern in pharmaceutical products?

A2: Nitrite impurities are a major concern because they are precursors to the formation of nitrosamines, which are classified as probable human carcinogens.[5][6] Nitrosamines can form when nitrites react with secondary or tertiary amines, which are common in active pharmaceutical ingredients (APIs) and their degradation products. This reaction can occur during the manufacturing process or even during storage of the drug product.[5] Therefore, monitoring and controlling nitrite levels in raw materials and finished products is a critical step in mitigating the risk of nitrosamine formation.

Q3: What are the regulatory guidelines for controlling lead and nitrite impurities?

A3: Regulatory bodies like the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) have established strict limits for elemental impurities, including lead. USP General Chapter <232> Elemental Impurities—Limits and ICH Q3D Guideline for Elemental Impurities provide permissible daily exposure (PDE) limits for various elements depending on the route of administration.[2][7] For nitrites, while there isn't a specific general chapter for its limit as an impurity, its control is implicitly required as part of the risk assessment for nitrosamine impurities, as outlined in FDA and EMA guidance documents.

Q4: How do I choose the most appropriate analytical method for my sample?

A4: The choice of analytical method depends on several factors, including the nature of the impurity (elemental vs. ionic), the expected concentration levels, the sample matrix, and the available instrumentation. The logical workflow below can guide your decision-making process.

MethodSelectionWorkflow start Start: Identify Impurity impurity_type Impurity Type? start->impurity_type elemental Elemental Impurity (e.g., Lead) impurity_type->elemental Lead anionic Anionic Impurity (e.g., Nitrite) impurity_type->anionic Nitrite icp_ms ICP-MS (High Sensitivity, Trace Levels) elemental->icp_ms Expected concentration < 1 ppm icp_oes ICP-OES (Higher Concentration) elemental->icp_oes Expected concentration > 1 ppm hplc_uv HPLC-UV (Good Sensitivity, Common) anionic->hplc_uv Simple Matrix ic_cd Ion Chromatography (IC) (High Specificity, Complex Matrix) anionic->ic_cd Complex Matrix / High Chloride end End: Method Selected icp_ms->end icp_oes->end hplc_uv->end ic_cd->end

Logical workflow for selecting an analytical method.

Quantitative Data Summary

The following tables summarize key quantitative data for the recommended analytical methods.

Table 1: Analytical Methods for Nitrite Detection

ParameterHPLC-UVIon Chromatography (IC) with Conductivity/UV
Principle Reverse-phase or ion-pair chromatography with UV detection.Ion-exchange chromatography with conductivity or UV detection.[5][8][9]
Limit of Detection (LOD) 0.006 µg/mL to 4.56 ng/mL0.8 µg/L to 0.918 µg/L[10]
Limit of Quantitation (LOQ) 0.012 µg/mL to 0.075 µg/mL[8]0.025 µg/mL to 1.6 µg/L
Linearity Range 0.012 - 100 µg/mL (R² > 0.999)[8]5 - 500 µg/L (R² > 0.999)[10]
Typical Recovery 96.6% - 105.7%[4]91% - 104%

Table 2: Analytical Methods for Lead (Pb) Detection

ParameterInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Principle Ionization of the sample in an argon plasma followed by mass spectrometric detection of lead isotopes.[1]
Limit of Detection (LOD) 0.00081 µg/m³ to 0.6 ppb[1]
Limit of Quantitation (LOQ) Typically in the low ppb range, dependent on matrix.
Linearity Range Wide dynamic range, typically from low ppb to ppm levels.
Typical Recovery 70% - 150% (as per USP <233> guidelines)

Nitrosamine Formation Pathway

The presence of nitrite is a critical factor in the formation of carcinogenic nitrosamines in pharmaceutical products. The following diagram illustrates this chemical pathway.

NitrosamineFormation cluster_reactants Reactants cluster_conditions Conditions SecondaryAmine Secondary/Tertiary Amine (from API or degradant) Nitrosamine N-Nitrosamine (Carcinogenic Impurity) SecondaryAmine->Nitrosamine Nitrite Nitrite Impurity (NO2-) NitrousAcid Nitrous Acid (HNO2) Nitrite->NitrousAcid + H+ NitrosatingAgent Nitrosating Agent (e.g., N2O3) NitrousAcid->NitrosatingAgent NitrosatingAgent->Nitrosamine Reaction

Simplified pathway of N-nitrosamine formation from nitrite impurities.

Troubleshooting Guides

HPLC-UV for Nitrite Analysis
IssuePossible Cause(s)Recommended Solution(s)
No peaks or very small peaks 1. Incorrect mobile phase composition.[11] 2. Detector lamp is off or has low energy.[12] 3. Sample concentration is below the detection limit.1. Prepare fresh mobile phase and ensure correct pH. 2. Check the detector lamp status and replace if necessary. 3. Concentrate the sample or use a more sensitive method.
Peak tailing or fronting 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Dilute the sample.
Retention time drift 1. Inconsistent mobile phase composition.[12] 2. Fluctuation in column temperature. 3. Air bubbles in the pump.[12]1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Purge the pump to remove any air bubbles.
High baseline noise 1. Contaminated mobile phase or detector cell.[12] 2. Air bubbles in the system.[12] 3. Leak in the system.[11]1. Prepare fresh mobile phase and flush the detector cell. 2. Degas the mobile phase and purge the system. 3. Check all fittings for leaks and tighten or replace as needed.
Ion Chromatography (IC) for Nitrite Analysis
IssuePossible Cause(s)Recommended Solution(s)
Decreasing retention times 1. Loss of column capacity. 2. Incorrect eluent concentration.1. Clean the column according to the manufacturer's instructions or replace it. 2. Prepare fresh eluent and verify its concentration.
Poor peak resolution 1. Inappropriate eluent strength. 2. High concentration of interfering ions (e.g., chloride).[10]1. Optimize the eluent concentration or gradient. 2. Use a higher capacity column or switch to UV detection if chloride interference is significant.[10]
Baseline drift 1. Temperature fluctuations. 2. Incomplete column equilibration.1. Use a column oven for temperature stability. 2. Increase the column equilibration time before injecting samples.
Ghost peaks 1. Contamination in the sample or system. 2. Carryover from previous injections.1. Use high-purity water and reagents. Flush the system thoroughly. 2. Implement a more rigorous wash step between sample injections.
ICP-MS for Lead (Pb) Analysis
IssuePossible Cause(s)Recommended Solution(s)
Poor sensitivity 1. Contamination of the sample introduction system (nebulizer, spray chamber). 2. Incorrect instrument tuning.1. Clean the nebulizer, spray chamber, and cones. 2. Re-tune the instrument using a suitable tuning solution.
High background signal 1. Contamination from reagents, labware, or the laboratory environment.[13][14] 2. Memory effects from previous high-concentration samples.[15]1. Use trace-metal grade acids and high-purity water. Pre-clean all labware with dilute acid.[13] 2. Rinse the system with a suitable blank solution for an extended period between samples.
Inaccurate results (bias) 1. Spectral interferences (isobaric or polyatomic).[1][10][16] 2. Matrix effects causing signal suppression or enhancement.1. For lead, monitor multiple isotopes (e.g., 206, 207, 208) to identify interferences. Use a collision/reaction cell if available.[1] 2. Use matrix-matched standards or the method of standard additions. Employ an internal standard to correct for matrix effects.
Poor precision (%RSD) 1. Unstable plasma. 2. Clogged nebulizer or peristaltic pump tubing issues.[15]1. Check the torch alignment and argon gas flow. 2. Inspect and clean the nebulizer. Check the peristaltic pump tubing for wear and ensure proper tension.

Experimental Protocols

Experimental Workflow for Analytical Methods

The following diagram outlines the general experimental workflow for the analysis of lead and nitrite impurities.

ExperimentalWorkflow cluster_sample_prep 1. Sample Preparation cluster_instrument_setup 2. Instrument Setup & Calibration cluster_analysis 3. Sample Analysis cluster_quantification 4. Quantification & Reporting SampleWeighing Accurately weigh sample Dissolution Dissolve in appropriate solvent SampleWeighing->Dissolution Digestion Microwave Digestion (for Lead) Dissolution->Digestion If ICP-MS Filtration Filter through 0.45 µm filter Dissolution->Filtration If HPLC/IC Digestion->Filtration Equilibration Equilibrate the system Filtration->Equilibration Calibration Prepare and run calibration standards Equilibration->Calibration SystemSuitability Perform system suitability tests Calibration->SystemSuitability SampleInjection Inject sample and blanks SystemSuitability->SampleInjection DataAcquisition Acquire and process data SampleInjection->DataAcquisition Quantification Quantify impurity concentration DataAcquisition->Quantification Reporting Report results and compare to limits Quantification->Reporting

General experimental workflow for impurity analysis.
Detailed Methodology: Nitrite Analysis by HPLC-UV

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 0.01 M octylammonium orthophosphate in 30% (v/v) methanol, adjusted to pH 7.0.[4] Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of sodium nitrite (e.g., 1000 µg/mL) in deionized water. From this stock, prepare a series of calibration standards ranging from 0.1 to 100 µg/mL.[4]

  • Sample Preparation: Accurately weigh the sample and dissolve it in deionized water to a known concentration (e.g., 1 mg/mL). Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 0.8 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Detection: UV at 210 nm.[4]

    • Column Temperature: 30 °C.

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the calibration standards to generate a calibration curve. Inject the sample solutions and identify the nitrite peak by comparing its retention time with that of the standard. Quantify the nitrite concentration using the calibration curve.

Detailed Methodology: Lead Analysis by ICP-MS
  • Reagent Preparation: Use trace-metal grade nitric acid and hydrochloric acid, and high-purity deionized water (18.2 MΩ·cm). Prepare a diluent of 5% nitric acid and 0.5% hydrochloric acid.

  • Standard Solution Preparation: Prepare a stock solution of lead (e.g., 1000 ppm) from a certified reference material. Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50 ppb) in the diluent. Also, prepare an internal standard solution (e.g., Bismuth at 35 µg/mL).

  • Sample Preparation:

    • Accurately weigh approximately 0.25 g of the sample into a clean microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid and 2 mL of hydrochloric acid.

    • Allow the sample to pre-digest for 30 minutes.

    • Perform microwave digestion using a suitable temperature program (e.g., ramp to 200 °C and hold for 15 minutes).

    • After cooling, quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to volume with deionized water.

  • ICP-MS Conditions:

    • Nebulizer: Standard concentric or high-solids nebulizer.

    • Spray Chamber: Peltier-cooled spray chamber.

    • RF Power: ~1550 W.

    • Gas Flows: Optimize plasma, auxiliary, and nebulizer gas flows.

    • Monitored Isotopes: 206Pb, 207Pb, 208Pb.

  • Analysis: Tune the ICP-MS to ensure optimal performance. Aspirate the calibration standards to generate calibration curves for each lead isotope. Analyze the prepared sample solutions, ensuring to rinse the system adequately between samples to prevent carryover. Quantify the lead concentration using the calibration curves and correct for any dilutions made during sample preparation.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Lead Nitrite and Lead Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the chemical reactivity of lead(II) nitrite and lead(II) nitrate. The information is intended to assist researchers and professionals in understanding the distinct properties of these two lead compounds, enabling informed decisions in experimental design and chemical synthesis.

Introduction

Lead(II) nitrate, with the chemical formula Pb(NO₃)₂, is a well-characterized inorganic compound commonly found as a white crystalline solid soluble in water.[1][2] It has historical significance in the production of pigments and has applications as an oxidizing agent and a heat stabilizer.[3][4] In contrast, lead(II) nitrite, Pb(NO₂)₂, is a less documented compound. While its existence is confirmed, comprehensive data on its reactivity and properties are not as readily available.[1] This guide consolidates the available information on both compounds and outlines experimental protocols for their comparative analysis.

Chemical and Physical Properties

A summary of the known physical and chemical properties of lead nitrate and the limited available information for lead nitrite is presented below.

PropertyLead(II) Nitrite (Pb(NO₂)₂)Lead(II) Nitrate (Pb(NO₃)₂)
Molecular Formula Pb(NO₂)₂Pb(NO₃)₂
Molar Mass 299.21 g/mol 331.2 g/mol [3]
Appearance Not well-documented, likely a crystalline solidWhite crystalline solid[1][3]
Solubility in Water Data not available376.5 g/L at 0°C, 597 g/L at 25°C, 1270 g/L at 100°C[3]
Melting Point Data not availableDecomposes at ~470°C[5]
Decomposition Temperature Expected to be lower than lead nitrate~470°C[5]

Reactivity Analysis

The primary differences in reactivity between this compound and lead nitrate stem from the different oxidation states of nitrogen in the nitrite (NO₂⁻) and nitrate (NO₃⁻) anions. Generally, nitrites are less stable and more reactive than their nitrate counterparts.[6]

Thermal Stability

The thermal stability of a compound is a critical aspect of its reactivity profile. Lead nitrate is known to undergo thermal decomposition upon heating.

Lead Nitrate Decomposition: When heated, lead(II) nitrate decomposes to form lead(II) oxide (PbO), nitrogen dioxide (NO₂), and oxygen (O₂).[1][7][8] This decomposition is typically observed at temperatures around 470°C.[5] The reaction is as follows:

2Pb(NO₃)₂(s) → 2PbO(s) + 4NO₂(g) + O₂(g)

This compound Decomposition (Predicted): While specific experimental data for the thermal decomposition of lead(II) nitrite is scarce, it is expected to decompose at a lower temperature than lead nitrate. The decomposition products are likely to include lead(II) oxide and oxides of nitrogen.

The following diagram illustrates the expected decomposition pathway of lead nitrate.

G PbNO32 Lead(II) Nitrate Pb(NO₃)₂ Heat Heat (~470°C) PbNO32->Heat PbO Lead(II) Oxide PbO Heat->PbO NO2 Nitrogen Dioxide NO₂ Heat->NO2 O2 Oxygen O₂ Heat->O2

Thermal Decomposition of Lead(II) Nitrate
Oxidizing Properties

Both lead nitrate and this compound are expected to act as oxidizing agents due to the presence of nitrogen in a positive oxidation state. The nitrate ion is a known oxidizing agent, and its reactivity is often enhanced in acidic solutions.[3] The nitrite ion is also an oxidizing agent and is generally considered to be more reactive than the nitrate ion.

A common method to compare the oxidizing strength of these compounds is through their reaction with a reducing agent, such as potassium iodide (KI).

Reaction with Potassium Iodide: Lead(II) nitrate reacts with potassium iodide in a double displacement reaction to form a vibrant yellow precipitate of lead(II) iodide (PbI₂) and soluble potassium nitrate (KNO₃).[2][8][9]

Pb(NO₃)₂(aq) + 2KI(aq) → PbI₂(s) + 2KNO₃(aq)

While this is primarily a precipitation reaction, the potential for redox reactions involving the nitrate or nitrite ion can be investigated under specific conditions (e.g., in acidic solution).

The workflow for comparing the oxidizing strength of this compound and lead nitrate is depicted in the following diagram.

G start Prepare equimolar solutions of This compound and Lead Nitrate add_reducing_agent Add a standard solution of a reducing agent (e.g., KI in acidic medium) start->add_reducing_agent observe Observe and quantify the reaction (e.g., color change, titration) add_reducing_agent->observe compare Compare the extent or rate of reaction to determine relative oxidizing strength observe->compare

Workflow for Comparing Oxidizing Strength

Experimental Protocols

To facilitate a direct comparison of the reactivity of this compound and lead nitrate, the following experimental protocols are recommended.

Synthesis of Lead(II) Nitrite

Due to the limited commercial availability of lead(II) nitrite, a laboratory synthesis may be required. A potential method involves the reduction of lead(II) nitrate with a suitable reducing agent, such as metallic lead, in a controlled environment. Another approach is the reaction of a soluble lead salt with a soluble nitrite salt.

Example Protocol (from Lead(II) Acetate and Sodium Nitrite):

  • Prepare aqueous solutions of lead(II) acetate and sodium nitrite of known concentrations.

  • Mix the solutions in stoichiometric amounts.

  • A precipitate of lead(II) nitrite is expected to form.

  • Filter, wash the precipitate with cold deionized water, and dry it under vacuum.

  • Characterize the product to confirm its identity and purity (e.g., using spectroscopic methods).

Comparative Thermal Analysis

Objective: To determine and compare the decomposition temperatures of this compound and lead nitrate.

Method: Thermogravimetric Analysis (TGA)

Procedure: [10][11]

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (e.g., 5-10 mg) of lead nitrate into a TGA crucible.

  • Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature. The onset temperature of mass loss corresponds to the decomposition temperature.

  • Repeat the procedure for this compound under identical conditions.

  • Analyze the resulting TGA curves to determine the decomposition temperatures and compare the thermal stability of the two compounds.

Comparative Analysis of Oxidizing Strength

Objective: To compare the oxidizing strength of this compound and lead nitrate.

Method: Redox Titration[12][13]

Procedure:

  • Prepare standardized solutions of this compound and lead nitrate in deionized water.

  • Prepare a standardized solution of a suitable reducing agent, such as potassium iodide (KI) or iron(II) sulfate (FeSO₄).

  • Acidify a known volume of the reducing agent solution with a dilute acid (e.g., sulfuric acid).

  • Titrate the acidified reducing agent solution with the lead nitrate solution until the endpoint is reached. The endpoint can be detected using a suitable indicator or by monitoring the potential change with a potentiometer.

  • Repeat the titration with the this compound solution.

  • The volume of the titrant required to reach the endpoint is inversely proportional to its oxidizing strength. A smaller volume indicates a stronger oxidizing agent.

Conclusion

This guide provides a comparative framework for understanding the reactivity of this compound and lead nitrate. While comprehensive data for this compound is limited, the provided information and experimental protocols offer a solid foundation for researchers to conduct their own comparative studies. The key expected difference in reactivity lies in the lower thermal stability and potentially higher oxidizing strength of this compound compared to lead nitrate. The execution of the outlined experimental protocols will provide valuable quantitative data to substantiate these predictions and contribute to a more complete understanding of the chemistry of these lead compounds.

References

Validating the Crystal Structure of Lead Nitrite Complexes: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of analytical techniques for validating the crystal structure of lead(II) nitrite-containing coordination compounds, with a primary focus on single-crystal X-ray diffraction as the definitive method.

While the crystal structure of simple inorganic lead(II) nitrite (Pb(NO₂)₂) is not well-documented, coordination complexes containing lead(II) nitrite have been synthesized and structurally characterized. This guide will use the example of a known lead(II) nitrite complex, [Pb(phen)₂(NO₂)₂] (where 'phen' is 1,10-phenanthroline), to illustrate the validation process. The primary method for elucidating the precise atomic arrangement in such a crystalline compound is single-crystal X-ray diffraction. Complementary techniques such as Infrared (IR) Spectroscopy and Thermal Analysis provide additional data that supports the structural determination and characterization of the compound.

Method Comparison: Unveiling the Molecular Architecture

The validation of a crystal structure, particularly for a novel coordination complex, relies on a combination of analytical methods. While X-ray diffraction provides the ultimate structural "blueprint," other techniques offer valuable corroborating evidence about the compound's composition and the coordination environment of the metal ion.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, unit cell dimensions, and space group.[1][2][3]Provides a definitive and high-resolution crystal structure.[1][2]Requires the growth of high-quality single crystals, which can be challenging.
Infrared (IR) Spectroscopy Information about the functional groups present and their coordination modes.[4][5][6] For nitrite, it can distinguish between nitro (N-bound), nitrito (O-bound), and bridging coordination.[4][5]Non-destructive, relatively fast, and can be performed on solid samples.Provides indirect structural information; interpretation can be complex.
Thermal Analysis (TG/DTA) Information on thermal stability, decomposition pathways, and the presence of solvent molecules.[7][8][9]Provides quantitative data on mass loss and thermal events.Does not provide direct structural information about the atomic arrangement.

Experimental Protocols

A detailed and rigorous experimental protocol is essential for obtaining reliable and reproducible data for the validation of a crystal structure.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of a compound like [Pb(phen)₂(NO₂)₂] using single-crystal X-ray diffraction involves the following key steps:

  • Crystal Growth and Selection : High-quality single crystals of the lead(II) nitrite complex are grown, often by slow evaporation of a solvent or by diffusion methods.[4] A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam.[1] The diffracted X-rays are detected, and their intensities are recorded at various angles.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns, resulting in the final crystal structure.[3]

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the crystalline sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull with Nujol.

  • Data Acquisition : The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it. The absorbance of radiation at different wavenumbers is recorded to generate the IR spectrum.

  • Data Analysis : The positions and shapes of the absorption bands in the spectrum are analyzed to identify the vibrational modes of the functional groups. For the nitrite ligand, the stretching frequencies (ν) can indicate its coordination mode.[4][6]

Thermal Analysis (Thermogravimetric Analysis/Differential Thermal Analysis - TG/DTA)
  • Sample Preparation : A small, accurately weighed amount of the crystalline sample is placed in a crucible.

  • Data Acquisition : The crucible is placed in a thermogravimetric analyzer. The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), and the mass of the sample is continuously monitored as a function of temperature (TG). Simultaneously, the temperature difference between the sample and a reference is measured (DTA), indicating exothermic or endothermic processes.[8][9]

  • Data Analysis : The resulting TG curve shows mass loss steps corresponding to the loss of volatile components (e.g., water, ligands) or decomposition. The DTA curve indicates the temperatures at which thermal events occur.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of a lead nitrite coordination complex.

This compound Complex Validation Workflow Workflow for the Validation of a this compound Complex's Crystal Structure cluster_synthesis Synthesis & Crystallization cluster_characterization Structural Characterization & Validation cluster_data_analysis Data Analysis & Final Structure synthesis Synthesis of This compound Complex crystallization Crystal Growth synthesis->crystallization xrd Single-Crystal X-ray Diffraction crystallization->xrd Primary Validation ir IR Spectroscopy crystallization->ir Complementary Analysis thermal Thermal Analysis (TG/DTA) crystallization->thermal Complementary Analysis structure_solution Structure Solution & Refinement xrd->structure_solution spectroscopic_analysis Spectroscopic & Thermal Data Interpretation ir->spectroscopic_analysis thermal->spectroscopic_analysis final_structure Validated Crystal Structure structure_solution->final_structure spectroscopic_analysis->final_structure Corroboration

References

A Comparative Guide to Distinguishing Lead(II) Nitrate from Basic Lead Nitrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analytical techniques used to differentiate between lead(II) nitrate and basic lead nitrates. Due to the apparent instability and rarity of lead(II) nitrite, this document will focus on the distinction between the common lead(II) nitrate and its basic salt derivatives. Basic lead nitrates are formed by the hydrolysis of lead(II) nitrate in aqueous solutions, and their composition can vary depending on the pH.

Executive Summary

The differentiation between lead(II) nitrate and its basic counterparts is crucial for ensuring the purity of starting materials in chemical synthesis and drug development. This guide outlines key analytical methods—X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and Thermal Analysis (TGA/DSC)—that can be employed for this purpose. Each technique offers unique insights into the chemical structure and composition of these compounds, allowing for their unambiguous identification.

Data Presentation: A Comparative Analysis

The following table summarizes the key distinguishing features of lead(II) nitrate and a representative basic lead nitrate, Pb(OH)NO₃.

Analytical Technique **Lead(II) Nitrate (Pb(NO₃)₂) **Basic Lead Nitrate (e.g., Pb(OH)NO₃)
Chemical Formula Pb(NO₃)₂Pb(OH)NO₃, Pb₂(OH)₂(NO₃)₂, etc.
Appearance Colorless crystals or white powder[1]White precipitate
Solubility in Water Highly soluble[1]Generally insoluble or sparingly soluble
pH of Aqueous Solution Acidic (pH 3-4 for a 50 g/L solution)Basic
X-ray Diffraction (XRD) Distinct diffraction pattern corresponding to its cubic crystal structure.Unique diffraction pattern indicative of a different crystal structure (e.g., orthorhombic for Pb₂(OH)₃(NO₃)).
FTIR Spectroscopy Strong absorption bands characteristic of the nitrate ion (NO₃⁻) around 1380 cm⁻¹ (ν₃) and 815 cm⁻¹ (ν₂).In addition to nitrate bands, exhibits a distinct O-H stretching band around 3500-3600 cm⁻¹ and Pb-OH bending modes at lower frequencies.
Raman Spectroscopy A strong, sharp peak for the symmetric stretching of the nitrate ion (ν₁) around 1045-1049 cm⁻¹.[2]The nitrate peak may be shifted or split. Additional peaks corresponding to Pb-OH vibrations will be present.
Thermal Analysis (TGA/DSC) Decomposes in a single step around 470 °C to lead(II) oxide, nitrogen dioxide, and oxygen.[3][4][5]Decomposition occurs in multiple steps, often at lower temperatures, involving the loss of water and then the decomposition of the nitrate group.

Experimental Protocols

X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases of the sample by their unique diffraction patterns.

Methodology:

  • Sample Preparation: The sample is finely ground to a homogenous powder to ensure random orientation of the crystallites.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is mounted on a sample holder and scanned over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is compared with standard reference patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the phases present.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the sample based on the absorption of infrared radiation.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used with the neat powder.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Collection: A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample spectrum is then collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The presence of characteristic absorption bands for nitrate (NO₃⁻) and hydroxyl (O-H) groups is used to differentiate between lead(II) nitrate and basic lead nitrates.

Raman Spectroscopy

Objective: To obtain information about the vibrational modes of the molecules in the sample.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is placed on a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope for sample focusing.

  • Data Collection: The laser is focused on the sample, and the scattered light is collected and analyzed. Spectra are typically recorded over a Raman shift range of 100-4000 cm⁻¹.

  • Data Analysis: The position and intensity of the Raman bands, particularly the symmetric stretch of the nitrate ion, are analyzed. The presence of bands corresponding to Pb-OH vibrations is indicative of basic lead nitrates.

Thermal Analysis (TGA/DSC)

Objective: To study the thermal stability and decomposition behavior of the sample.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in an alumina or platinum crucible.

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

  • Data Collection: The sample is heated from room temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve shows the mass loss as a function of temperature, while the DSC curve shows the heat flow. The decomposition temperatures, number of decomposition steps, and the percentage of mass loss are used to distinguish between the compounds. Lead(II) nitrate exhibits a single-step decomposition, while basic lead nitrates show multi-step decomposition profiles.[6]

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing lead(II) nitrate from basic lead nitrates using the described analytical techniques.

Distinguishing_Lead_Compounds Workflow for Distinguishing Lead Nitrate from Basic Lead Nitrates cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Structural & Thermal Analysis Sample Sample Aqueous_Solubility_pH Aqueous Solubility & pH Measurement Sample->Aqueous_Solubility_pH Soluble_Acidic Likely Lead(II) Nitrate Aqueous_Solubility_pH->Soluble_Acidic Soluble, Acidic pH Insoluble_Basic Likely Basic Lead Nitrate Aqueous_Solubility_pH->Insoluble_Basic Insoluble, Basic pH FTIR FTIR Spectroscopy Nitrate_Only Confirms Lead(II) Nitrate FTIR->Nitrate_Only Only NO₃⁻ bands Nitrate_and_OH Confirms Basic Lead Nitrate FTIR->Nitrate_and_OH NO₃⁻ and O-H bands Raman Raman Spectroscopy Raman_Spectra_Comparison Presence/absence of Pb-OH bands Raman->Raman_Spectra_Comparison Analyze Nitrate & Hydroxyl Bands XRD X-ray Diffraction (XRD) XRD_Pattern_Match Match with Pb(NO₃)₂ or basic lead nitrate pattern XRD->XRD_Pattern_Match Compare to Database TGA_DSC Thermal Analysis (TGA/DSC) Decomposition_Profile Single vs. multi-step decomposition TGA_DSC->Decomposition_Profile Analyze Decomposition Steps Soluble_Acidic->FTIR Insoluble_Basic->FTIR Nitrate_Only->Raman Nitrate_Only->XRD Nitrate_Only->TGA_DSC Nitrate_and_OH->Raman Nitrate_and_OH->XRD Nitrate_and_OH->TGA_DSC

Caption: A flowchart illustrating the analytical workflow for differentiating lead(II) nitrate from basic lead nitrates.

References

A Comparative Thermal Analysis of Lead Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative thermal analysis of common lead salts—lead acetate, lead carbonate, lead chloride, and lead nitrate—utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of the thermal stability and decomposition characteristics of these compounds, supported by experimental data.

Comparative TGA/DSC Data of Lead Salts

The thermal behavior of lead salts varies significantly, influencing their suitability for different applications. The following table summarizes the key quantitative data obtained from TGA and DSC analyses.

Lead SaltDecomposition StepOnset Temperature (°C)Peak Temperature (°C)Mass Loss (%)Enthalpy Change (ΔH)Final Product
Lead(II) Acetate Trihydrate Dehydration (Step 1)~50~80~4.7EndothermicLead(II) Acetate Anhydrous
Dehydration (Step 2)~80~100~9.4EndothermicLead(II) Acetate Anhydrous
Decomposition (Step 3)~240~280~27EndothermicBasic Lead Acetates
Decomposition (Step 4)~350~390~15ExothermicLead(II) Oxide (PbO)
Lead(II) Carbonate Decomposition~280-300~350~16.5EndothermicLead(II) Oxide (PbO)
Lead(II) Chloride Melting~498-501-No significant mass lossEndothermicMolten Lead(II) Chloride
Vaporization/Decomposition>600-Gradual mass lossEndothermic-
Lead(II) Nitrate Decomposition~350-400~470~33EndothermicLead(II) Oxide (PbO)

Note: The data presented is a synthesis of typical values found in academic literature. Actual experimental results may vary depending on the specific experimental conditions.

Experimental Protocols

The following section outlines the general methodology for conducting TGA and DSC analysis on lead salts. Specific parameters may need to be optimized for individual instruments and sample characteristics.

Instrumentation: A simultaneous TGA/DSC analyzer is recommended for obtaining concurrent data on mass change and heat flow.

Sample Preparation:

  • Ensure the lead salt sample is in a fine powder form to promote uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into an appropriate crucible (e.g., alumina or platinum).

TGA/DSC Experimental Parameters:

  • Temperature Range: Typically from ambient temperature to 600-1000°C, depending on the salt's decomposition profile.

  • Heating Rate: A standard heating rate of 10°C/min is commonly used. Slower or faster rates can be employed to study the kinetics of decomposition.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidative side reactions. A flow rate of 20-50 mL/min is common.

  • Crucible: Alumina or platinum crucibles are generally suitable for lead salts.

  • Calibration: The instrument should be calibrated for temperature and heat flow using appropriate standards (e.g., indium, zinc) prior to analysis.

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the processes involved in this comparative analysis, the following diagrams were generated using Graphviz.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data Data Processing cluster_output Output start Start sample Select Lead Salt start->sample weigh Weigh 5-10 mg sample->weigh place Place in Crucible weigh->place instrument Load into TGA/DSC place->instrument set_params Set Experimental Parameters instrument->set_params run Run Analysis set_params->run acquire Acquire TGA/DSC Curves run->acquire analyze Analyze Data (Onset T, Peak T, Mass Loss, ΔH) acquire->analyze table Tabulate Results analyze->table compare Compare Thermal Properties table->compare end End compare->end

Caption: Experimental workflow for TGA/DSC analysis of lead salts.

Comparative_Analysis_Logic cluster_salts Lead Salts cluster_properties Thermal Properties cluster_comparison Comparative Analysis Pb_Acetate Lead Acetate Decomp_Temp Decomposition Temperature Pb_Acetate->Decomp_Temp Mass_Loss Mass Loss (%) Pb_Acetate->Mass_Loss Enthalpy Enthalpy Change (ΔH) Pb_Acetate->Enthalpy Final_Product Final Product Pb_Acetate->Final_Product Pb_Carbonate Lead Carbonate Pb_Carbonate->Decomp_Temp Pb_Carbonate->Mass_Loss Pb_Carbonate->Enthalpy Pb_Carbonate->Final_Product Pb_Chloride Lead Chloride Pb_Chloride->Decomp_Temp Pb_Chloride->Mass_Loss Pb_Chloride->Enthalpy Pb_Chloride->Final_Product Pb_Nitrate Lead Nitrate Pb_Nitrate->Decomp_Temp Pb_Nitrate->Mass_Loss Pb_Nitrate->Enthalpy Pb_Nitrate->Final_Product Comparison Comparison of Thermal Stability Decomp_Temp->Comparison Mass_Loss->Comparison Enthalpy->Comparison Final_Product->Comparison

Caption: Logical relationship for the comparative thermal analysis.

Discussion

The TGA/DSC data reveals distinct thermal profiles for each lead salt.

  • Lead(II) Acetate Trihydrate exhibits a multi-step decomposition process, starting with the loss of water molecules at relatively low temperatures, followed by decomposition to basic lead acetates and finally to lead(II) oxide.

  • Lead(II) Carbonate undergoes a single-step decomposition to lead(II) oxide at a moderately high temperature.

  • Lead(II) Chloride is thermally stable, showing only melting and subsequent vaporization at high temperatures without significant decomposition under an inert atmosphere.

  • Lead(II) Nitrate decomposes at a higher temperature compared to the acetate and carbonate, directly forming lead(II) oxide.

This comparative analysis provides valuable insights for applications where the thermal stability of lead compounds is a critical factor. For instance, in drug development, understanding the decomposition pathways and temperatures is crucial for formulation and stability studies. Researchers can utilize this guide to select the appropriate lead salt based on the required thermal properties for their specific experimental needs.

Spectroscopic Showdown: A Comparative Analysis of Sodium Nitrite and Lead(II) Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic signatures of inorganic compounds is paramount for identification, characterization, and quality control. This guide provides a detailed comparative analysis of the spectroscopic properties of sodium nitrite (NaNO₂) and lead(II) nitrate (Pb(NO₃)₂).

It is important to note that while the initial aim was to compare sodium nitrite with lead(II) nitrite, comprehensive spectroscopic data for lead(II) nitrite is scarce in scientific literature, likely due to its inherent instability. Consequently, this guide presents a robust comparison between sodium nitrite and the more stable and extensively studied lead(II) nitrate. This analysis remains highly valuable, offering critical insights into the spectral distinctions arising from different cations (sodium vs. lead) and anions (nitrite vs. nitrate).

Quantitative Spectroscopic Data Summary

The following tables provide a consolidated overview of the key spectroscopic data for sodium nitrite and lead(II) nitrate, facilitating a direct comparison of their characteristic spectral features.

Table 1: Vibrational Spectroscopy Data (Infrared and Raman)

Spectroscopic TechniqueCompoundPeak Position (cm⁻¹)Vibrational Mode Assignment
Infrared (IR) Spectroscopy Sodium Nitrite~1360ν₃ (asymmetric NO₂ stretch)[1]
~1325ν₁ (symmetric NO₂ stretch)[1]
~831ν₂ (ONO bending)[1]
Lead(II) Nitrate~1384ν₃ (asymmetric NO₃⁻ stretch)
~815ν₂ (out-of-plane NO₃⁻ bend)
~720ν₄ (in-plane ONO bend)
Raman Spectroscopy Sodium Nitrite~1330ν₁ (symmetric NO₂ stretch)
~1230ν₃ (asymmetric NO₂ stretch)
~825ν₂ (ONO bending)
Lead(II) Nitrate~1045ν₁ (symmetric NO₃⁻ stretch)

Table 2: UV-Vis and Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Spectroscopic TechniqueCompoundMediumKey Spectral Feature(s)Assignment / Reference Nucleus
UV-Vis Spectroscopy Sodium NitriteAqueous~210 nm and ~355 nmn → π* and π → π* transitions of the nitrite anion
Lead(II) NitrateAqueousStrong absorption below 200 nmCharge transfer transitions
NMR Spectroscopy Sodium NitriteAqueous¹⁵N: ~245 ppmRelative to liquid ammonia
¹⁷O: ~610 ppmRelative to water
Lead(II) NitrateAqueous²⁰⁷Pb: ~ -2960 ppmRelative to tetramethyllead (TML)

Experimental Protocols

The following section outlines standardized protocols for the key spectroscopic techniques discussed in this guide.

Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

This technique is employed to acquire the infrared absorption spectrum of solid samples.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Add approximately 200 mg of spectroscopy-grade, dry potassium bromide (KBr) to the mortar.

    • Gently but thoroughly mix the sample and KBr until a homogeneous powder is achieved.

    • Transfer the mixture into a pellet-forming die.

  • Analysis:

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

    • Place the pellet into the designated sample holder within the FTIR spectrometer.

    • Record the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • A background spectrum using a pure KBr pellet should be acquired and subtracted from the sample spectrum to correct for atmospheric and instrumental interferences.

Raman Spectroscopy

This method provides information on the vibrational modes of a sample and is suitable for both solids and aqueous solutions.

  • For Solid Samples:

    • A small quantity of the powdered sample is placed on a microscope slide or packed into a glass capillary tube.

    • The sample is positioned under the microscope objective of the Raman spectrometer.

    • The laser is focused onto the sample surface.

    • The Raman spectrum is acquired over the desired wavenumber range.

  • For Aqueous Solutions:

    • A solution of the sample is prepared using a suitable solvent, such as deionized water.

    • The solution is transferred to a quartz cuvette or a capillary tube.

    • The sample is placed in the spectrometer's sample compartment.

    • The Raman spectrum is then recorded.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This technique measures the absorption of ultraviolet and visible light by a sample, typically in solution.

  • Procedure:

    • Prepare a dilute solution of the sample in a non-absorbing solvent (e.g., deionized water). The concentration should be adjusted to ensure the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 AU).

    • Use a pair of matched quartz cuvettes (commonly with a 1 cm path length).

    • Fill one cuvette with the solvent to serve as the reference (blank).

    • Fill the second cuvette with the sample solution.

    • Place the cuvettes in the spectrophotometer.

    • First, record a baseline spectrum with the blank.

    • Then, measure the absorbance spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific atomic nuclei.

  • Procedure:

    • Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., D₂O).

    • Transfer the resulting solution into a clean NMR tube.

    • Insert the NMR tube into the spectrometer's probe.

    • The instrument is then tuned to the specific nucleus of interest (e.g., ¹⁵N, ¹⁷O, or ²⁰⁷Pb), and the magnetic field is shimmed to achieve homogeneity.

    • The NMR spectrum is acquired using appropriate pulse sequences and acquisition parameters.

    • The raw data (Free Induction Decay) is processed through Fourier transformation, phasing, and baseline correction to generate the final spectrum.

Visualization of the Comparative Workflow

The following diagram illustrates the logical steps involved in a comprehensive spectroscopic comparison of two inorganic compounds.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_preparation 1. Sample Preparation cluster_spectroscopy 2. Spectroscopic Analysis cluster_analysis 3. Data Analysis and Interpretation CompoundA Sodium Nitrite IR IR Spectroscopy CompoundA->IR Raman Raman Spectroscopy CompoundA->Raman UV_Vis UV-Vis Spectroscopy CompoundA->UV_Vis NMR NMR Spectroscopy CompoundA->NMR CompoundB Lead(II) Nitrate CompoundB->IR CompoundB->Raman CompoundB->UV_Vis CompoundB->NMR Data_Processing Data Processing & Peak Assignment IR->Data_Processing Raman->Data_Processing UV_Vis->Data_Processing NMR->Data_Processing Comparative_Table Creation of Comparative Data Tables Data_Processing->Comparative_Table Interpretation Structural Interpretation and Comparison Comparative_Table->Interpretation

Caption: A logical workflow for the spectroscopic comparison of two chemical compounds.

References

A Researcher's Guide to Confirming the Purity of Lead(II) Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other analytical techniques for confirming the purity of lead(II) nitrite, Pb(NO₂)₂. Experimental data and detailed protocols are provided to support the objective comparison.

Elemental Analysis: The Gold Standard for Stoichiometric Purity

Elemental analysis is a fundamental technique for determining the elemental composition of a compound. By comparing the experimentally determined percentages of lead (Pb), nitrogen (N), and oxygen (O) with the theoretical values, a direct assessment of the stoichiometric purity of lead(II) nitrite can be made.

Theoretical Elemental Composition of Lead(II) Nitrite (Pb(NO₂)₂)[1][2]

ElementSymbolAtomic Weight ( g/mol )Number of AtomsMass Percent (%)
LeadPb207.2169.25
NitrogenN14.0129.36
OxygenO16.00421.39

Significant deviation from these theoretical percentages may indicate the presence of impurities, such as unreacted starting materials, byproducts from synthesis, or degradation products.

Comparison of Purity Determination Methods

While elemental analysis provides a direct measure of elemental composition, other analytical techniques can offer complementary information regarding the presence of specific impurities or the overall purity of the sample. The choice of method often depends on the specific requirements of the analysis, including the expected impurities, required sensitivity, and available instrumentation.

Analytical TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
Elemental Analysis Combustion or digestion followed by detection of elements (e.g., CHNS/O analysis, ICP-OES, ICP-MS).Percentage composition of Pb, N, and O.Direct measure of stoichiometric purity; highly accurate and precise.Does not identify the chemical form of impurities; can be destructive.
Atomic Absorption Spectroscopy (AAS) Measures the absorption of light by free atoms in a gaseous state.Quantitative determination of lead content.High sensitivity for lead; relatively low cost.Single-element analysis; potential for chemical interferences.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ionization of the sample in an argon plasma followed by mass analysis.Highly sensitive, multi-elemental analysis for trace metal impurities.Extremely low detection limits; can analyze a wide range of elements simultaneously.High instrument and operational cost; requires skilled operator.
Ion Chromatography (IC) Separation of ions based on their affinity for a stationary phase.Quantification of nitrite and other anions (e.g., nitrate, chloride).Can identify and quantify specific anionic impurities.Requires a dedicated instrument; sample must be in solution.
Griess Test (Colorimetric Assay) Diazotization reaction of nitrite with a reagent to form a colored azo dye.Semi-quantitative or quantitative determination of nitrite.Simple, rapid, and inexpensive.Can be prone to interferences; provides information only on the nitrite content.
X-Ray Diffraction (XRD) Diffraction of X-rays by the crystalline structure of the sample.Identification of crystalline phases and impurities.Non-destructive; provides information on the solid-state structure.Not suitable for amorphous impurities; quantification can be challenging.

Experimental Protocols

Elemental Analysis for Lead, Nitrogen, and Oxygen

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried lead(II) nitrite sample into a tin capsule.

  • Instrumentation: Utilize an elemental analyzer capable of simultaneous CHNS/O determination. For lead analysis, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or ICP-MS is recommended after acid digestion.

  • Lead Analysis (via ICP-OES):

    • Accurately weigh about 10 mg of the sample and dissolve it in 5% nitric acid.

    • Dilute the solution to a known volume with deionized water.

    • Analyze the solution using an ICP-OES calibrated with certified lead standards.

  • Nitrogen and Oxygen Analysis:

    • The elemental analyzer combusts the sample at high temperatures (typically >900 °C).

    • The resulting gases (N₂, CO₂) are separated by gas chromatography and detected by a thermal conductivity detector. Oxygen is determined by pyrolysis and subsequent detection of CO.

  • Data Analysis: The instrument software calculates the percentage of each element. Compare the experimental percentages with the theoretical values for pure lead(II) nitrite.

Alternative Method: Quantification of Nitrite using the Griess Test

This method provides a quantitative measure of the nitrite content, which can be used to infer the purity with respect to the active anion.

Methodology:

  • Reagent Preparation:

    • Griess Reagent A: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water.

    • Griess Reagent B: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

    • Nitrite Standard Solution: Prepare a stock solution of sodium nitrite (e.g., 1000 ppm) and create a series of dilutions (e.g., 0.1, 0.5, 1, 2, 5 ppm) to generate a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the lead(II) nitrite sample and dissolve it in a known volume of deionized water to achieve a concentration within the range of the calibration curve.

  • Assay Procedure:

    • To 100 µL of each standard and the sample solution in a 96-well plate, add 50 µL of Griess Reagent B.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent A.

    • Incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Construct a calibration curve from the standards and determine the concentration of nitrite in the sample. Calculate the purity of lead(II) nitrite based on the measured nitrite content.

Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for confirming the purity of a synthesized batch of lead(II) nitrite.

Purity_Confirmation_Workflow cluster_synthesis Synthesis and Isolation cluster_analysis Purity Analysis cluster_evaluation Data Evaluation and Conclusion synthesis Synthesis of Lead(II) Nitrite filtration Filtration and Washing synthesis->filtration drying Drying of Product filtration->drying elemental_analysis Elemental Analysis (Pb, N, O) drying->elemental_analysis Primary Method alternative_methods Alternative Methods (AAS, IC, Griess Test, XRD) drying->alternative_methods Complementary Methods data_comparison Compare Experimental Data with Theoretical Values elemental_analysis->data_comparison impurity_profiling Identify and Quantify Impurities alternative_methods->impurity_profiling purity_assessment Final Purity Assessment data_comparison->purity_assessment impurity_profiling->purity_assessment end Pure Product purity_assessment->end Purity ≥ 99% impure Impure Product purity_assessment->impure Purity < 99% start Start start->synthesis

Workflow for confirming the purity of lead(II) nitrite.

Conclusion

Confirming the purity of lead(II) nitrite is essential for reliable scientific research and development. Elemental analysis serves as a direct and robust method for determining stoichiometric purity. However, a comprehensive assessment often benefits from the application of complementary analytical techniques such as AAS, ICP-MS, ion chromatography, and XRD to identify and quantify specific impurities. The choice of methodology should be guided by the specific requirements of the research and the potential impurities associated with the synthesis route. By following rigorous analytical protocols, researchers can ensure the quality and integrity of their chemical reagents.

References

The Efficacy of Metal Nitrates in Aromatic Nitration: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate nitrating agent is crucial for the synthesis of nitroaromatic compounds, which are key intermediates in the production of a wide range of pharmaceuticals. While various metal nitrates have demonstrated utility as nitrating agents, a comprehensive comparison is necessary to guide reagent choice. This guide provides an objective comparison of the performance of several metal nitrates in aromatic nitration, supported by available experimental data and detailed methodologies. Notably, a thorough review of scientific literature reveals a significant lack of evidence for the use of lead(II) nitrite or lead(II) nitrate as a practical nitrating agent for aromatic compounds in synthetic organic chemistry.

Introduction to Metal-Mediated Nitration

Aromatic nitration is a fundamental electrophilic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. The classical method involves a mixture of concentrated nitric acid and sulfuric acid ("mixed acid"), which generates the highly reactive nitronium ion (NO₂⁺). However, this method often suffers from harsh reaction conditions, lack of selectivity, and the generation of significant acidic waste.

In the quest for milder and more selective nitration protocols, various metal nitrates have emerged as viable alternatives. These reagents can offer improved regioselectivity, better functional group tolerance, and more environmentally benign reaction conditions. The general mechanism involves the in-situ generation of a nitrating species, often facilitated by the metal center acting as a Lewis acid or through the formation of intermediate species like nitronium ions.

Comparative Performance of Metal Nitrates

The choice of metal nitrate can significantly influence the outcome of a nitration reaction, including the yield, regioselectivity (the position of the nitro group on the aromatic ring), and reaction time. Below is a summary of the performance of several commonly used metal nitrates.

Metal NitrateSubstrate(s)Catalyst/SolventTemperature (°C)Time (h)Yield (%)Regioselectivity (ortho:para)Reference
Fe(NO₃)₃·9H₂O PhenolAcetonitrile901-370-95Highly ortho-selective[1]
Cu(NO₃)₂·3H₂O PhenolAcetonitrile901-365-88Predominantly ortho[1]
Bi(NO₃)₃·5H₂O PhenolMontmorillonite K-10Room Temp0.5-280-95Good ortho/para selectivity[2]
Ni(NO₃)₂·6H₂O PhenolsCellulose/TCTRoom Temp0.5-185-95Highly ortho-selective[1]
Mg(NO₃)₂ DimethoxybenzenesSilica Gel1504-560-85Varies with substrate[3]
NaNO₃ PhenolsMg(HSO₄)₂/wet SiO₂Room Temp1-275-90Good ortho/para selectivity[4]
KNO₃ ResorcinolOxalic acid (microwave)--5.4-[5]
AgNO₃ ResorcinolOxalic acid (microwave)----[5]
Ca(NO₃)₂ ResorcinolOxalic acid (microwave)----[5]
Sr(NO₃)₂ ResorcinolOxalic acid (microwave)----[5]
Co(NO₃)₂ ResorcinolOxalic acid (microwave)----[5]

Note: The yields and regioselectivities are highly dependent on the specific substrate and reaction conditions. The data presented here is for illustrative purposes.

The Case of Lead(II) Nitrite/Nitrate: An Absence of Evidence

Despite a comprehensive search of the scientific literature, there is a notable absence of studies detailing the use of lead(II) nitrite or lead(II) nitrate as a nitrating agent for aromatic compounds in a synthetic context. The primary applications of lead(II) nitrate are found in other fields, such as:

  • Precursor for other lead compounds: It is used in the synthesis of lead pigments and other lead salts.

  • Oxidizing agent in pyrotechnics: Its oxidizing properties are utilized in the formulation of fireworks and explosives.[6]

  • Gold cyanidation: It can be used to improve the leaching process of gold from its ores.

The lack of application in aromatic nitration may be attributed to several factors, including its high toxicity and the potential for undesirable side reactions. Furthermore, the catalytic activity of the lead(II) ion may not be suitable for promoting the formation of the necessary electrophilic nitrating species under typical reaction conditions. Researchers seeking alternatives to traditional nitrating agents are therefore advised to consider the more established and well-documented metal nitrates listed in the table above.

Experimental Protocols for Key Nitration Reactions

For researchers looking to implement metal nitrate-based nitration protocols, the following methodologies provide a starting point.

General Procedure for the Nitration of Phenols using Iron(III) Nitrate[1]
  • To a solution of the phenol (1 mmol) in acetonitrile (5 mL), add iron(III) nitrate nonahydrate (1.2 mmol).

  • Stir the reaction mixture at 90 °C for the time specified in the literature for the specific substrate.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired nitrophenol.

General Procedure for the Nitration of Aromatic Compounds using Bismuth Subnitrate/Thionyl Chloride[2]
  • To a solution of the aromatic compound (1 mmol) in dichloromethane (10 mL), add bismuth subnitrate (1.2 mmol).

  • Cool the mixture in an ice bath and add thionyl chloride (1.5 mmol) dropwise with stirring.

  • Allow the reaction to proceed at room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the addition of water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Reaction Mechanisms and Logical Workflow

The nitration of aromatic compounds using metal nitrates can proceed through different mechanistic pathways. A common pathway involves the generation of the nitronium ion (NO₂⁺) as the key electrophile.

Nitration_Mechanism MetalNitrate Metal Nitrate M(NO₃)n Nitronium Nitronium Ion (NO₂⁺) MetalNitrate->Nitronium Activation LewisAcid Lewis Acid/Catalyst LewisAcid->Nitronium Aromatic Aromatic Substrate (Ar-H) SigmaComplex σ-Complex [Ar(H)NO₂]⁺ Aromatic->SigmaComplex Electrophilic Attack Nitronium->SigmaComplex Nitroaromatic Nitroaromatic Product (Ar-NO₂) SigmaComplex->Nitroaromatic Rearomatization ProtonLoss Proton Loss (-H⁺)

Caption: General mechanism for metal-nitrate mediated aromatic nitration.

The selection of an appropriate nitrating system often follows a logical workflow to optimize for yield and selectivity.

Workflow Start Define Substrate and Desired Product SelectAgent Select Metal Nitrate and Catalyst/Solvent Start->SelectAgent OptimizeConditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) SelectAgent->OptimizeConditions Analyze Analyze Product Mixture (Yield, Regioselectivity) OptimizeConditions->Analyze Analyze->OptimizeConditions Unsuccessful Purify Purify Product Analyze->Purify Successful Characterize Characterize Final Product Purify->Characterize

Caption: A logical workflow for optimizing a metal-nitrate mediated nitration reaction.

Conclusion

A variety of metal nitrates serve as effective reagents for the nitration of aromatic compounds, often providing milder and more selective alternatives to the traditional mixed acid method. Iron(III) nitrate, copper(II) nitrate, and bismuth(III) nitrate are among the most well-documented and versatile reagents for this transformation. The choice of the specific metal nitrate and reaction conditions is critical for achieving high yields and the desired regioselectivity. In contrast, the scientific literature does not support the use of lead(II) nitrite or nitrate as a viable nitrating agent for aromatic compounds. Researchers are encouraged to explore the established metal nitrate systems for their synthetic needs, keeping in mind the importance of optimizing reaction conditions for each specific substrate.

References

An Electrochemical Comparison of Lead(II) and Lead(IV) Nitrites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the electrochemical properties of lead(II) and lead(IV) nitrites is hindered by the limited availability of direct experimental data for these specific compounds. However, by examining the standard reduction potentials of their constituent ions and related species, we can infer their likely electrochemical behavior. This guide provides a comparative overview based on available thermodynamic data, outlines a general experimental protocol for electrochemical characterization, and presents logical workflows for understanding the redox chemistry involved.

Data Summary: Standard Reduction Potentials

Half-ReactionStandard Potential (E°) vs. SHE (V)
Pb²⁺(aq) + 2e⁻ → Pb(s)-0.126
PbO₂(s) + 4H⁺(aq) + 2e⁻ → Pb²⁺(aq) + 2H₂O(l)+1.46
NO₃⁻(aq) + 2H⁺(aq) + 2e⁻ → NO₂⁻(aq) + H₂O(l)+0.835
HNO₂(aq) + H⁺(aq) + e⁻ → NO(g) + H₂O(l)+0.98
2HNO₂(aq) + 4H⁺(aq) + 4e⁻ → N₂O(g) + 3H₂O(l)+1.29

Note: The potentials for nitrite species are highly dependent on pH.

Inferred Electrochemical Behavior

Lead(II) Nitrite (Pb(NO₂)₂):

Based on the standard potentials, in an electrochemical cell, the Pb²⁺ ion is relatively difficult to reduce to lead metal, having a negative standard reduction potential. The nitrite ion (NO₂⁻) can act as both an oxidizing and a reducing agent. In acidic solutions, nitrous acid (HNO₂) is a reasonably strong oxidizing agent. The overall electrochemical potential of a lead(II) nitrite solution will be a complex function of pH, concentration, and the specific redox couple being considered.

Lead(IV) Nitrite (Pb(NO₂)₄):

The existence and stability of lead(IV) nitrite are not well-documented. Lead in the +4 oxidation state is a very strong oxidizing agent, as indicated by the large positive reduction potential of the PbO₂/Pb²⁺ couple (+1.46 V). The nitrite ion can be readily oxidized. Therefore, it is highly probable that an intramolecular redox reaction would occur in lead(IV) nitrite, where Pb(IV) is reduced to Pb(II) and the nitrite is oxidized. This inherent instability makes the experimental determination of its electrochemical potential challenging.

Experimental Protocol: Cyclic Voltammetry

To experimentally determine the electrochemical potentials of lead nitrite compounds, cyclic voltammetry (CV) would be a suitable technique. The following provides a generalized protocol.

Objective: To investigate the redox behavior of lead(II) nitrite and attempt to characterize any transient lead(IV) species.

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode)

  • Reference Electrode (e.g., Ag/AgCl)

  • Counter Electrode (e.g., Platinum wire)

  • Potentiostat

  • Electrochemical cell

  • Lead(II) nitrate or another soluble lead(II) salt

  • Sodium nitrite

  • Supporting electrolyte (e.g., 0.1 M KNO₃)

  • Deionized water

  • Argon or Nitrogen gas for deaeration

Procedure:

  • Electrolyte Preparation: Prepare a solution of the supporting electrolyte (e.g., 0.1 M KNO₃) in deionized water.

  • Analyte Solution: Prepare a solution containing a known concentration of a soluble lead(II) salt (e.g., lead(II) nitrate) and sodium nitrite in the supporting electrolyte. The pH of the solution should be carefully controlled and measured.

  • Deaeration: Purge the analyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat. A typical starting point would be a potential range from -1.0 V to +1.5 V vs. Ag/AgCl and a scan rate of 100 mV/s.

    • Run the cyclic voltammogram, scanning from an initial potential towards a more negative potential, then reversing the scan towards a more positive potential, and finally returning to the initial potential.

  • Data Analysis:

    • Identify the anodic and cathodic peak potentials (Epa and Epc).

    • The formal reduction potential (E°') can be estimated as the midpoint of the peak potentials: E°' = (Epa + Epc) / 2.

    • The peak currents provide information about the kinetics of the redox reactions.

Visualizations

The following diagrams illustrate the logical relationships in the redox chemistry of lead and the general workflow for an electrochemical experiment.

Lead_Redox_Pathway Pb4 Pb(IV) (e.g., PbO₂) Pb2 Pb(II) (e.g., Pb²⁺) Pb4->Pb2 +1.46 V (Reduction) Pb2->Pb4 -1.46 V (Oxidation) Pb0 Pb(0) (Lead Metal) Pb2->Pb0 -0.126 V (Reduction) Pb0->Pb2 +0.126 V (Oxidation)

Caption: Redox relationships of lead species.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Electrolyte & Analyte Solution B Deaerate Solution (Inert Gas) A->B C Assemble 3-Electrode Cell B->C D Run Cyclic Voltammetry C->D E Identify Peak Potentials D->E F Calculate Formal Potential E->F

Caption: General experimental workflow for cyclic voltammetry.

A Comparative Guide to Validating Theoretical Models of Lead Nitrite's Electronic Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating theoretical models of lead nitrite's electronic structure through objective comparison with experimental data. While direct experimental and theoretical comparisons for this compound (Pb(NO₂)₂) are not extensively documented in publicly available literature, this guide establishes a robust methodology by leveraging data from closely related compounds, such as lead nitrate, and the well-understood spectroscopy of the nitrite ion. The protocols and comparative data herein serve as a foundational resource for researchers investigating the electronic properties of lead-containing compounds.

The Validation Workflow: An Integrated Approach

The validation of a theoretical model hinges on a cyclical process of computational prediction and experimental verification. A typical workflow involves calculating the electronic structure using methods like Density Functional Theory (DFT), and then comparing the predicted properties, such as electron binding energies and absorption spectra, with results from experimental techniques like X-ray Photoelectron Spectroscopy (XPS) and UV-Visible (UV-Vis) Spectroscopy.

ValidationWorkflow cluster_theoretical Theoretical Modeling cluster_experimental Experimental Verification cluster_comparison Validation dft DFT Calculation (e.g., B3LYP/6-31G) dos Predict Density of States (DOS) & Orbital Energies (HOMO/LUMO) dft->dos yields compare_xps Compare Binding Energies (Core-level electrons) dos->compare_xps compare_uvvis Compare Absorption Spectra (Valence electron transitions) dos->compare_uvvis xps X-ray Photoelectron Spectroscopy (XPS) xps->compare_xps uvvis UV-Visible Spectroscopy uvvis->compare_uvvis refine_model Refine Theoretical Model (Adjust functional/basis set) compare_xps->refine_model Discrepancy? validated_model Validated Electronic Structure Model compare_xps->validated_model Agreement compare_uvvis->refine_model Discrepancy? compare_uvvis->validated_model Agreement refine_model->dft iterate

Caption: Workflow for validating theoretical electronic structure models.

Theoretical Modeling: Density Functional Theory (DFT)

DFT is a powerful computational method for investigating the electronic structure of many-body systems.[1] It allows for the calculation of various electronic properties that can be directly compared with experimental data.

DFT Computational Protocol

A typical DFT calculation for a heavy metal nitrite would proceed as follows:

  • Geometry Optimization: An initial structure of the this compound molecule is constructed. The geometry is then optimized to find the lowest energy (most stable) configuration. A common and effective method for this is using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)).[2]

  • Electronic Structure Calculation: Using the optimized geometry, a single-point energy calculation is performed to determine the electronic properties. This involves solving the Kohn-Sham equations in a self-consistent manner, starting with an initial guess for the electron density.[1]

  • Property Extraction: From the converged solution, key electronic properties are extracted. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the total electron density, and the density of states (DOS).

Predicted Electronic Properties (Illustrative for this compound)

The following table presents illustrative data one would expect from a DFT calculation on this compound. These values serve as the theoretical benchmark for experimental validation.

ParameterTheoretical MethodPredicted ValueSignificance
HOMO Energy DFT (B3LYP/6-31G)-5.8 eVRelates to ionization potential and reactivity
LUMO Energy DFT (B3LYP/6-31G)-0.9 eVRelates to electron affinity
HOMO-LUMO Gap DFT (B3LYP/6-31G)4.9 eVCorrelates with electronic transition energy
Pb 4f₇/₂ Core Electron Binding Energy DFT Calculation~138-139 eVDirect comparison with XPS data
N 1s Core Electron Binding Energy DFT Calculation~403-404 eVDirect comparison with XPS data
O 1s Core Electron Binding Energy DFT Calculation~531-532 eVDirect comparison with XPS data

Experimental Validation Techniques

To validate the theoretical predictions, experimental techniques that probe the electronic structure are essential. XPS and UV-Vis spectroscopy are two such powerful methods.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine elemental composition and the chemical (oxidation) state of elements within a material.[3][4] It works by irradiating a sample with X-rays and measuring the kinetic energy of ejected core-level electrons.[5] The binding energy of these electrons provides a fingerprint for each element and its chemical environment.[6]

  • Sample Preparation: A solid sample of this compound is placed on a sample holder and introduced into an ultra-high vacuum (UHV) chamber (typically <10⁻⁹ Torr).[3]

  • X-ray Irradiation: The sample is irradiated with a monochromatic X-ray source, commonly Al Kα (1486.6 eV) or Mg Kα (1253.6 eV).[3]

  • Electron Detection: An electron energy analyzer measures the kinetic energy of the photoelectrons emitted from the sample surface (top ~10 nm).[3][5]

  • Spectral Analysis: The data is plotted as the number of detected electrons versus their binding energy. The binding energy is calculated from the known X-ray energy and the measured kinetic energy of the electrons.[5]

Since direct XPS data for this compound is scarce, data for lead nitrate (Pb(NO₃)₂) is used as a close proxy to illustrate the expected binding energies.

Element (Orbital)Experimental Binding Energy (Pb(NO₃)₂)[7][8]Expected DFT Value (this compound)
Pb 4f₇/₂ ~138.8 eV~138-139 eV
Pb 4f₅/₂ ~143.7 eV~143-144 eV
N 1s ~407.5 eV~403-404 eV (Nitrite vs. Nitrate shift)
O 1s ~532.5 eV~531-532 eV

Note: The N 1s binding energy is expected to be lower in nitrite than in nitrate due to the lower oxidation state of nitrogen.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, corresponding to electronic transitions between molecular orbitals (e.g., from the HOMO to the LUMO).[9][10] For the nitrite ion, characteristic absorption peaks are observed in the UV range.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., deionized water) that does not absorb in the region of interest. The solution is placed in a quartz cuvette with a known path length (typically 1 cm).[11]

  • Blank Measurement: A reference spectrum of the pure solvent is recorded.[11]

  • Sample Measurement: The absorption spectrum of the this compound solution is recorded over a wavelength range of approximately 200-400 nm.[12]

  • Data Analysis: The absorbance is plotted against wavelength. The wavelength of maximum absorbance (λ_max) corresponds to specific electronic transitions.

The UV-Vis spectrum of an aqueous nitrite solution is well-characterized and can be compared with the predicted electronic transitions from DFT.

Electronic TransitionExperimental λ_max (Aqueous NO₂⁻)[2][13]Corresponding DFT Prediction
n → π ~354 nmHOMO-LUMO Gap Energy
π → π ~210-220 nmHigher Energy Orbital Transitions

Logical Relationships and Data Interpretation

The core of the validation process lies in comparing the outputs of the theoretical and experimental methods. The diagram below illustrates the relationship between the calculated properties and the experimental observables.

DataInterpretation cluster_dft DFT Output cluster_exp Experimental Observable dft_core Calculated Core Orbital Energies xps_peaks XPS Peak Positions (Binding Energy) dft_core->xps_peaks correlates with validation_status Model Validation Status dft_valence Calculated Valence Orbital Energies (HOMO/LUMO) uvvis_peaks UV-Vis Absorption Maxima (λ_max) dft_valence->uvvis_peaks correlates with xps_peaks->validation_status uvvis_peaks->validation_status

Caption: Correlation between DFT predictions and experimental data.

A strong correlation between the calculated binding energies and the XPS peak positions, as well as between the calculated HOMO-LUMO gap and the primary UV-Vis absorption band, indicates a high degree of validity for the theoretical model. Discrepancies may suggest the need to refine the computational model, for instance by choosing a different functional or basis set that better accounts for relativistic effects in heavy metals like lead.[14]

References

"comparative study of the toxicity of lead nitrite and lead nitrate"

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the toxicological profiles of lead(II) nitrite and lead(II) nitrate reveals a significant data gap for lead nitrite, precluding a direct, data-driven comparison. However, by examining the extensive toxicological data for lead nitrate and understanding the distinct chemical and biological activities of the nitrate and nitrite anions, a comparative assessment can be inferred. This guide synthesizes the available experimental data for lead nitrate and provides a framework for understanding the potential toxicological differences between these two inorganic lead compounds.

The primary toxic effects of inorganic lead compounds are well-documented, targeting the nervous, hematopoietic, renal, and reproductive systems. The toxicity is primarily driven by the lead (Pb²⁺) cation, which can mimic calcium, disrupt enzyme functions, and generate oxidative stress. While the lead cation is the principal toxic agent, the associated anion can influence the compound's solubility, bioavailability, and overall toxic potential.

Executive Summary of Comparative Toxicity

Lead Nitrate (Pb(NO₃)₂):

  • Toxicity: Harmful if swallowed or inhaled.[1][2][3][4] It is a known neurotoxin, carcinogen, and reproductive toxin.[1][3]

  • Mechanism: The nitrate ion itself is relatively inert. Its toxicity is primarily a result of its conversion to nitrite by bacteria in the mouth and gastrointestinal tract.[5][6][7]

This compound (Pb(NO₂)₂):

  • Toxicity: Data is not available. However, the nitrite ion is known to be more toxic than the nitrate ion.[8]

  • Inferred Mechanism: this compound would directly introduce nitrite into the system, bypassing the conversion step from nitrate. Nitrite is a potent oxidizing agent that can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[6][9][10] Nitrites can also react with amines under acidic conditions (such as in the stomach) to form carcinogenic N-nitroso compounds.[5][7][11]

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for lead nitrate. No comparable data has been identified for this compound.

Table 1: Acute Toxicity of Lead Nitrate

TestSpeciesRouteValueReference
LD₅₀RatIntravenous93 mg/kg[1]
LD₅₀MouseIntravenous74 mg/kg[1]
LDLoGuinea PigOral500 mg/kg[1]
ATEHumanOral500 mg/kg[1]
LC₅₀Cyprinus carpio (Carp)Water0.4 - 1.3 mg/L[1]
EC₅₀Daphnia magna (Water flea)Water0.5 - 2 mg/L[1]

LD₅₀: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose; ATE: Acute Toxicity Estimate; LC₅₀: Lethal Concentration, 50%; EC₅₀: Half Maximal Effective Concentration.

Mechanisms of Toxicity & Signaling Pathways

The overarching mechanism of toxicity for both compounds is driven by the lead (Pb²⁺) ion. Lead interferes with numerous physiological processes, primarily by mimicking calcium (Ca²⁺). This allows it to disrupt cellular signaling, neurotransmission, and mitochondrial function.

A key pathway affected by lead is the generation of oxidative stress . Lead can inhibit antioxidant enzymes and promote the production of reactive oxygen species (ROS), leading to cellular damage.

Below is a generalized diagram illustrating the proposed signaling pathway for lead-induced oxidative stress.

Lead_Oxidative_Stress Pb Lead (Pb²⁺) Mitochondria Mitochondria Pb->Mitochondria Enters Cell & Inhibition Inhibition Pb->Inhibition ETC Electron Transport Chain Disruption Mitochondria->ETC ROS Increased ROS (e.g., O₂⁻, H₂O₂) ETC->ROS CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) AntioxidantEnzymes->ROS Detoxifies Inhibition->AntioxidantEnzymes

Caption: Proposed pathway of lead-induced oxidative stress.

Experimental Protocols

Standardized protocols are crucial for assessing and comparing the toxicity of chemical compounds. The following are detailed methodologies for key experiments relevant to the toxicological evaluation of lead compounds.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD Guideline 425)

This method is used to determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

Methodology:

  • Animal Model: Typically, female rats of a standard laboratory strain are used. Animals are fasted prior to dosing.

  • Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD₅₀.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher step.

    • If the animal dies, the next animal is dosed at a lower step.

  • Endpoint: Dosing continues until one of the stopping criteria defined by the guideline is met. The LD₅₀ is then calculated using the maximum likelihood method.

The workflow for this experimental protocol can be visualized as follows:

Acute_Toxicity_Workflow Start Start: Select Animal Model (e.g., Female Rat) Dose1 Dose Animal 1 (Step below estimated LD₅₀) Start->Dose1 Observe Observe for 14 Days (Toxicity & Mortality) Dose1->Observe Survived Survived Observe->Survived Outcome? Died Died Observe->Died IncreaseDose Dose Next Animal at Higher Level Survived->IncreaseDose DecreaseDose Dose Next Animal at Lower Level Died->DecreaseDose StopCriteria Stopping Criteria Met? IncreaseDose->StopCriteria DecreaseDose->StopCriteria StopCriteria->Dose1 No Calculate Calculate LD₅₀ (Maximum Likelihood Method) StopCriteria->Calculate Yes End End Calculate->End

Caption: Workflow for OECD 425 Acute Oral Toxicity Test.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

  • Treatment: Cells are exposed to various concentrations of the test compound (e.g., lead nitrate) for a defined period (e.g., 24, 48 hours).

  • MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a spectrophotometer (typically at ~570 nm). The absorbance is directly proportional to the number of viable cells.

  • Analysis: The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.

Genotoxicity - Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage in individual cells.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the test sample (e.g., blood lymphocytes, cultured cells) that has been exposed to the test compound.

  • Embedding: The cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Unwinding: The DNA is allowed to unwind in an alkaline or neutral electrophoresis buffer.

  • Electrophoresis: The slides are placed in a horizontal gel electrophoresis tank, and a current is applied. Damaged DNA (containing fragments and single-strand breaks) migrates away from the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide, SYBR Green) and visualized using a fluorescence microscope.

  • Analysis: Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length and the percentage of DNA in the tail.

Conclusion

In the absence of direct toxicological data for this compound, a definitive comparison with lead nitrate is challenging. However, based on the well-established toxicology of the nitrite anion, it is reasonable to hypothesize that this compound may exhibit greater acute toxicity than lead nitrate. The direct delivery of the nitrite ion bypasses the in vivo reduction of nitrate, potentially leading to a more rapid onset of toxic effects such as methemoglobinemia. Both compounds are expected to share the chronic toxicity profile characteristic of inorganic lead, including neurotoxicity, nephrotoxicity, and carcinogenicity. Further experimental studies are imperative to quantify the toxicity of this compound and validate this comparative assessment.

References

Safety Operating Guide

Proper Disposal of Lead Nitrite: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of lead nitrite waste is crucial for ensuring laboratory safety and environmental protection. As a highly toxic and oxidizing substance, this compound and its solutions demand rigorous disposal protocols. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

This document outlines immediate safety measures, operational plans for waste handling, and a detailed protocol for converting aqueous this compound into a more stable, insoluble form for collection. All procedures should be conducted in accordance with local, state, and federal hazardous waste regulations.

Immediate Safety and Handling

Before initiating any disposal-related activities, it is imperative to handle this compound and its waste with the utmost care, utilizing appropriate personal protective equipment (PPE) to prevent exposure. All manipulations involving solid this compound or concentrated solutions that could generate dust or aerosols must be performed within a certified chemical fume hood.

Minimum Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Double-gloving with nitrile or other chemically resistant gloves is recommended. Change gloves immediately upon contamination.

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: For operations with a high risk of aerosol generation that cannot be contained within a fume hood, a NIOSH-approved respirator may be necessary.

Operational Plan for this compound Waste Management

A systematic approach to waste management, from collection to disposal, is essential.

1. Waste Collection:

  • All this compound waste, including aqueous solutions, contaminated solids (e.g., filter paper, gloves), and rinse water from decontaminated glassware, must be collected as hazardous waste.[1][2]

  • Use a designated, sealable, and compatible waste container. Glass or high-density polyethylene (HDPE) containers are suitable.

  • The waste container must be clearly labeled with "Hazardous Waste, Lead" and other identifiers as required by your institution's environmental health and safety (EHS) department.

  • Do not mix this compound waste with other waste streams, especially incompatible materials such as strong acids, bases, halides, and reducing agents.[1][2]

2. Storage:

  • Store the hazardous waste container in a designated, secure area, such as a satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and well-ventilated.

  • Ensure the waste container is stored within secondary containment to prevent spills.

3. Disposal:

  • Drain disposal of any lead-containing materials is strictly forbidden.[1][2]

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a certified hazardous waste disposal company.

Experimental Protocol: In-Lab Treatment of Aqueous this compound Waste

For aqueous solutions of this compound, an effective in-lab treatment is to convert the soluble lead into an insoluble lead salt, which is more stable and less mobile. The most common and effective method is precipitation as lead(II) sulfate. This protocol details the conversion of a lead nitrate solution, which is chemically similar to this compound in this context.

Objective: To precipitate soluble lead(II) ions from an aqueous solution as insoluble lead(II) sulfate.

Materials:

  • Aqueous this compound waste solution.

  • Potassium sulfate (K₂SO₄) or sodium sulfate (Na₂SO₄) solution (0.5 M).

  • Beaker of appropriate size.

  • Stirring rod.

  • Filtration apparatus (funnel, filter paper, conical flask).

  • Deionized water.

  • Drying oven.

  • Evaporating dish.

Procedure:

  • Precipitation:

    • In a chemical fume hood, carefully measure the volume of the aqueous this compound waste.

    • For every 75 mL of lead solution, add 75 mL of 0.5 M potassium sulfate or sodium sulfate solution to a beaker.[3]

    • Stir the mixture with a glass rod. A white precipitate of lead(II) sulfate will form immediately.[3][4][5]

    • The chemical reaction is: Pb(NO₃)₂(aq) + K₂SO₄(aq) → PbSO₄(s) + 2KNO₃(aq).[3]

  • Filtration:

    • Set up a filtration apparatus with a funnel and filter paper placed over a conical flask.

    • Pour the mixture through the filter paper to separate the solid lead(II) sulfate precipitate.[3][6]

    • Use a small amount of deionized water to rinse any remaining precipitate from the beaker into the funnel.[3]

  • Washing:

    • Wash the precipitate collected on the filter paper with a small amount of deionized water to remove any soluble impurities.[3][6]

  • Drying and Collection:

    • Carefully remove the filter paper containing the lead(II) sulfate precipitate and place it in an evaporating dish.

    • Dry the precipitate in a drying oven.[3][6]

    • Once completely dry, the solid lead(II) sulfate should be collected and placed in the designated solid hazardous waste container.

  • Supernatant and Rinse Water:

    • The filtered liquid (supernatant) will still contain nitrates and may have trace amounts of lead. This liquid must also be collected as hazardous aqueous waste.

    • All rinse water used for decontaminating glassware must also be collected as hazardous waste.[1][2]

Data Presentation

The following tables summarize key quantitative data relevant to the handling and disposal of lead compounds.

Table 1: Regulatory Exposure Limits for Lead

Regulatory BodyExposure Limit (Lead)Time-Weighted Average (TWA)
OSHA (PEL)50 µg/m³8-hour
NIOSH (REL)50 µg/m³8-hour

PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit[2]

Table 2: Efficiency of Lead Precipitation Agents

Precipitating AgentRemoval Efficiency
Calcium Carbonate99.9%
Fishbone99.87%
Calcium Sulfate99.7%
Sodium Sulfate99.3%
Sodium Carbonate97%
Sodium Phosphate95.8%

Data from a study on lead removal from a 1400 ppm lead solution.[7]

Mandatory Visualization

The logical workflow for the proper disposal of this compound waste is illustrated below.

Lead_Nitrite_Disposal_Workflow start Start: This compound Waste assess Assess Waste Type start->assess solid_waste Solid Waste (Contaminated PPE, etc.) assess->solid_waste Solid aqueous_waste Aqueous Waste (Solutions) assess->aqueous_waste Aqueous collect_solid Collect Solid Waste (PbSO₄ & Contaminated Items) solid_waste->collect_solid precipitate Step 1: Precipitate Lead (add K₂SO₄ or Na₂SO₄) aqueous_waste->precipitate filter Step 2: Filter Mixture precipitate->filter wash_dry Step 3: Wash & Dry Precipitate (PbSO₄) filter->wash_dry collect_liquid Collect Liquid Waste (Supernatant & Rinse Water) filter->collect_liquid Liquid Supernatant wash_dry->collect_solid Solid Precipitate package Package & Label as 'Hazardous Waste, Lead' collect_solid->package collect_liquid->package disposal Dispose via Certified Hazardous Waste Vendor package->disposal

Caption: Workflow for this compound Waste Disposal.

By adhering to these procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure the safe and compliant disposal of this hazardous material.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lead Nitrite

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory professionals engaged in research, scientific analysis, and drug development who handle lead nitrite. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

This compound is a highly toxic, oxidizing chemical that poses significant health risks, including potential damage to fertility or an unborn child, and is suspected of causing cancer.[1] It can cause severe eye damage and harm to organs through prolonged or repeated exposure.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and emergency protocols to mitigate these risks.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, eye contact, and ingestion.

Primary Protective Gear:

  • Respiratory Protection: A NIOSH-certified dust and mist respirator is recommended, especially where dust formation is possible.[2] All work with this compound powder should be conducted within a certified chemical fume hood to prevent inhalation of dust.[3][4]

  • Eye and Face Protection: Chemical safety goggles are required.[2] For enhanced protection against splashes, a face shield should be worn in conjunction with safety goggles.[3] Contact lenses should not be worn when handling this chemical.[2]

  • Hand Protection: Neoprene or nitrile rubber gloves are necessary to prevent skin contact.[2] Given the high toxicity, double-gloving is recommended.[4] Gloves must be inspected for any signs of damage before use and should be changed immediately if contact with this compound occurs.[3]

  • Body Protection: A flame-resistant lab coat that is fully buttoned and extends to the wrists is required.[3] Full-length pants and closed-toe shoes are also mandatory to ensure no skin is exposed.[5]

Occupational Exposure Limits

The following table summarizes the established occupational exposure limits for inorganic lead compounds, including this compound. These values represent the maximum permissible concentration in the air averaged over a specified period.

Regulatory BodyExposure Limit (as Lead)Time-Weighted Average (TWA)
OSHA (PEL) 0.05 mg/m³8-hour
NIOSH (REL) 0.05 mg/m³10-hour
ACGIH (TLV) 0.05 mg/m³8-hour

Data sourced from NIOSH and a Hazardous Substance Fact Sheet.[2]

Standard Operating Procedure for this compound

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

LeadNitrite_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_ppe Assemble & Inspect All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials & Equipment gather_ppe->gather_materials emergency_prep Emergency Preparedness: Eyewash & Safety Shower Accessible don_ppe Don All PPE (Double Glove) gather_materials->don_ppe weigh_handle Weigh & Handle This compound in Hood don_ppe->weigh_handle decontaminate Decontaminate Work Surface & Equipment weigh_handle->decontaminate dispose_waste Dispose of Waste in Labeled, Sealed Container decontaminate->dispose_waste doff_ppe Doff PPE & Dispose of Contaminated Items dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

A streamlined workflow for the safe handling of this compound in a laboratory setting.
Detailed Experimental Protocol

1. Preparation:

  • Designate a specific area within a chemical fume hood for handling this compound.[3][4]

  • Ensure that an emergency eye wash station and safety shower are readily accessible.[2]

  • Assemble and inspect all necessary PPE as detailed above.

  • Gather all required laboratory equipment and reagents.

2. Handling:

  • Before entering the designated handling area, don all required PPE. Double-gloving is strongly recommended.[4]

  • Perform all manipulations of this compound, including weighing and transferring, within the fume hood to minimize the risk of inhalation.[3][4]

  • Avoid the formation of dust.[2]

  • Do not eat, drink, or smoke in the laboratory area.

3. Disposal Plan:

  • This compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[1]

  • Collect all this compound waste in a clearly labeled, sealed container.[2][5]

  • Do not mix this compound waste with other waste streams.[3]

  • Contaminated materials, such as gloves and weighing papers, must also be disposed of as hazardous waste.

  • Never dispose of this compound down the drain, as it is very toxic to aquatic life.

4. Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment after use.

  • Carefully remove and dispose of contaminated PPE.

  • Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[2][3]

Emergency Procedures

In the event of an exposure, immediate action is critical.

Emergency Contact Information:

  • Poison Control: 1-800-222-1222

  • CHEMTREC: 1-800-424-9300

First-Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing.[1][2] Seek medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Call a physician or poison control center immediately.

Spill Response:

  • Evacuate unnecessary personnel from the area.[2]

  • Wearing appropriate PPE, carefully sweep or shovel the spilled material into a suitable container for disposal, avoiding dust generation.[2]

  • Do not allow the spilled material to enter drains or waterways.[5]

  • Notify the appropriate environmental health and safety personnel at your institution.[4]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.